molecular formula C7H13ClN2O B1471310 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride CAS No. 1818847-63-0

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride

Número de catálogo: B1471310
Número CAS: 1818847-63-0
Peso molecular: 176.64 g/mol
Clave InChI: IWFRFLJZPSNIOR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O and its molecular weight is 176.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2,7-diazaspiro[3.5]nonan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-7(5-9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFRFLJZPSNIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-63-0
Record name 2,7-Diazaspiro[3.5]nonan-1-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonan-1-one Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to their linear or simpler cyclic counterparts. The 2,7-diazaspiro[3.5]nonan-1-one core, incorporating a β-lactam fused to a piperidine ring, represents a compelling scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of a plausible and efficient synthetic route to 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride, designed for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests that the key challenge lies in the construction of the spirocyclic β-lactam core. Two primary strategies are considered: the Staudinger [2+2] ketene-imine cycloaddition and an intramolecular Dieckmann condensation. This guide will focus on the Staudinger approach due to its versatility and widespread application in β-lactam synthesis.[1][2]

Our proposed strategy involves the following key transformations:

  • Protection of a Piperidine Precursor: To prevent unwanted side reactions, the nitrogen of a suitable piperidine starting material will be protected, with the tert-butoxycarbonyl (Boc) group being an excellent choice due to its stability and ease of removal under mild acidic conditions.[3][4]

  • Formation of an Imine: The protected piperidone will be converted to an imine, which will serve as one of the key components in the cycloaddition reaction.

  • Staudinger [2+2] Cycloaddition: The imine will be reacted with a ketene, generated in situ from an appropriate precursor, to form the spirocyclic β-lactam ring system.[5][6]

  • Deprotection and Salt Formation: The Boc protecting group will be removed, and the resulting free amine will be converted to its hydrochloride salt to improve stability and solubility.[7][8]

This multi-step synthesis is designed to be robust and adaptable, allowing for potential modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride A N-Boc-4-piperidone B Imine Intermediate A->B Imine Formation C N-Boc-2,7-diazaspiro[3.5]nonan-1-one B->C Staudinger [2+2] Cycloaddition D 2,7-Diazaspiro[3.5]nonan-1-one C->D Boc Deprotection E 2,7-Diazaspiro[3.5]nonan-1-one HCl D->E Salt Formation

Caption: Overall synthetic workflow for 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-4-piperidone (1)

The synthesis begins with the protection of the commercially available 4-piperidone. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its robustness under various reaction conditions and its facile cleavage under mild acidic conditions.[3]

Protocol:

  • To a stirred solution of 4-piperidone hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium carbonate (2.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-4-piperidone as a white solid.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq)
4-Piperidone HClC₅H₁₀ClNO135.591.0
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.251.1
Sodium CarbonateNa₂CO₃105.992.5
N-Boc-4-piperidone C₁₀H₁₇NO₃ 199.25 Target Product
Part 2: Synthesis of N-Boc-2,7-diazaspiro[3.5]nonan-1-one (3)

This crucial step involves the Staudinger [2+2] ketene-imine cycloaddition.[9] An imine is first formed from N-Boc-4-piperidone, which then reacts with a ketene generated in situ from an acyl chloride.

Protocol:

  • Imine Formation: To a solution of N-Boc-4-piperidone (1) (1.0 eq) in anhydrous toluene, add benzylamine (1.0 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours. Monitor the formation of the imine intermediate (2) by TLC. Once the reaction is complete, cool the mixture to room temperature.

  • Staudinger Cycloaddition: In a separate flask, dissolve chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

  • To the cooled solution of chloroacetyl chloride, slowly add a solution of triethylamine (TEA) (1.5 eq) in anhydrous DCM to generate the ketene in situ.

  • To this ketene solution, add the freshly prepared imine (2) solution in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-2,7-diazaspiro[3.5]nonan-1-one (3).

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq)
N-Boc-4-piperidone (1)C₁₀H₁₇NO₃199.251.0
BenzylamineC₇H₉N107.151.0
Chloroacetyl chlorideC₂H₂Cl₂O112.941.2
TriethylamineC₆H₁₅N101.191.5
N-Boc-2,7-diazaspiro[3.5]nonan-1-one (3) C₁₂H₂₀N₂O₃ 240.30 Target Product
Part 3: Synthesis of 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride (4)

The final steps involve the deprotection of the Boc group and the formation of the hydrochloride salt.

Protocol:

  • Boc Deprotection: Dissolve N-Boc-2,7-diazaspiro[3.5]nonan-1-one (3) (1.0 eq) in a minimal amount of anhydrous methanol.

  • Cool the solution to 0 °C and bubble hydrogen chloride gas through the solution for 10-15 minutes, or add a solution of 4M HCl in dioxane (excess).[7][8]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Salt Formation and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride (4) as a white or off-white solid.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq)
N-Boc-2,7-diazaspiro[3.5]nonan-1-one (3)C₁₂H₂₀N₂O₃240.301.0
Hydrogen ChlorideHCl36.46Excess
2,7-Diazaspiro[3.5]nonan-1-one HCl (4) C₇H₁₃ClN₂O 176.64 Target Product

Mechanistic Insights and Rationale

The Staudinger [2+2] Cycloaddition Mechanism

The core of this synthesis is the Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine to form a β-lactam.[1] The reaction is believed to proceed through a stepwise mechanism.

Staudinger_Mechanism cluster_legend Mechanism Legend Imine R1-N=CHR2 Zwitterionic_Intermediate Zwitterionic Intermediate Imine->Zwitterionic_Intermediate Nucleophilic Attack Ketene R3R4C=C=O Ketene->Zwitterionic_Intermediate beta-Lactam β-Lactam Product Zwitterionic_Intermediate->beta-Lactam Ring Closure R1 R1 = Benzyl CHR2 R2 = Spirocyclic system R3R4C R3, R4 = H, Cl

Caption: Simplified mechanism of the Staudinger [2+2] cycloaddition.

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. This is followed by a conrotatory ring closure to yield the four-membered β-lactam ring. The choice of a non-polar solvent like DCM is crucial to stabilize the ketene and the reaction intermediates. Triethylamine acts as a base to dehydrohalogenate the chloroacetyl chloride, generating the highly reactive ketene in situ.

The Role of the Boc Protecting Group

The use of the N-Boc protecting group is a cornerstone of this synthetic strategy.[3] The piperidine nitrogen is a nucleophile and could potentially react with the ketene or other electrophiles in the reaction mixture. The bulky Boc group effectively masks this reactivity, directing the reaction to the desired carbonyl group for imine formation. Furthermore, its removal under mild acidic conditions ensures the integrity of the newly formed β-lactam ring, which can be sensitive to harsh reaction conditions.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound synthetic route to 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride. By leveraging the power of the Staudinger [2+2] cycloaddition and strategic use of protecting groups, this valuable scaffold can be accessed in a controlled and efficient manner. The presented protocols are intended to serve as a strong foundation for researchers to build upon. Further optimization of reaction conditions and exploration of alternative starting materials could lead to the development of a diverse library of 2,7-diazaspiro[3.5]nonan-1-one derivatives, paving the way for the discovery of new therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]

  • (n.d.). Exploring 1-Boc-3-Piperidone: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • (n.d.). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. ResearchGate. Retrieved from [Link]

  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120.
  • (n.d.). Dieckmann condensation. Grokipedia. Retrieved from [Link]

  • (n.d.). Staudinger synthesis. Wikipedia. Retrieved from [Link]

  • Zavar, S., et al. (2016). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2. ResearchGate. Retrieved from [Link]

  • (2021).
  • (n.d.). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Retrieved from [Link]

  • (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Retrieved from [Link]

  • (2010). ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. ResearchGate. Retrieved from [Link]

  • Choi, J. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. University Digital Conservancy. Retrieved from [Link]

  • (n.d.). 1-Boc-4-AP. Wikipedia. Retrieved from [Link]

  • (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. PubMed. Retrieved from [Link]

  • Verschueren, R. H., et al. (2021). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (2023). Boc De-protection. Reddit. Retrieved from [Link]

  • (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • (2010). ChemInform Abstract: Synthesis of a New Series of 2,8-Disubstituted-2,8-diazaspiro(4,5) decan-1-ones as Potential Muscarinic Agonists. ResearchGate. Retrieved from [Link]

  • (2010). Deprotection of boc-protected compounds. Google Patents.
  • (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Retrieved from [Link]

  • (2010). ChemInform Abstract: Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8- azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86. ResearchGate. Retrieved from [Link]

Sources

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane framework represents a class of rigid, three-dimensional molecular scaffolds of significant interest in modern medicinal chemistry. Its unique spirocyclic architecture, combining an azetidinone (β-lactam) ring with a piperidine ring, offers a structurally novel and conformationally constrained backbone. This rigidity is highly advantageous in drug design, as it can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

Derivatives of this core have been explored as potent kinase inhibitors for targeted cancer therapies and as modulators of central nervous system (CNS) receptors.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride, a key building block for accessing a diverse library of therapeutic candidates. We will delve into the causal logic behind the synthetic strategy, detailing a robust, two-part procedure that begins with the construction of a protected intermediate followed by its conversion to the final hydrochloride salt.

Part 1: Synthesis of the Core Intermediate: tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate

The foundational step in this synthesis is the construction of the core spirocyclic system with an orthogonal protecting group strategy. The use of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen is a deliberate choice. The Boc group is sterically bulky and stable to a wide range of reaction conditions, yet it can be removed under specific acidic conditions that typically do not affect the more robust β-lactam ring. This allows for selective functionalization of the piperidine nitrogen at a later stage.

The following protocol is adapted from established methodologies for the synthesis of this key intermediate, involving a multi-step sequence culminating in an epoxidation and ring-enlargement cascade.[2]

Overall Synthetic Workflow

G A Starting Materials (Compound II + Compound V) B Precursor Synthesis (Compound VI) A->B NaH, THF C Epoxidation & Ring Enlargement B->C H₂O₂, Acetonitrile D N-Boc Protected Intermediate (tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate) C->D Isolation & Purification E Acidic Boc Deprotection & Salt Formation D->E HCl in Dioxane F Final Product (2,7-Diazaspiro[3.5]nonan-1-one hydrochloride) E->F Precipitation & Isolation

Caption: High-level workflow for the synthesis of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride.

Experimental Protocol: tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate

This procedure details the final epoxidation and ring-enlargement step to yield the N-Boc protected spirocycle, as this is the most critical transformation for assembling the core structure.[2]

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge the precursor, tert-butyl 4-((1,3-dioxolan-2-yl)methylidene)piperidine-1-carboxylate (Compound VI, 65.85 g, 0.294 mol).

  • Solvent Addition: Add 700 mL of acetonitrile to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Carefully add 35% hydrogen peroxide (w/w in H₂O) (17.5 g, 0.441 mol, 1.5 eq.) dropwise to the stirred solution. Causality Note: The controlled, low-temperature addition of the oxidant is crucial to manage the exothermicity of the reaction and prevent the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 50 °C. Maintain stirring at this temperature overnight (approx. 16 hours). Monitor the reaction for completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a test with peroxide strips indicates its absence.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Add 500 mL of ethyl acetate (EA) to the residue and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 200 mL) and brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from ethyl acetate to afford the pure product, tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate, as a white solid.[2]

Quantitative Data Summary (Epoxidation/Ring-Enlargement)
Reagent/MaterialMW ( g/mol )Moles (mol)Mass/VolumeEquivalents
Compound VI225.290.29465.85 g1.0
Hydrogen Peroxide (35%)34.010.44117.5 g1.5
Acetonitrile41.05-700 mL-
Ethyl Acetate88.11-~700 mL-
Expected Product (Compound I) 240.30 - ~55 g (83%) -

Part 2: Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group to liberate the secondary amine on the piperidine ring and concurrently form the hydrochloride salt. This is a critical transformation that must be performed under conditions that do not compromise the integrity of the β-lactam ring.

Causality and Method Selection

The choice of acidic reagent is paramount. While trifluoroacetic acid (TFA) is commonly used for Boc deprotection, it would yield the trifluoroacetate salt.[3][4] To directly obtain the desired hydrochloride salt, a solution of hydrogen chloride (HCl) in an anhydrous organic solvent like 1,4-dioxane or ethyl acetate is the most efficient and atom-economical choice. This method provides both the acid catalyst for deprotection and the chloride counter-ion for salt formation in a single step.

The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which then typically breaks down into isobutylene gas and a proton.[5] Conducting the reaction under anhydrous conditions is essential to prevent water from competing as a nucleophile, which could lead to side reactions.

Mechanism: Acid-Catalyzed Boc Deprotection

G cluster_0 Boc Deprotection Mechanism BocN Boc-Protected Amine Protonation Protonation by H⁺ BocN->Protonation + H⁺ Intermediate Protonated Intermediate Protonation->Intermediate Cleavage C-O Bond Cleavage Intermediate->Cleavage Spontaneous Carbocation tert-Butyl Cation + Carbamic Acid Cleavage->Carbocation Fragmentation Fragmentation Carbocation->Fragmentation Products Free Amine + CO₂ + Isobutylene Fragmentation->Products

Caption: Key mechanistic steps in the acid-mediated deprotection of a Boc-protected amine.

Experimental Protocol: 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride
  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (10.0 g, 41.6 mmol).

  • Solvent Addition: Add 100 mL of anhydrous 1,4-dioxane and stir until the solid is fully dissolved.

  • Deprotection/Salt Formation: Cool the solution to 0 °C in an ice bath. Slowly add a 4.0 M solution of HCl in 1,4-dioxane (31.2 mL, 124.8 mmol, 3.0 eq.) via a dropping funnel over 15 minutes. Self-Validation Note: A precipitate is expected to form as the hydrochloride salt is typically less soluble in the reaction solvent than the starting material.

  • Reaction Progression: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until all the starting material has been consumed.

  • Product Isolation: Upon completion, filter the resulting suspension through a Büchner funnel. Wash the collected solid with a small amount of cold, anhydrous diethyl ether (2 x 30 mL) to remove any residual dioxane and soluble impurities.

  • Drying: Dry the white solid under high vacuum at 40 °C for 12 hours to yield the final product, 2,7-diazaspiro[3.5]nonan-1-one hydrochloride.

Hypothetical Characterization Data
AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point >200 °C (with decomposition)
¹H NMR (400 MHz, D₂O)δ (ppm) approx. 3.7-3.9 (m, 4H, CH₂ adjacent to N⁺), 3.4 (s, 2H, CH₂ of lactam), 2.2-2.4 (m, 4H, other piperidine CH₂)
¹³C NMR (101 MHz, D₂O)δ (ppm) approx. 175 (C=O), 60 (spiro C), 50 (lactam CH₂), 45 (piperidine CH₂ adjacent to N⁺)
MS (ESI+) m/z: 141.11 [M+H]⁺ (for free base)
Purity (HPLC) >98%

Conclusion and Outlook

This guide outlines a robust and reproducible synthesis of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride. The strategic use of a Boc-protected intermediate allows for the clean and efficient construction of the core spirocycle, while the final deprotection and salt formation step provides the target compound in a stable, ready-to-use form. Researchers in drug development can utilize this protocol as a reliable starting point for the synthesis of novel derivatives by functionalizing the newly liberated secondary amine, thereby accessing new chemical space in the pursuit of innovative therapeutics.

References

  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane. Available at: [Link].

  • ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. (2021). Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Available at: [Link]

  • MySkinRecipes. 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane(dihydrochloride). Available at: [Link]

  • Google Patents. CN104193699A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Google Patents. US20100311968A1 - Deprotection of boc-protected compounds.
  • Podyashchenko, O., Grygorenko, O. O., & Komarov, I. V. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (Basel, Switzerland), 28(10), 4216. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: BOC Deprotection. Available at: [Link]

  • Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

Sources

A Technical Guide to the Physicochemical Properties of 2,7-Diazaspiro[3.5]nonan-1-one: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and optimized physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a compelling structural motif.[1] Their inherent rigidity and three-dimensional topology offer a distinct advantage over traditional flat aromatic structures, enabling better shape complementarity with biological targets and potentially improving properties like solubility and metabolic stability.[2]

This guide focuses on a specific and promising diazaspirocycle: 2,7-diazaspiro[3.5]nonan-1-one . This scaffold is of significant interest to researchers and drug development professionals due to its incorporation into novel therapeutic agents, including potent covalent inhibitors of KRAS G12C, a critical target in oncology.[3] Understanding the fundamental physicochemical properties of this core structure is essential for its rational deployment in medicinal chemistry campaigns, enabling the design of molecules with superior drug-like attributes.

This document provides an in-depth analysis of the core physicochemical properties of 2,7-diazaspiro[3.5]nonan-1-one, offers expert insight into the relevance of these properties for drug development, and details robust experimental protocols for their determination.

Core Molecular and Physicochemical Profile

A foundational understanding of a molecule begins with its basic structural and computed physicochemical attributes. These parameters provide the initial framework for assessing a compound's potential behavior in biological systems.

Molecular Identity
  • Chemical Name: 2,7-diazaspiro[3.5]nonan-1-one

  • CAS Number: 1147422-92-1[4]

  • Molecular Formula: C₇H₁₂N₂O[4]

  • Molecular Weight: 140.18 g/mol [4]

  • SMILES: O=C1C2(CCNCC2)CN1[4]

  • Structure: Chemical structure of 2,7-diazaspiro[3.5]nonan-1-one

Summary of Physicochemical Properties

The following table summarizes key computed physicochemical properties for 2,7-diazaspiro[3.5]nonan-1-one. It is important to note that while computationally predicted values are invaluable for initial assessment, they must be confirmed experimentally for definitive characterization.

PropertyPredicted ValueSignificance in Drug Discovery
cLogP -0.514[4]Indicates the compound is hydrophilic, which typically correlates with higher aqueous solubility but lower membrane permeability.
Topological Polar Surface Area (TPSA) 41.13 Ų[4]Suggests good potential for oral bioavailability and cell permeability (typically TPSA < 140 Ų).
Hydrogen Bond Donors 2[4]Influences solubility and target binding interactions. Complies with Lipinski's Rule of 5 (<5).
Hydrogen Bond Acceptors 2[4]Affects solubility and target binding. Complies with Lipinski's Rule of 5 (<10).
Rotatable Bonds 0[4]The rigid spirocyclic system reduces conformational flexibility, which can be advantageous for target binding affinity and selectivity.
pKa Not availableCrucial for determining the ionization state at physiological pH, which profoundly impacts solubility, permeability, and target engagement.
Aqueous Solubility Not availableA critical parameter that affects absorption, distribution, and formulation development.

Note: Predicted values are sourced from chemical supplier databases.[4] Experimental determination is required for confirmation.

The Scientist's Perspective: Causality and Impact of Physicochemical Properties

Simply listing data is insufficient. A senior scientist must understand the causal relationships between these properties and a molecule's ultimate in vivo behavior. This section delves into the "why" behind the importance of pKa, lipophilicity, and solubility.

The Critical Role of pKa in Defining Biological Behavior

The acid dissociation constant (pKa) is arguably one of the most influential physicochemical parameters in drug discovery.[5] It dictates the charge state of a molecule at a given pH. Since the human body comprises compartments of varying pH (e.g., stomach ~1.5-3.5, small intestine ~6.0-7.4, blood ~7.4), a molecule's pKa will determine whether it is predominantly ionized or neutral in these environments.[6][7]

This ionization state directly governs:

  • Solubility: The ionized form of a molecule is typically much more soluble in aqueous media than the neutral form.

  • Permeability: The neutral, more lipophilic form of a molecule is generally better able to cross biological membranes (like the intestinal wall or the blood-brain barrier) via passive diffusion.[7]

  • Target Binding: Ionic interactions, such as salt bridges, are often key components of a drug's binding to its protein target. The ability to form these interactions is entirely dependent on the pKa of the functional groups involved.[6]

For 2,7-diazaspiro[3.5]nonan-1-one, the two secondary amine groups are the primary ionizable centers. Their basicity will determine the molecule's charge at physiological pH. A precise pKa measurement is therefore essential to predict its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Caption: pH-dependent ionization equilibrium of an amine.

Lipophilicity (LogP/LogD): The Balance Between Permeability and Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ADME properties.[8] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

  • LogP measures the lipophilicity of the neutral species of a molecule.[9]

  • LogD is the logarithm of the distribution coefficient at a specific pH (e.g., LogD₇.₄ at physiological pH). It accounts for the partitioning of both the neutral and ionized species, providing a more realistic measure of lipophilicity for ionizable compounds.[10]

A delicate balance is required:

  • High Lipophilicity (High LogP/D): Often leads to better membrane permeability but can cause poor aqueous solubility, increased metabolic liability, and non-specific binding to proteins and tissues.[11]

  • Low Lipophilicity (Low LogP/D): Typically results in good aqueous solubility but may lead to poor absorption and an inability to cross key biological barriers.[8]

The predicted cLogP of -0.514 for 2,7-diazaspiro[3.5]nonan-1-one suggests it is a hydrophilic scaffold.[4] While this is beneficial for solubility, medicinal chemists will need to carefully modulate the lipophilicity of derivatives through synthetic modification to achieve the optimal balance required for a specific therapeutic target and desired route of administration.

Aqueous Solubility: The Prerequisite for Absorption and Efficacy

A drug must be in solution to be absorbed and to interact with its target.[12] Poor aqueous solubility is a major cause of failure in drug development, leading to low and erratic bioavailability, which can compromise therapeutic efficacy and complicate safety assessments.[13][14]

There are two primary types of solubility measurements:

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock (e.g., in DMSO). It is a high-throughput screen used early in discovery.[15]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of a compound. It is a more rigorous, lower-throughput measurement critical for lead optimization and preclinical development.[2][16]

Given its hydrophilic nature (low cLogP, multiple H-bond donors/acceptors), the 2,7-diazaspiro[3.5]nonan-1-one core is expected to confer good aqueous solubility. However, this must be experimentally verified, especially for more complex, higher molecular weight derivatives.

Self-Validating Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of pKa, LogD, and thermodynamic solubility. These protocols are designed to be self-validating systems, incorporating necessary calibrations and controls to ensure data integrity.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[1] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C). Ensure the electrode is properly conditioned.[17]

  • Sample Preparation:

    • Accurately weigh a sufficient amount of 2,7-diazaspiro[3.5]nonan-1-one to prepare a solution of known concentration (e.g., 1-2 mM).

    • Dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient variations.[18]

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a titrant delivery nozzle into the solution.

    • If necessary, purge the solution with nitrogen to remove dissolved CO₂.[18]

    • For a basic compound like this, titrate with a standardized strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition (drift < 0.01 pH units/minute).[18]

    • Record the pH and the volume of titrant added throughout the titration, continuing well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point(s), which appear as maxima.

    • The pKa is equal to the pH at the half-equivalence point.[19]

    • Perform the experiment in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[17]

Potentiometric_Titration_Workflow Workflow for pKa determination via potentiometry. cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3-point) Prepare_Sample Prepare Sample (1-2 mM in 0.15 M KCl) Calibrate->Prepare_Sample Titrate Titrate with Acid (e.g., 0.1 M HCl) Prepare_Sample->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Derivative Calculate 1st Derivative Plot->Derivative Determine_pKa Determine pKa (pH at 1/2 equivalence pt) Derivative->Determine_pKa

Caption: Workflow for pKa determination via potentiometry.

Protocol: LogD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for determining partition and distribution coefficients.[10] It involves directly measuring the concentration of a solute in two equilibrated, immiscible phases.

Methodology:

  • Phase Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Saturate n-octanol with the pH 7.4 buffer by mixing them vigorously and allowing them to separate overnight.

    • Similarly, saturate the pH 7.4 buffer with the n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.[10]

  • Sample Preparation:

    • Prepare a stock solution of 2,7-diazaspiro[3.5]nonan-1-one in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[10]

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated pH 7.4 buffer (e.g., 1 mL of each).

    • Spike a small volume of the compound stock solution into the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.

    • Seal the vial and shake vigorously on an orbital shaker for a sufficient time to reach equilibrium (e.g., 2-24 hours) at a constant temperature.[15]

  • Phase Separation & Sampling:

    • Centrifuge the vial at low speed to ensure complete separation of the n-octanol and aqueous phases.

    • Carefully withdraw a known volume from each phase for analysis. Avoid cross-contamination at the interface.

  • Quantification:

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

    • Prepare calibration standards in both n-octanol and the aqueous buffer to ensure accurate quantification.

  • Calculation:

    • Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

    • Perform the experiment in triplicate and report the average value.

Protocol: Thermodynamic Aqueous Solubility Determination

This method measures the equilibrium solubility of a solid compound, providing a definitive value for formulation and preclinical studies.

Methodology:

  • System Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Add an excess amount of solid 2,7-diazaspiro[3.5]nonan-1-one to a vial containing a known volume of the buffer. The excess solid is crucial to ensure saturation is reached.

    • Seal the vial and agitate it in a temperature-controlled shaker or rotator (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure the solution is in equilibrium with the solid state.[2][15]

  • Sample Processing:

    • After equilibration, allow the suspension to settle.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Centrifugation followed by sampling the supernatant is an alternative.[20]

  • Quantification:

    • Prepare a dilution series of the clear filtrate.

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a calibration curve prepared with the same compound.[20]

  • Reporting:

    • The measured concentration is the thermodynamic solubility. Report the value in units of µg/mL and µM.

    • Note the pH and temperature of the measurement.

    • Perform the experiment in triplicate for statistical validity.

Conclusion

2,7-Diazaspiro[3.5]nonan-1-one is a valuable scaffold that offers medicinal chemists a rigid, three-dimensional framework for designing novel therapeutics. Its core physicochemical profile, characterized by hydrophilicity and a low number of rotatable bonds, provides a favorable starting point for optimization. However, a comprehensive understanding and experimental validation of its key properties—pKa, LogD, and aqueous solubility—are non-negotiable for successful drug development. The computational data presented herein serves as an initial guide, while the detailed protocols provide a robust framework for obtaining the definitive experimental data required to unlock the full potential of this promising molecular core. By integrating these fundamental principles, researchers can more effectively navigate the complexities of drug design and accelerate the delivery of new, impactful medicines.

References

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Online] Available at: [Link]

  • International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Online] Available at: [Link]

  • Quora. How important is LogP in drug design?. [Online] Available at: [Link]

  • Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 38(4), 899-917. [Online] Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Online] Available at: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Online] Available at: [Link]

  • IntechOpen. The Importance of Solubility for New Drug Molecules. [Online] Available at: [Link]

  • Drug Discovery News. Substance solubility. [Online] Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Online] Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Online] Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Online] Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Online] Available at: [Link]

  • Technobis. The importance of solubility and how to collect it using dynamic methods. [Online] Available at: [Link]

  • Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Online] Available at: [Link]

  • protocols.io. LogP / LogD shake-flask method. [Online] Available at: [Link]

  • ACD/Labs. LogP vs LogD - What is the Difference?. [Online] Available at: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Online] Available at: [Link]

  • Domainex. Thermodynamic Solubility Assay. [Online] Available at: [Link]

  • van der Veen, M. A., van der Pijl, F., & de Loos, T. W. (2010). Development of Methods for the Determination of pKa Values. CHIMIA International Journal for Chemistry, 64(10), 719-722. [Online] Available at: [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. [Online] Available at: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Online] Available at: [Link]

  • Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Huerta, J. M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European journal of pharmaceutical sciences, 76, 181-191. [Online] Available at: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Online] Available at: [Link]

  • YouTube. Measurement of pKa by Potentiometry. [Online] Available at: [Link]

  • Evotec. Thermodynamic Solubility Assay. [Online] Available at: [Link]

  • Admeshop. Solubility, thermodynamic. [Online] Available at: [Link]

  • PubMed. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to 2,7-Diazaspiro[3.5]nonan-1-one Analogs and Derivatives: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer three-dimensional complexity, improved physicochemical properties, and novel intellectual property is ever-increasing. The 2,7-diazaspiro[3.5]nonan-1-one core, a unique spirocyclic system featuring a β-lactam fused to a piperidine ring, has emerged as a privileged scaffold with significant potential in medicinal chemistry. Its rigid, three-dimensional architecture provides a distinct advantage over traditional flat, aromatic structures, enabling more precise spatial orientation of functional groups for optimal target engagement. This guide provides an in-depth technical overview of the synthesis, characterization, and burgeoning biological applications of 2,7-diazaspiro[3.5]nonan-1-one analogs and derivatives, tailored for researchers, scientists, and drug development professionals.

The inherent structural features of the 2,7-diazaspiro[3.5]nonan-1-one scaffold, including two nitrogen atoms at distinct positions, offer versatile points for chemical modification, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. This has led to its exploration in a range of therapeutic areas, from oncology to metabolic disorders and central nervous system (CNS) targets.

Synthetic Strategies: Building the 2,7-Diazaspiro[3.5]nonan-1-one Core

The construction of the 2,7-diazaspiro[3.5]nonan-1-one scaffold can be approached through several synthetic routes, in both solution and solid-phase formats. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis.

Solution-Phase Synthesis: A Foundational Approach

A seminal and versatile solution-phase synthesis of the 2,7-diazaspiro[3.5]nonan-1-one core was reported by Cignarella and colleagues in 1994. This approach provides a fundamental blueprint for accessing this scaffold and its derivatives.

Conceptual Workflow for Solution-Phase Synthesis

start N-protected 4-piperidone step1 Reformatsky or similar reaction with an α-haloacetate start->step1 step2 Mesylation of the tertiary alcohol step1->step2 step3 Intramolecular cyclization via displacement step2->step3 step4 Deprotection and functionalization step3->step4 end Substituted 2,7-diazaspiro[3.5]nonan-1-ones step4->end start Immobilize Fmoc-4-amino-1-Boc-piperidine on resin step1 Fmoc deprotection start->step1 step2 Acylation with a cyclobutanone precursor step1->step2 step3 Dieckmann Condensation step2->step3 step4 Decarboxylation step3->step4 step5 Cleavage from resin and purification step4->step5 end 7-Azaspiro[3.5]nonan-1-one derivative step5->end

Figure 2: Conceptual workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core.

Detailed Experimental Protocol (Adapted for 2,7-diazaspiro scaffold)

  • Resin Loading: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swollen in an appropriate solvent like DCM. The initial building block, such as Fmoc-4-amino-1-Boc-piperidine, is then coupled to the resin in the presence of a base like DIEA.

  • Fmoc-Deprotection and Acylation: The Fmoc protecting group is removed using a solution of piperidine in DMF. The free amine is then acylated with a precursor that will form the four-membered ring, for example, 3-(methoxycarbonyl)cyclobutanecarboxylic acid, using a coupling agent like HATU.

  • Spirocyclization via Dieckmann Condensation: The key spirocyclization step is achieved through a Dieckmann condensation. The resin-bound substrate is treated with a strong base, such as potassium tert-butoxide in THF, at elevated temperature to induce intramolecular cyclization.

  • Decarboxylation: The resulting β-keto ester is then decarboxylated by heating in a mixture of DMSO and water.

  • Cleavage and Purification: The final compound is cleaved from the resin using a cleavage cocktail (e.g., TFA in DCM). The crude product is then purified, typically by reverse-phase HPLC.

Characterization of 2,7-Diazaspiro[3.5]nonan-1-one Derivatives

The unambiguous structural elucidation of novel 2,7-diazaspiro[3.5]nonan-1-one analogs relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides crucial information about the connectivity and stereochemistry of the molecule. Key diagnostic signals include the protons on the azetidinone ring and the distinct signals for the axial and equatorial protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum is essential for confirming the carbon framework. The carbonyl carbon of the β-lactam typically appears in the range of 165-175 ppm. The spirocyclic quaternary carbon is another key diagnostic signal.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. For nitrogen-containing compounds like the 2,7-diazaspiro[3.5]nonan-1-ones, the nitrogen rule applies, where a molecule with an even number of nitrogen atoms will have an even nominal molecular mass.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional groups. A strong absorption band in the region of 1730-1770 cm⁻¹ is characteristic of the carbonyl stretching vibration of the strained β-lactam ring. The N-H stretching vibrations of the piperidine and/or azetidinone nitrogens (if unsubstituted) will also be present.

Table 1: Typical Spectroscopic Data for a Generic 2,7-Diazaspiro[3.5]nonan-1-one Core

Technique Key Feature Typical Chemical Shift / Wavenumber
¹H NMR Protons on azetidinone ringδ 2.5-3.5 ppm
Piperidine ring protonsδ 1.5-3.0 ppm
¹³C NMR β-lactam carbonyl carbonδ 165-175 ppm
Spirocyclic quaternary carbonδ 50-70 ppm
IR β-lactam C=O stretch1730-1770 cm⁻¹
MS Molecular Ion Peak (M+)Corresponds to the molecular weight

Biological Applications and Structure-Activity Relationships (SAR)

The unique structural features of the 2,7-diazaspiro[3.5]nonan-1-one scaffold have made it an attractive starting point for the development of modulators of various biological targets.

Covalent Inhibitors of KRAS G12C

One of the most significant recent applications of this scaffold is in the development of covalent inhibitors of the KRAS G12C mutant, a key driver in several cancers. The 2,7-diazaspiro[3.5]nonan-1-one moiety serves as a versatile anchor for the acryloyl warhead that forms a covalent bond with the mutant cysteine residue.

A study by Imaizumi et al. detailed the optimization of a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives. Their work demonstrated that modifications to the N7 position of the piperidine ring significantly impact potency and metabolic stability.

SAR Insights for KRAS G12C Inhibitors:

  • N7-Substituent: Large, aromatic substituents at the N7 position are crucial for high-affinity binding to the switch-II pocket of KRAS G12C.

  • Piperidine Ring Conformation: The rigid spirocyclic core helps to pre-organize the N7-substituent in a favorable conformation for binding.

  • Acryloyl Amine Moiety: The acryloyl group at the N2 position is essential for the covalent interaction with Cys12 of the mutant KRAS protein.

Table 2: SAR Data for Selected KRAS G12C Inhibitors

Compound N7-Substituent KRAS G12C IC₅₀ (nM)
Lead Compound Simple aromatic group>1000
Optimized Analog (7b) 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl10

Data adapted from Imaizumi et al., Bioorg. Med. Chem. 2022.

Mechanism of Action: Covalent Inhibition of KRAS G12C

inhibitor 2,7-Diazaspiro[3.5]nonan-1-one derivative with acryloyl warhead binding Non-covalent binding to Switch-II pocket inhibitor->binding kras KRAS G12C Protein kras->binding reaction Michael addition of Cys12 thiol to acryloyl group binding->reaction inhibition Irreversible inhibition of KRAS signaling reaction->inhibition

Figure 3: Simplified mechanism of covalent inhibition of KRAS G12C by 2,7-diazaspiro[3.5]nonan-1-one derivatives.

GPR119 Agonists for Metabolic Disorders

The 7-azaspiro[3.5]nonane scaffold, a close analog, has been successfully employed in the design of potent agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. The spirocyclic core serves as a rigid linker between two key pharmacophoric elements.

SAR Insights for GPR119 Agonists:

  • Piperidine N-capping Group: The nature of the substituent on the piperidine nitrogen plays a critical role in receptor activation.

  • Aryl Group: The electronic and steric properties of an aryl group attached to the scaffold are key determinants of potency.

Other Potential Therapeutic Areas

While initially explored for their cholinergic properties, the 2,7-diazaspiro[3.5]nonan-1-one scaffold and its derivatives have shown limited activity in that area. However, the versatility of this core suggests its potential application in other areas, including:

  • Central Nervous System (CNS) Disorders: The ability to modulate the physicochemical properties of these molecules could lead to the development of CNS-penetrant agents for various neurological and psychiatric conditions.

  • Enzyme Inhibition: The rigid scaffold can be used to present functional groups in a precise orientation for binding to the active sites of various enzymes, such as proteases and kinases.

Conclusion and Future Perspectives

The 2,7-diazaspiro[3.5]nonan-1-one core represents a valuable and increasingly utilized scaffold in modern medicinal chemistry. Its inherent three-dimensionality, coupled with the synthetic tractability to introduce diverse functional groups, provides a powerful platform for the design of novel therapeutics. The successful development of potent KRAS G12C inhibitors based on this scaffold underscores its potential to address challenging biological targets.

Future research in this area will likely focus on the development of novel and more efficient synthetic routes, including asymmetric syntheses to access enantiomerically pure derivatives. Furthermore, the exploration of this scaffold against a broader range of biological targets, guided by structure-based drug design and quantitative structure-activity relationship (QSAR) studies, is expected to yield new classes of potent and selective therapeutic agents. As the principles of "escaping from flatland" continue to guide drug discovery, the 2,7-diazaspiro[3.5]nonan-1-one scaffold is well-positioned to be a cornerstone of next-generation drug design.

References

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120. [Link]

  • Carothers, W. H., & Berchet, G. J. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

  • LibreTexts Chemistry. (n.d.). Infrared Spectroscopy and Mass Spectrometry. [Link]

  • Wang, T., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • ChemInform. (2010). ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. ResearchGate. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 61, 116686. [Link]

  • LibreTexts Chemistry. (n.d.). Mass Spectrometry and Infrared Spectroscopy. [Link]

  • Trost, B. M., & Fleming, I. (Eds.). (2011). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (n.d.). Z-L-Phg-Val-OMe. Organic Syntheses. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • LibreTexts Chemistry. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

  • Various Authors. (n.d.). 1H and 13C NMR study of copteroside E derivatives. CONICET. [Link]

  • Shoombuatong, W., et al. (2021). Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. MDPI. [Link]

  • Various Authors. (n.d.). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. ARC Journals. [Link]

  • Diudea, M. V. (2009). Comparison of Quantitative Structure- Activity Relationship Model Performances on Carboquinone Derivatives. CORE. [Link]

  • Taha, E. A., et al. (2024). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]

  • Lee, J., et al. (2022). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. ACS Publications. [Link]

  • V, S., et al. (2022). Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors. MDPI. [Link]

  • Nikolova, I., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Yale University. (n.d.). Mass Spectrometry meets Infrared Spectroscopy. Yale Chemical and Biophysical Instrumentation Center. [Link]

  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Pure. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Amanote Research. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithias

An In-depth Technical Guide to 2,7-diazaspiro[3.5]nonan-1-one hydrochloride (CAS: 1147422-92-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride, a pivotal building block in modern medicinal chemistry. We will delve into its chemical properties, a plausible synthesis pathway, analytical characterization, its significant role in the development of targeted cancer therapies, and essential safety and handling protocols.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

Spirocycles, carbocyclic or heterocyclic ring systems fused at a single atom, have gained significant traction in drug discovery due to their inherent three-dimensional nature.[1] This unique topology allows for the exploration of novel chemical space and can lead to improved physicochemical properties such as solubility and metabolic stability, while also offering distinct vectors for substituent placement.[2] The 2,7-diazaspiro[3.5]nonane framework, in particular, has emerged as a valuable scaffold, serving as a key intermediate in the synthesis of bioactive molecules for a range of therapeutic targets.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride is crucial for its effective use in research and development.

PropertyValueSource
CAS Number 1147422-92-1ChemScene[4]
Molecular Formula C₇H₁₃ClN₂O
Molecular Weight 176.64 g/mol
Appearance White to off-white solid (predicted)General knowledge
Topological Polar Surface Area (TPSA) 41.13 ŲChemScene[4]
LogP -0.514ChemScene[4]
Hydrogen Bond Donors 2ChemScene[4]
Hydrogen Bond Acceptors 2ChemScene[4]
Rotatable Bonds 0ChemScene[4]
Storage 4°CChemScene[4]

Solubility: As an amine hydrochloride salt, 2,7-diazaspiro[3.5]nonan-1-one hydrochloride is expected to have good solubility in water and polar protic solvents like methanol and ethanol.[5] Its solubility in less polar organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) is likely to be limited.[6]

Synthesis and Purification

Synthesis_Pathway cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation start Protected Piperidine Derivative intermediate1 tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate start->intermediate1 [2+2] Cycloaddition or similar spirocyclization intermediate2 2,7-diazaspiro[3.5]nonan-1-one (free base) intermediate1->intermediate2 Acidic conditions (e.g., TFA/DCM or HCl/dioxane) final_product 2,7-diazaspiro[3.5]nonan-1-one hydrochloride intermediate2->final_product HCl in a suitable solvent (e.g., Ether or EtOAc)

Caption: Plausible synthetic pathway for 2,7-diazaspiro[3.5]nonan-1-one hydrochloride.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate

This step would likely involve a multi-step sequence, potentially starting from a commercially available piperidine derivative and constructing the azetidinone ring. Methods such as the Staudinger [2+2] ketene-imine cycloaddition are commonly employed for the synthesis of β-lactams.[7]

Step 2: Deprotection of the Boc-Protected Intermediate

The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions.

  • Dissolve tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in dioxane or ethyl acetate (e.g., 4M) dropwise with stirring.[8][9]

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution) if isolating the free base, or proceed directly to salt formation.

Step 3: Formation of the Hydrochloride Salt

  • After deprotection, if the free base was isolated, dissolve it in a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 2,7-diazaspiro[3.5]nonan-1-one hydrochloride.[10]

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical_Workflow Synthesis Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Purity Purity Analysis (e.g., HPLC) Purification->Purity Final_Product Characterized 2,7-diazaspiro[3.5]nonan-1-one HCl NMR->Final_Product MS->Final_Product Purity->Final_Product

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the azetidinone and piperidine rings. The protons adjacent to the carbonyl group and the nitrogen atoms will be deshielded and appear at a lower field. The NH protons of the hydrochloride salt may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 170-180 ppm. The spiro carbon will also have a unique chemical shift.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the free base ([M+H]⁺) at m/z 141.11.

High-Performance Liquid Chromatography (HPLC):

HPLC analysis is crucial for determining the purity of the final compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier such as formic acid or trifluoroacetic acid.

Applications in Drug Discovery: A Key Building Block for KRAS G12C Inhibitors

The 2,7-diazaspiro[3.5]nonane scaffold has proven to be of significant interest in the development of covalent inhibitors targeting the KRAS G12C mutation, a key driver in several cancers, including non-small cell lung cancer.[11][12]

The KRAS protein is a GTPase that acts as a molecular switch in cell signaling pathways.[13] The G12C mutation results in a constitutively active protein, leading to uncontrolled cell proliferation. Covalent inhibitors are designed to bind irreversibly to the mutant cysteine residue, locking the protein in an inactive state.[14]

X-ray crystallography studies have revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of the KRAS G12C protein.[11][12] The spirocyclic scaffold plays a crucial role in orienting the acryloyl "warhead" for optimal covalent modification of the target cysteine residue, while also providing a vector for further structural modifications to enhance potency and selectivity.[15] The rigid nature of the spirocycle helps to reduce the entropic penalty upon binding, potentially contributing to higher affinity.

KRAS_Inhibition cluster_0 KRAS G12C Signaling Cascade cluster_1 Inhibition Mechanism KRAS_G12C KRAS G12C (Active GTP-bound state) Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_G12C->Downstream Inactive_KRAS KRAS G12C (Inactive GDP-bound state) Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Inhibitor Inhibitor containing 2,7-diazaspiro[3.5]nonane scaffold Inhibitor->KRAS_G12C Covalent binding to Cys12 in Switch-II pocket Blocked_Signaling Blocked Downstream Signaling Inactive_KRAS->Blocked_Signaling

Sources

An In-depth Technical Guide to the Structural Elucidation of 2,7-diazaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The spirocyclic scaffold represents a cornerstone in modern medicinal chemistry, offering a rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups.[1][2] This structural rigidity can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties compared to more flexible or "flat" aromatic systems.[2][3] Within this class, 2,7-diazaspiro[3.5]nonan-1-one, a molecule featuring a β-lactam fused to a piperidine ring via a spirocenter, is a scaffold of significant interest. Its unique topology makes it a valuable building block for novel therapeutics.[4]

This guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 2,7-diazaspiro[3.5]nonan-1-one. As Senior Application Scientist, my objective is not merely to list procedures, but to explain the causality behind the analytical choices, ensuring a self-validating and cohesive narrative from initial hypothesis to final structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for characterizing complex heterocyclic molecules.

Molecular Overview and Initial Assessment

The first step in any structural elucidation is to gather fundamental molecular information. The target molecule, 2,7-diazaspiro[3.5]nonan-1-one, has the following core properties:

  • Molecular Formula: C₇H₁₂N₂O[5]

  • Molecular Weight: 140.18 g/mol [5]

  • Core Structure: A four-membered azetidinone (β-lactam) ring and a six-membered piperidine ring sharing a single carbon atom (the spirocenter).

The presence of a strained β-lactam ring, two secondary amine functionalities, and a unique spirocyclic system dictates the selection of a synergistic suite of analytical techniques to probe its connectivity and stereochemistry.

The Integrated Analytical Workflow

No single technique can provide absolute structural proof. A robust elucidation strategy relies on an integrated workflow where each method provides complementary information, culminating in a single, consistent structural assignment. The causality is critical: mass spectrometry provides the elemental formula, infrared spectroscopy identifies key functional groups, and a suite of NMR experiments maps the proton-carbon framework. Finally, X-ray crystallography can offer the ultimate confirmation of the three-dimensional structure.

G cluster_0 Initial Analysis cluster_1 Core Structure Determination cluster_2 Definitive 3D Structure MS Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Provides Molecular Formula IR Infrared Spectroscopy (FTIR) IR->NMR_1D Identifies Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Proton/Carbon Environments XRAY Single-Crystal X-ray Crystallography NMR_2D->XRAY Provides Structure for Crystallization Conclusion Unambiguous Structure Confirmed NMR_2D->Conclusion Establishes Connectivity XRAY->Conclusion Confirms 3D Arrangement

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Experience: The first and most fundamental question is: what is the elemental formula of the synthesized compound? High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the definitive technique for this purpose. Unlike unit-resolution mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a unique molecular formula.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass calculated for the proposed formula, C₇H₁₃N₂O⁺.

Expected Data & Interpretation
ParameterExpected Value
Molecular Formula C₇H₁₂N₂O
Adduct [M+H]⁺
Theoretical Mass 141.10224
Measured Mass ~141.1021 (example)
Mass Error < 5 ppm

A measured mass that aligns with the theoretical mass within a low ppm error provides strong, trustworthy evidence for the elemental composition of C₇H₁₂N₂O, validating the starting point for further structural analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For 2,7-diazaspiro[3.5]nonan-1-one, the most informative regions of the spectrum are those corresponding to the N-H and C=O stretching vibrations. The frequency of the carbonyl stretch is particularly diagnostic for a strained β-lactam.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Expected Data & Interpretation

The IR spectrum provides a molecular fingerprint, with key absorptions confirming the presence of the core functional groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
~3300-3400 N-H Stretch (Piperidine & Lactam)MediumConfirms the presence of the secondary amine and amide N-H bonds.
~2850-2950 C-H Stretch (Aliphatic)StrongIndicates the sp³ C-H bonds of the piperidine and azetidinone rings.
~1730-1760 C=O Stretch (β-Lactam)Strong, SharpCrucial Diagnostic Peak. The high frequency is characteristic of a strained four-membered ring carbonyl, distinguishing it from less strained amides (which appear at 1630-1680 cm⁻¹).[6]
~1500-1550 N-H BendMediumComplements the N-H stretching data.

The observation of a strong, sharp absorption band above 1730 cm⁻¹ is a highly reliable indicator of the β-lactam motif.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the complete covalent structure of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the full connectivity of the spirocyclic framework.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Experiments:

    • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts, integrations (proton count), and coupling patterns (neighboring protons).

    • ¹³C NMR / DEPT-135: Reveals the number of distinct carbon environments and classifies them as CH, CH₂, or CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds, which is critical for identifying quaternary carbons and piecing together fragments.

Predicted ¹H and ¹³C NMR Data and Interpretation

(Note: Chemical shifts are predictive and may vary based on solvent and concentration. The key is the pattern of signals and their correlations.)

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)¹H Multiplicity¹H IntegrationKey HMBC Correlations (H → C)
1 (C=O) ~170-175---H-3, H-9 → C-1
2 (N-H) -~7.0-8.0broad s1HH-2 → C-1, C-3, C-4
3 (CH₂) ~45-50~3.0-3.2t2HH-3 → C-1, C-4
4 (C) ~60-65---H-3, H-5, H-9 → C-4
5 (CH₂) ~40-45~1.7-1.9t2HH-5 → C-4, C-6, C-9
6 (CH₂) ~40-45~2.8-3.0t2HH-6 → C-5, C-7
7 (N-H) -~2.0-3.0broad s1HH-7 → C-6, C-8
8 (CH₂) ~40-45~2.8-3.0t2HH-8 → C-7, C-9
9 (CH₂) ~40-45~1.7-1.9t2HH-9 → C-4, C-8, C-1

Trustworthiness through Cross-Validation:

  • HSQC will definitively link the proton and carbon signals listed in the table.

  • COSY will show correlations between H-5/H-6 and H-8/H-9, confirming the two separate ethylene bridges of the piperidine ring.

  • HMBC is the ultimate arbiter of the spirocyclic structure. The observation of correlations from the protons on the piperidine ring (H-5, H-9) and the lactam ring (H-3) to the single, non-protonated spiro-carbon (C-4) is unambiguous proof of the spiro-fusion.[7][8]

G C4 Spiro Carbon (C-4) (Quaternary) H3 H-3 (Lactam) H3->C4 H5 H-5 (Piperidine) H5->C4 2-bond correlation H9 H-9 (Piperidine) H9->C4 2-bond correlation

Caption: Key HMBC correlations confirming the spirocenter.

X-ray Crystallography: The Definitive Proof

Expertise & Experience: While the combination of MS, IR, and NMR provides overwhelming evidence for the planar structure, only single-crystal X-ray crystallography can definitively determine the three-dimensional arrangement of atoms in the solid state.[9] For spirocyclic systems, this technique confirms the connectivity and reveals bond lengths, bond angles, and the conformation of the rings, providing an authoritative and final validation of the structure.[10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The most challenging step is to grow a single, high-quality crystal of the compound.[9] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined.[9] This initial model is then refined to best fit the experimental data.

Expected Results & Interpretation

The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule. For 2,7-diazaspiro[3.5]nonan-1-one, this would:

  • Unambiguously confirm the spirocyclic fusion of the azetidinone and piperidine rings.

  • Provide precise bond lengths and angles , confirming the strain in the β-lactam ring (e.g., internal angles close to 90°).

  • Reveal the conformation of the piperidine ring (likely a chair conformation).

  • Show intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H groups and the carbonyl oxygen.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of 2,7-diazaspiro[3.5]nonan-1-one is achieved not by a single experiment, but by the logical and systematic integration of complementary analytical techniques. HRMS establishes the correct elemental formula. FTIR confirms the presence of the critical β-lactam carbonyl and N-H functionalities. A comprehensive suite of 1D and 2D NMR experiments maps the complete proton-carbon framework and, crucially, confirms the connectivity around the spirocenter. Finally, single-crystal X-ray crystallography provides the ultimate, authoritative proof of the three-dimensional structure. This multi-faceted approach ensures a trustworthy and unambiguous assignment, providing a solid foundation for further research and development.

References

  • Banerjee, A., et al. (2003). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as β-turn mimics. The Journal of Organic Chemistry. Available at: [Link]

  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120. Available at: [Link]

  • Scilit. (n.d.). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of lactam 39. Retrieved from [Link]

  • PubChem. (n.d.). 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]

  • PMC. (n.d.). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively). Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ACS Publications. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Journal of Chemical Theory and Computation. Available at: [Link]

  • PubMed. (2003). Spiro-fused (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system. Synthesis, spectroscopic studies and X-ray structure analysis. Journal of Organic Chemistry. Available at: [Link]

  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1). Available at: [Link]

  • ACS Publications. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of compound 1. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • PubChemLite. (n.d.). Spiro[3.5]nonan-7-one (C9H14O). Retrieved from [Link]

  • PMC. (n.d.). Spectroscopic dataset of Hedione's derivatives gathered during process development. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.5]nonan-7-one. Retrieved from [Link]

  • YouTube. (2021). Chapter 2.7: Examining Infrared Spectra | Introduction to Spectroscopy by Pavia,Lampman,Kriz,Vyvyan. Retrieved from [Link]

  • GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

  • GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,7-diazaspiro[3.5]nonan-1-one Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of pharmaceutical development.[1][2] It dictates the feasibility of formulation strategies, influences bioavailability, and is a critical parameter in the design of robust crystallization processes.[2][3] 2,7-diazaspiro[3.5]nonan-1-one, a spirocyclic lactam, represents a class of compounds with significant interest in medicinal chemistry.[4][5][6] The hydrochloride salt form is frequently employed to enhance the aqueous solubility and stability of basic drug molecules.[7][8][9] However, the solubility of these salts in organic solvents can be complex and is often non-intuitive.[10]

This guide will provide a detailed exploration of the factors influencing the solubility of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride and a practical framework for its experimental determination. By understanding the "why" behind the experimental choices, researchers can generate high-quality, reliable solubility data to accelerate their development programs.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The dissolution of a crystalline solid, such as 2,7-diazaspiro[3.5]nonan-1-one hydrochloride, in a solvent is a thermodynamically driven process. It involves the disruption of the crystal lattice and the solvation of the individual ions by the solvent molecules.[11][12] The interplay of these energetic contributions determines the extent of solubility.

The Impact of the Hydrochloride Salt Form

The presence of the hydrochloride salt significantly influences the solubility profile. In the solid state, 2,7-diazaspiro[3.5]nonan-1-one hydrochloride exists as an ionic lattice. The dissolution process requires overcoming the strong electrostatic forces within this lattice.

  • Ionization: In polar solvents, the salt dissociates into the protonated 2,7-diazaspiro[3.5]nonan-1-one cation and the chloride anion. The extent of this dissociation is dependent on the dielectric constant of the solvent.

  • Common Ion Effect: It is important to note that in certain contexts, such as in the presence of other chloride sources, the solubility of a hydrochloride salt can be suppressed.[13]

Solvent-Solute Interactions: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a useful starting point for predicting solubility.[14] For 2,7-diazaspiro[3.5]nonan-1-one hydrochloride, a polar, ionic compound, solubility will be favored in polar solvents.

  • Polar Protic Solvents: Solvents like methanol, ethanol, and water are polar protic, meaning they can act as both hydrogen bond donors and acceptors.[14] These solvents are generally effective at solvating both the cation and the anion through hydrogen bonding and dipole-dipole interactions.[15][16][17]

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are polar aprotic. They possess a significant dipole moment but lack O-H or N-H bonds for hydrogen bond donation.[14] Their ability to solvate the protonated amine and the chloride ion will influence solubility.

  • Nonpolar Solvents: Nonpolar solvents like toluene and hexane are generally poor solvents for ionic salts due to their inability to form strong interactions with the charged species.

The Role of Hydrogen Bonding

Hydrogen bonding plays a crucial role in the dissolution of amine hydrochlorides.[15][18] The protonated amine of the spirocyclic lactam can act as a hydrogen bond donor, while the chloride anion can act as a hydrogen bond acceptor. Solvents capable of participating in this hydrogen bonding network will be more effective at dissolving the salt.

Thermodynamic Considerations

The solubility of a salt is governed by the Gibbs free energy of dissolution (ΔG_diss). A spontaneous dissolution process is characterized by a negative ΔG_diss. This is related to the enthalpy (ΔH_diss) and entropy (ΔS_diss) of dissolution by the following equation:

ΔG_diss = ΔH_diss - TΔS_diss

  • Enthalpy of Dissolution: This term represents the heat absorbed or released during dissolution. It is a balance between the energy required to break the crystal lattice and the energy released upon solvation.[11]

  • Entropy of Dissolution: This term reflects the change in disorder of the system. The dissolution of a highly ordered crystal into a disordered solution generally leads to an increase in entropy.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[19] The following protocol provides a robust framework for obtaining reliable data for 2,7-diazaspiro[3.5]nonan-1-one hydrochloride.

Materials and Equipment
  • 2,7-diazaspiro[3.5]nonan-1-one hydrochloride (ensure purity and characterization)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, DMSO, ethyl acetate, toluene) of appropriate purity

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid into vials B Add known volume of solvent A->B Dispense C Agitate at constant temperature B->C Incubate D Monitor until equilibrium is reached C->D Time points E Centrifuge to separate solid D->E Confirmed equilibrium F Filter supernatant E->F Clarify G Dilute sample F->G Prepare for analysis H Analyze by HPLC G->H Quantify

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Slurries:

    • Accurately weigh an excess amount of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a predetermined period. To establish the time to reach equilibrium, samples can be taken at various time points (e.g., 4, 8, 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.[19]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the solid to settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride of known concentrations.

    • Analyze the calibration standards and the diluted samples by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the organic solvent, accounting for the dilution factor.

Data Presentation

The quantitative solubility data should be summarized in a clear and organized table for easy comparison across different solvents.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL) at 25 °C
Methanol5.132.7To be determined
Ethanol4.324.5To be determined
Acetonitrile5.837.5To be determined
DMSO7.246.7To be determined
Ethyl Acetate4.46.0To be determined
Toluene2.42.4To be determined

Causality Behind Experimental Choices and Self-Validating Systems

The trustworthiness of the generated solubility data hinges on a well-designed and controlled experimental setup.

Ensuring Equilibrium

The key to accurate solubility measurement is ensuring that the system has reached true thermodynamic equilibrium.[19] This is why monitoring the concentration over time is critical. A plateau in the concentration profile indicates that the dissolution and precipitation rates have become equal.

Temperature Control

Solubility is highly dependent on temperature.[14][20] Maintaining a constant and accurately controlled temperature throughout the equilibration process is essential for reproducibility.

Solid-State Characterization

It is good practice to analyze the solid material before and after the solubility experiment (e.g., by PXRD or DSC) to confirm that the solid form has not changed (e.g., formation of a solvate).

Analytical Method Validation

The HPLC method used for quantification must be validated to ensure its accuracy, precision, linearity, and specificity for 2,7-diazaspiro[3.5]nonan-1-one hydrochloride.

The following diagram illustrates the logical relationship for a self-validating solubility protocol.

Self_Validation A Defined Solid Form (Pre-analysis) F Reliable Solubility Data A->F B Constant Temperature B->F C Time-course Sampling E Equilibrium Confirmation (Concentration Plateau) C->E D Validated Analytical Method D->E E->F G Consistent Solid Form (Post-analysis) F->G

Caption: Logic for a self-validating solubility protocol.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride in organic solvents. By combining a strong theoretical understanding of the physicochemical principles with a robust and well-controlled experimental protocol, researchers and drug development professionals can generate the high-quality solubility data necessary for informed decision-making in the pharmaceutical development pipeline. The methodologies outlined herein are designed to be adaptable and to provide a solid foundation for further investigations into the behavior of this and related spirocyclic compounds.

References

  • Kolker, A. R., & de Pablo, J. J. (1997). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 36(1), 228–234. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?[Link]

  • Cabana, L. A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 40(4), 615-627. [Link]

  • Scribd. (n.d.). Hydrogen Bonding in Amines Explained. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. [Link]

  • Hughes, C. E., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 60(11), 5419-5428. [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. [Link]

  • Al-Ghabeish, M., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(2), 439-448. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 18(5), 1533-1547. [Link]

  • Cambrex. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(1), 815-820. [Link]

  • IU Pressbooks. (n.d.). Thermodynamics of the Solvation of Salts. [Link]

  • C&EN. (n.d.). White papers | Solubility: Importance, Measurements, and Applications. [Link]

  • Technobis Crystallization Systems. (2022, November 17). Whitepaper Solubility in Crystallization Studies. [Link]

  • analytica-world.com. (n.d.). From experimentation to modelling: understanding the effect of solvent composition on solubility. [Link]

  • Anklam, S., & Liebscher, J. (1998). Synthesis of optically active spiro-β-lactams by cycloadditions to α-alkylidene-β-lactams. Tetrahedron, 54(23), 6369-6384. [Link]

  • Arnott, G., & Brice, H. (1981). Photochemical synthesis of spiro-β-lactams. Journal of the Chemical Society, Chemical Communications, (1), 29-30. [Link]

  • Afonso, C. A. M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(38), 6899-6915. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 2,7-diazaspiro[3.5]nonan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique three-dimensional architecture of spirocyclic scaffolds has positioned them as privileged structures in medicinal chemistry. Among these, the 2,7-diazaspiro[3.5]nonane core is of significant interest for the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the methodologies required to elucidate the crystal structure of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride. While a specific crystal structure for this exact compound is not publicly available, this document outlines the synthesis, crystallization, and X-ray crystallographic analysis that would be employed for its determination. The narrative emphasizes the rationale behind experimental choices and the interpretation of crystallographic data, offering valuable insights for researchers engaged in the structural analysis of novel chemical entities.

Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane motif is a key building block in the synthesis of complex molecules with potential therapeutic applications.[1][2] Its rigid, spirocyclic framework provides a well-defined orientation of substituents in three-dimensional space, which is crucial for optimizing interactions with biological targets.[3] Derivatives of this scaffold have been explored for their potential as cholinergic agents and have been investigated for their role in the development of ghrelin receptor inverse agonists.[1][4] The hydrochloride salt form is often utilized to improve the solubility and bioavailability of parent compounds.[5][6]

A definitive understanding of the three-dimensional structure of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride at the atomic level is paramount for rational drug design.[7] X-ray crystallography stands as the most powerful technique for obtaining this precise structural information, revealing bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[7][8][9]

Synthesis and Crystallization: From Molecule to Single Crystal

Synthesis of 2,7-diazaspiro[3.5]nonan-1-one

The synthesis of the 2,7-diazaspiro[3.5]nonan-1-one core can be achieved through various synthetic routes, often involving multi-step sequences. A common approach involves the construction of the spirocyclic system via intramolecular cyclization reactions.[4][10][11] For instance, a plausible synthetic strategy could involve the initial formation of a piperidine ring, followed by the annulation of the azetidinone ring.

Illustrative Synthetic Pathway:

G A Protected Piperidine Derivative C Spirocyclization A->C B Functionalized Azetidinone Precursor B->C D Deprotection C->D Formation of Spiro Core E 2,7-diazaspiro[3.5]nonan-1-one D->E Removal of Protecting Groups

Caption: A generalized workflow for the synthesis of the 2,7-diazaspiro[3.5]nonan-1-one core.

Formation and Crystallization of the Hydrochloride Salt

The preparation of the hydrochloride salt is typically achieved by treating a solution of the free base (2,7-diazaspiro[3.5]nonan-1-one) with hydrochloric acid.[12] The choice of solvent is critical for obtaining high-quality crystals suitable for X-ray diffraction.

Experimental Protocol for Crystallization:

  • Dissolution: Dissolve the synthesized 2,7-diazaspiro[3.5]nonan-1-one free base in a minimal amount of a suitable organic solvent, such as ethanol or methanol.

  • Acidification: To the stirred solution, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or isopropanol) dropwise. The formation of a precipitate may be observed.

  • Recrystallization: Gently heat the mixture to redissolve any precipitate. The goal is to create a saturated solution.

  • Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-ordered single crystals. Further cooling in a refrigerator or freezer can promote crystallization if necessary.

  • Isolation: Once suitable crystals have formed, they are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Causality Behind Experimental Choices:

  • Slow Evaporation: An alternative to slow cooling is slow evaporation of the solvent from a dilute solution. This method can also yield high-quality crystals by gradually increasing the concentration of the solute.[5][6]

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility at room temperature and high solubility at elevated temperatures is ideal for recrystallization.[13]

X-ray Crystallographic Analysis: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.[7][9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination:

G A Single Crystal Selection B X-ray Diffraction Data Collection A->B C Structure Solution B->C Diffraction Pattern D Structure Refinement C->D Initial Atomic Model E Structural Analysis and Validation D->E Refined Structure

Caption: The workflow for determining a crystal structure using single-crystal X-ray diffraction.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are measured. These data are then processed to yield a set of structure factors, which are essential for solving the crystal structure.

Structure Solution and Refinement

The phases of the structure factors, which are lost during the diffraction experiment, are determined using computational methods. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined. The initial atomic model is then refined to improve the agreement between the calculated and observed structure factors.

Analysis of the Crystal Structure

A successful structure determination provides a wealth of information:

  • Molecular Conformation: The precise three-dimensional shape of the 2,7-diazaspiro[3.5]nonan-1-one cation.

  • Bond Lengths and Angles: Accurate measurements of all intramolecular distances and angles.

  • Intermolecular Interactions: A detailed map of the non-covalent interactions that hold the crystal lattice together. In the case of the hydrochloride salt, hydrogen bonding is expected to be a dominant feature.[14][15][16][17]

Quantitative Data Summary (Hypothetical):

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Hydrogen Bonds (D-H···A) N-H···Cl, N-H···O, C-H···OKey interactions governing the crystal packing.[14]
Density (calculated) g/cm³A physical property derived from the crystal structure.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental data.

Hypothetical Hydrogen Bonding Network:

In the crystal lattice of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride, the protonated amine groups and the carbonyl oxygen are expected to be key players in a network of hydrogen bonds, with the chloride ion acting as a hydrogen bond acceptor.

G mol1 Molecule 1 (N-H, C=O) mol2 Molecule 2 (N-H, C=O) mol1->mol2 N-H···O=C cl1 Cl⁻ mol1->cl1 N-H···Cl cl2 Cl⁻ mol1->cl2 N-H···Cl mol2->cl1 N-H···Cl mol2->cl2 N-H···Cl

Caption: A conceptual diagram of potential hydrogen bonding interactions in the crystal lattice.

Conclusion: From Structure to Application

The elucidation of the crystal structure of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride would provide invaluable, high-resolution data for understanding its solid-state properties. This knowledge is critical for drug development professionals, enabling structure-based drug design, polymorph screening, and the optimization of formulation strategies. The methodologies outlined in this guide provide a robust framework for the structural characterization of this and other novel spirocyclic compounds, ultimately accelerating the discovery of new and effective medicines.

References

  • Janardhanam, S., Balakumar, A., Rajagopalan, K., Suganthi Bai, L., Ravikumar, K., & Rajan, S. S. (n.d.). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. Synthetic Communications, 23(3), 379-386. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-10. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1027–1036. [Link]

  • Sandoz AG. (2010).
  • Halab, L., et al. (2000). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry, 65(20), 6572-6581. [Link]

  • ResearchGate. (n.d.). Single-crystal X-ray structure of the spirocyclic derivative 12. [Link]

  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115-120. [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?[Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • Karolak-Wojciechowska, J., et al. (2011). CO...HC interactions as packing motifs in the crystals: Part 4. Intermolecular interactions in the structures of N-[(4-arylpiperazin-1-yl)-alkyl]2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives. Journal of Molecular Structure, 994(1-3), 108-116. [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. [Link]

  • MDPI. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1367. [Link]

  • National Institutes of Health. (2008). X-Ray Crystallography of Chemical Compounds. The open medicinal chemistry journal, 2, 60–71. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4212. [Link]

  • ResearchGate. (n.d.). Intermolecular Interactions in Crystals. [Link]

  • Google Patents. (n.d.).
  • PubMed. (1995). Intermolecular interactions around functional groups in crystals: data for modeling the binding of drugs to biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 51(Pt 4), 418-427. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2,7-Diazaspiro[3.5]nonan-1-one in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Embracing Three-Dimensionality in Drug Discovery

The landscape of modern drug discovery is increasingly focused on exploring beyond flat, aromatic structures towards more three-dimensional (3D) molecular architectures. This shift is driven by the need to access novel chemical space, enhance target specificity, and improve physicochemical properties. In this context, spirocyclic scaffolds have emerged as powerful tools for medicinal chemists. Among these, the 2,7-diazaspiro[3.5]nonan-1-one core has garnered significant attention due to its rigid, 3D-disposed structure, which can present substituents in well-defined vectors, making it a valuable building block in the design of novel therapeutics. This scaffold has shown promise in the development of agonists for G-protein coupled receptors such as GPR119 and as a key component in covalent inhibitors of challenging targets like KRAS G12C.[1]

Solid-phase synthesis (SPS) offers a robust and efficient platform for the construction and derivatization of compound libraries based on the 2,7-diazaspiro[3.5]nonan-1-one scaffold. The advantages of SPS, including the use of excess reagents to drive reactions to completion and simplified purification, are particularly well-suited for the iterative nature of drug discovery.[2] This application note provides a comprehensive guide to the utilization of 2,7-diazaspiro[3.5]nonan-1-one in solid-phase synthesis, detailing both the de novo on-resin synthesis of the core and the use of pre-functionalized building blocks.

The 2,7-Diazaspiro[3.5]nonan-1-one Scaffold: A Structural Overview

The 2,7-diazaspiro[3.5]nonan-1-one scaffold features a unique spirocyclic system where an azetidinone (β-lactam) ring and a piperidine ring are fused at a single carbon atom. This arrangement imparts significant conformational rigidity. The two nitrogen atoms at positions 2 and 7 offer distinct points for diversification, allowing for the exploration of a wide range of chemical space.

Caption: Structure of the 2,7-Diazaspiro[3.5]nonan-1-one Core.

Part 1: De Novo On-Resin Synthesis of the 2,7-Diazaspiro[3.5]nonan-1-one Core

A powerful approach for creating libraries of diverse molecules is to construct the core scaffold directly on the solid support. This allows for maximum flexibility in the introduction of substituents. The proposed strategy for the on-resin synthesis of the 2,7-diazaspiro[3.5]nonan-1-one core begins with the immobilization of a suitable piperidine-based precursor, followed by an intramolecular cyclization to form the azetidinone ring.

Workflow for On-Resin Synthesis

G start Start: 2-Chlorotrityl Chloride Resin immobilize Immobilization of Fmoc-4-amino-1-Boc-piperidine start->immobilize deprotect_fmoc Fmoc Deprotection immobilize->deprotect_fmoc acylate Acylation with Bromoacetyl Bromide deprotect_fmoc->acylate cyclize On-Resin Intramolecular Cyclization (β-Lactam Formation) acylate->cyclize diversify_n7 Optional: N-7 Diversification (Boc Deprotection & Alkylation/Acylation) cyclize->diversify_n7 cleave Cleavage from Resin diversify_n7->cleave purify Purification and Characterization cleave->purify

Caption: Workflow for the on-resin synthesis of the 2,7-diazaspiro[3.5]nonan-1-one core.

Detailed Protocols: On-Resin Synthesis

This protocol describes the attachment of the initial building block, an orthogonally protected 4-aminopiperidine derivative, to a 2-chlorotrityl chloride resin. The 2-chlorotrityl linker is acid-labile, allowing for mild cleavage conditions that preserve the Boc protecting group on the piperidine nitrogen if desired.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.2 mmol/g)

  • Fmoc-4-amino-1-Boc-piperidine

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a fritted syringe or solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq, 1.8 mmol) and DIEA (4.0 eq, 4.8 mmol) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

  • Drain the reaction solution. To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Causality Behind Choices: The use of a hindered base like DIEA is crucial to prevent the quaternization of the tertiary amine. The capping step is essential to block any remaining reactive sites on the resin, preventing the formation of side products in subsequent steps.

This protocol details the formation of the spirocyclic β-lactam core via an intramolecular nucleophilic substitution.

Materials:

  • Loaded resin from Protocol 1

  • 20% Piperidine in DMF

  • Bromoacetyl bromide

  • Potassium tert-butoxide (t-BuOK) or another suitable non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF (10 mL) for 30 minutes.

    • Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Acylation:

    • Swell the deprotected resin in anhydrous DCM (10 mL).

    • In a separate flask, dissolve bromoacetyl bromide (2.0 eq, 2.4 mmol) and DIEA (2.2 eq, 2.64 mmol) in anhydrous DCM (5 mL) at 0°C.

    • Add this solution to the resin and agitate at 0°C for 30 minutes, then at room temperature for 2 hours.

    • Drain the solution and wash the resin with DCM (5 x 10 mL).

  • Intramolecular Cyclization:

    • Swell the bromoacetylated resin in anhydrous THF (10 mL).

    • Add a solution of potassium tert-butoxide (3.0 eq, 3.6 mmol) in anhydrous THF (10 mL) to the resin suspension.

    • Agitate the mixture at room temperature overnight.

    • Drain the solution and wash the resin with THF (3 x 10 mL), a 1:1 mixture of THF/water (3 x 10 mL), THF (3 x 10 mL), and finally DCM (3 x 10 mL).

    • Dry the resin under high vacuum.

Scientific Rationale: The Fmoc group is removed under basic conditions to expose the secondary amine. Subsequent acylation with bromoacetyl bromide introduces the electrophilic center. The addition of a strong, non-nucleophilic base like potassium tert-butoxide deprotonates the amide nitrogen, which then acts as an intramolecular nucleophile to displace the bromide and form the four-membered azetidinone ring. This on-resin cyclization benefits from the "pseudo-dilution" effect, which favors intramolecular reactions over intermolecular polymerization.

Part 2: Utilizing Pre-functionalized 2,7-Diazaspiro[3.5]nonan-1-one Building Blocks

For many applications, it is more convenient to use a pre-synthesized and orthogonally protected 2,7-diazaspiro[3.5]nonan-1-one building block. This approach simplifies the synthetic workflow and is particularly useful when the spirocyclic core itself does not require diversification.

Commercially Available Building Blocks

A variety of orthogonally protected 2,7-diazaspiro[3.5]nonan-1-one building blocks are becoming increasingly available from commercial suppliers. These are typically protected with Fmoc or Boc groups at one of the nitrogen atoms, allowing for selective deprotection and subsequent elaboration.

Building Block Protection Scheme Potential Application Example Supplier(s)
Boc-2,7-diazaspiro[3.5]nonan-1-oneN7-BocAttachment to resin via N2 and subsequent N7 deprotection/diversification.Combi-Blocks, BroadPharm
Fmoc-2,7-diazaspiro[3.5]nonan-1-oneN7-FmocAttachment to resin via N2 and subsequent N7 deprotection/diversification.Available through custom synthesis
7-Boc-2,7-diazaspiro[3.5]nonan-1-oneN7-BocN2 is free for coupling.Various

Note: The availability of specific building blocks may vary. Researchers should consult the catalogs of chemical suppliers for the most up-to-date information.

Workflow for Using a Pre-functionalized Building Block

G start Start: Rink Amide Resin deprotect_resin Fmoc Deprotection of Resin start->deprotect_resin couple_building_block Couple N-Fmoc-2,7-diazaspiro[3.5]nonan-1-one (or other suitably protected version) deprotect_resin->couple_building_block deprotect_n7 Selective Deprotection of N7 (e.g., Boc removal) couple_building_block->deprotect_n7 diversify_n7 N7 Diversification (Alkylation/Acylation) deprotect_n7->diversify_n7 cleave Cleavage from Resin diversify_n7->cleave purify Purification and Characterization cleave->purify

Caption: Workflow for using a pre-functionalized 2,7-diazaspiro[3.5]nonan-1-one building block.

Detailed Protocols: Using Pre-functionalized Building Blocks

This protocol describes the coupling of a pre-formed, protected spirocyclic building block to a resin-bound amine. The choice of coupling reagent is critical, especially if the amine on the building block is sterically hindered.

Materials:

  • Fmoc-deprotected Rink Amide resin (or other amine-functionalized resin)

  • N-Fmoc-7-Boc-2,7-diazaspiro[3.5]nonan-1-one (or other suitably protected building block)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure

  • DIEA

  • Anhydrous DMF

Procedure:

  • Swell the Fmoc-deprotected Rink Amide resin in anhydrous DMF (10 mL) for 30 minutes.

  • In a separate flask, dissolve the protected 2,7-diazaspiro[3.5]nonan-1-one building block (2.0 eq), HATU (1.95 eq), and DIEA (4.0 eq) in anhydrous DMF.

  • Pre-activate the mixture by stirring for 5-10 minutes at room temperature.

  • Add the activated building block solution to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test is observed.[3]

  • Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Dry the resin under high vacuum.

Expert Insights on Coupling Reagents: For sterically hindered amines, such as the secondary amine at the N2 position of the spirocycle, phosphonium- or uronium-based coupling reagents like HATU or HBTU are generally more effective than carbodiimides alone. The addition of an additive like OxymaPure can also enhance coupling efficiency and reduce racemization.

Part 3: Cleavage and Purification

The final step in solid-phase synthesis is the cleavage of the desired molecule from the solid support and the removal of any remaining protecting groups. The choice of cleavage cocktail is dictated by the type of resin linker and the protecting groups used.

Protocol 4: Cleavage from Acid-Labile Resins

This protocol is suitable for cleaving products from 2-chlorotrityl or other highly acid-sensitive resins.

Materials:

  • Synthesized resin-bound product

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Dichloromethane (DCM) (e.g., 1-5% TFA in DCM for 2-chlorotrityl resin to retain acid-labile side-chain protecting groups, or a higher concentration like 95% TFA for complete deprotection).

  • Scavengers (if required): Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT) for protecting sensitive residues like tryptophan or cysteine.

  • Cold diethyl ether

Procedure:

  • Wash the resin with DCM (3 x 10 mL) and dry it partially.

  • Prepare the cleavage cocktail. A common general-purpose cocktail for full deprotection is TFA/TIS/water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL).

  • Combine the filtrates and concentrate the solution under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Trustworthiness and Self-Validation: It is crucial to perform a small-scale test cleavage and analyze the product by LC-MS to ensure the desired product is obtained and to optimize the cleavage conditions before committing the entire batch of resin.

Data Presentation: Characterization of a Synthesized Derivative

Compound ID Structure Method Purity (HPLC) Mass (m/z)
Ex-1 N-(2-phenethyl)-2,7-diazaspiro[3.5]nonan-1-oneOn-Resin Synthesis>95%[M+H]⁺: 259.18
Ex-2 7-acetyl-2-(phenylacetyl)-2,7-diazaspiro[3.5]nonan-1-oneBuilding Block Approach>98%[M+H]⁺: 301.16

Conclusion

The 2,7-diazaspiro[3.5]nonan-1-one scaffold represents a valuable asset in the medicinal chemist's toolbox for introducing 3D complexity into drug candidates. This application note has provided detailed protocols and scientific rationale for the incorporation of this scaffold using solid-phase synthesis, both through a de novo on-resin approach and via the use of pre-functionalized building blocks. By leveraging the efficiency and versatility of solid-phase synthesis, researchers can rapidly generate libraries of novel compounds based on this promising spirocyclic core, accelerating the discovery of new therapeutics.

References

  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]

  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. BenchChem.
  • Nagasawa, K., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 66, 116801. [Link]

  • Palomo, C., et al. (2004). The Staudinger Reaction in the Synthesis of β-Lactams: A Powerful Tool for the Synthesis of Peptidomimetics. European Journal of Organic Chemistry, 2004(12), 2561-2577. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. In Methods in Enzymology (Vol. 289, pp. 104-126). Academic Press.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595–598. [Link]

Sources

Application Notes and Protocols for the Use of 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride in the Synthesis of KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the "Undruggable" KRAS with Novel Spirocyclic Scaffolds

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, functions as a critical molecular switch in cell signaling, regulating processes such as cell growth, proliferation, and survival.[1] For decades, activating mutations in the KRAS gene, particularly at codon 12, have been identified as major drivers in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] The KRAS G12C mutation, where a glycine residue is substituted with cysteine, has emerged as a particularly attractive therapeutic target due to the presence of a reactive thiol group that can be exploited for covalent inhibition.[2] This has led to a paradigm shift in targeting a protein once considered "undruggable."[3][4]

Covalent inhibitors targeting KRAS G12C have demonstrated significant clinical promise by irreversibly binding to the mutant cysteine, thereby locking the protein in its inactive, GDP-bound state.[2] This prevents the exchange of GDP for GTP, a crucial step for KRAS activation and downstream signaling through pathways like the RAF-MEK-ERK (MAPK) cascade.[1] A key structural feature of many potent and selective KRAS G12C inhibitors is the incorporation of a spirocyclic moiety, which has been shown to favorably occupy the Switch-II pocket of the protein.[3][5]

This application note provides a detailed guide on the use of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride , a versatile building block for the synthesis of advanced KRAS G12C inhibitors. We will delve into its physicochemical properties, provide a detailed synthetic protocol for its incorporation into a potent inhibitor scaffold, discuss the underlying mechanism of action, and outline methods for characterization and quality control.

Physicochemical Properties and Handling of 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride is a key intermediate that provides the spirocyclic core for a class of potent KRAS G12C inhibitors. Understanding its properties and handling requirements is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₃ClN₂O[6]
Molecular Weight 176.64 g/mol [6]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in water and polar organic solvents such as methanol and DMSO.Inferred from structure
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.[7]

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Mechanism of Action: The Role of the Spirocyclic Scaffold in KRAS G12C Inhibition

The efficacy of KRAS G12C inhibitors synthesized from 2,7-diazaspiro[3.5]nonan-1-one hinges on a two-pronged mechanism: covalent modification of the mutant cysteine and non-covalent interactions that enhance binding affinity and selectivity.

  • Covalent Targeting of Cysteine-12: The final inhibitor, bearing an electrophilic "warhead" such as an acrylamide group, forms an irreversible covalent bond with the thiol side chain of the cysteine residue at position 12 of the KRAS G12C protein.[2] This covalent modification is highly specific to the mutant protein, as wild-type KRAS lacks this reactive cysteine.

  • Locking KRAS in the Inactive State: By covalently binding to Cys12, the inhibitor traps the KRAS protein in its inactive, GDP-bound conformation.[3] This prevents the interaction with guanine nucleotide exchange factors (GEFs), such as SOS1, which are responsible for exchanging GDP for GTP and activating KRAS.[1]

  • The Critical Role of the 2,7-Diazaspiro[3.5]nonane Scaffold: The spirocyclic moiety is not merely a linker; it plays a crucial role in orienting the inhibitor within the Switch-II pocket (S-IIP) of KRAS G12C.[3][5] This pocket is a cryptic binding site that is more accessible in the GDP-bound state. The rigid, three-dimensional structure of the spirocycle allows for optimal placement of the acrylamide warhead for reaction with Cys12 and facilitates favorable interactions with surrounding amino acid residues, thereby contributing to the high potency and selectivity of the inhibitor.[3][8]

The diagram below illustrates the KRAS signaling pathway and the point of inhibition by a covalent inhibitor.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KRAS G12C Inhibitor (e.g., ASP6918) Inhibitor->KRAS_GDP Covalently Binds & Traps Inactive State

KRAS Signaling Pathway and Inhibition

Synthetic Protocol: Construction of a KRAS G12C Inhibitor

The following is a representative two-step protocol for the synthesis of a potent KRAS G12C inhibitor, exemplified by the synthesis of an analog of ASP6918, starting from 2,7-diazaspiro[3.5]nonan-1-one hydrochloride.[9] This protocol first involves the acylation of the spirocyclic amine to introduce the acrylamide warhead, followed by a nucleophilic aromatic substitution reaction to couple the spirocyclic intermediate with the quinazoline core.

Synthesis_Workflow start 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride intermediate1 1-(1-Oxo-2,7-diazaspiro[3.5]nonan-2-yl) prop-2-en-1-one start->intermediate1 Step 1: Acylation (Acryloyl Chloride, Base) final_product Final KRAS G12C Inhibitor (e.g., ASP6918 analog) intermediate1->final_product Step 2: Coupling (Nucleophilic Aromatic Substitution) quinazoline Quinazoline Electrophile quinazoline->final_product purification Purification (e.g., HPLC) final_product->purification

Synthetic Workflow for a KRAS G12C Inhibitor

Step 1: Synthesis of 1-(1-Oxo-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one

This step involves the acylation of the secondary amine of the spirocycle with acryloyl chloride. A base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Materials:

    • 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride (1.0 eq)

    • Acryloyl chloride (1.1 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend 2,7-diazaspiro[3.5]nonan-1-one hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C using an ice bath.

    • Add the base (TEA or DIPEA) dropwise to the stirred suspension.

    • In a separate flask, prepare a solution of acryloyl chloride in anhydrous DCM.

    • Add the acryloyl chloride solution dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product may be used directly in the next step or purified by column chromatography on silica gel.

Step 2: Synthesis of the Final KRAS G12C Inhibitor (e.g., ASP6918 analog)

This step involves the coupling of the acrylamide-functionalized spirocycle with a suitable quinazoline electrophile via a nucleophilic aromatic substitution reaction.

  • Materials:

    • 1-(1-Oxo-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one (1.0 eq)

    • Appropriate chloro-quinazoline derivative (e.g., a derivative of 4,6-dichloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-((1-methylpiperidin-4-yl)amino)quinazoline) (1.0 eq)[9]

    • A suitable base (e.g., DIPEA or potassium carbonate) (1.5 eq)

    • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Procedure:

    • Dissolve 1-(1-Oxo-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one and the chloro-quinazoline derivative in the chosen solvent in a reaction vessel.

    • Add the base to the reaction mixture.

    • Heat the reaction mixture to a temperature between 80-120°C and stir for several hours, monitoring the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final KRAS G12C inhibitor.

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity, purity, and integrity. The following are typical analytical methods and expected data for a KRAS G12C inhibitor synthesized using the 2,7-diazaspiro[3.5]nonane building block.

High-Performance Liquid Chromatography (HPLC):

HPLC is used to assess the purity of the final compound. A typical method would involve a reverse-phase C18 column with a gradient elution system.

ParameterValue
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient e.g., 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Expected Purity ≥95%

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the final product. Electrospray ionization (ESI) is a common technique.

  • Expected Result: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final compound. The following are representative chemical shifts for key protons in a KRAS G12C inhibitor containing the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety.

Proton/CarbonRepresentative Chemical Shift (ppm)Multiplicity
Acrylamide vinyl protons 5.5 - 7.0dd, d, d
Spirocycle protons 1.5 - 4.0m
Quinazoline/Indazole aromatic protons 7.0 - 9.0m, s, d
Piperidine protons 1.5 - 3.5m
¹³C Carbonyls (amide, lactam) 160 - 175s
¹³C Aromatic/Heteroaromatic 110 - 160s, d

Conclusion

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride is a valuable and versatile building block for the synthesis of potent and selective covalent inhibitors of KRAS G12C. Its rigid spirocyclic structure is crucial for optimal binding in the Switch-II pocket of the mutant protein. The synthetic protocols outlined in this guide provide a framework for the efficient incorporation of this scaffold into advanced KRAS inhibitor drug candidates. Rigorous characterization using modern analytical techniques is paramount to ensure the quality and integrity of these potentially life-saving therapeutics. As research into targeting KRAS continues to evolve, the strategic use of innovative building blocks like 2,7-diazaspiro[3.5]nonan-1-one will undoubtedly play a pivotal role in the development of next-generation cancer therapies.

References

  • Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. [Link]

  • Moore, A. R., et al. (2020). KRAS as a key oncogene and therapeutic target in cancer.
  • US Patent US11299491B2. (2022). Synthesis of key intermediate of KRAS G12C inhibitor compound.
  • MySkinRecipes. (n.d.). 2,7-DIAZASPIRO[3.5]NONANE 2HCL. Retrieved from [Link]

  • Nagasaka, M., et al. (2020). KRAS G12C inhibitors in clinical trials.
  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • Hennessy, E. J., et al. (2022). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • Nakayama, A., et al. (2021). Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models. British Journal of Cancer, 125(11), 1547-1556. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Nishida, N., et al. (2023). Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy. Scientific Reports, 13(1), 19253. [Link]

  • da Silva, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. [Link]

  • Araujo, D., et al. (2024). NMR 1H, 13C, 15N backbone resonance assignments of wild-type human K-Ras and its oncogenic mutants G12D and G12C bound to GTP. Biomolecular NMR Assignments, 18(1), 7-13. [Link]

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • Cignarella, G., et al. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115-120. [Link]

  • Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]

Sources

Application Note: Strategic Coupling of 2,7-Diazaspiro[3.5]nonan-1-one for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the contemporary landscape of drug discovery, there is a strategic shift away from planar, aromatic structures towards three-dimensional molecular architectures. This "escape from flatland" is driven by the need to enhance compound properties such as solubility, metabolic stability, and target-binding affinity.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement due to their inherent three-dimensionality.[2][3] Among these, 2,7-diazaspiro[3.5]nonan-1-one has emerged as a particularly valuable building block. Its unique topology, combining a reactive β-lactam with a functionalizable piperidine ring, offers a versatile platform for the synthesis of novel chemical entities with significant potential in various therapeutic areas.[4][5]

This application note provides a comprehensive guide to the key coupling reactions of 2,7-diazaspiro[3.5]nonan-1-one, focusing on N-arylation, amide bond formation, and reductive amination. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the tools to efficiently explore the chemical space around this promising scaffold.

PART 1: Selective Functionalization - The Importance of Protecting Groups

The 2,7-diazaspiro[3.5]nonan-1-one scaffold possesses two distinct nitrogen atoms with different reactivity profiles. The secondary amine within the piperidine ring is significantly more nucleophilic than the nitrogen of the β-lactam. To achieve selective functionalization, protection of the more reactive piperidine nitrogen is often a crucial first step. The tert-butyloxycarbonyl (Boc) group is the most commonly employed protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[6][7]

Protocol 1: Mono-Boc Protection of 2,7-Diazaspiro[3.5]nonan-1-one

This protocol describes a general and efficient method for the selective mono-Boc protection of the piperidine nitrogen. The procedure is adapted from established methods for the mono-protection of diamines.[8][9]

Rationale: The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is a standard and highly effective method for introducing the Boc protecting group.[6] The choice of solvent and base can be critical to achieving high yields and selectivity. Dichloromethane (DCM) is a common solvent, and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is used to neutralize the acid generated during the reaction without competing with the amine nucleophile.

Materials:

  • 2,7-Diazaspiro[3.5]nonan-1-one

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,7-diazaspiro[3.5]nonan-1-one (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or DIEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-Boc-protected 2,7-diazaspiro[3.5]nonan-1-one.

PART 2: Core Coupling Methodologies

With the piperidine nitrogen protected, the remaining secondary amine on the β-lactam ring or the deprotected piperidine nitrogen can be selectively functionalized. The following section details key coupling protocols.

Buchwald-Hartwig N-Arylation: Forging the C-N Aryl Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[10][11][12] This reaction allows for the coupling of an amine with an aryl halide or triflate, providing access to a wide array of N-aryl derivatives.[10]

dot

Buchwald_Hartwig_Workflow Boc_Protected Boc-Protected 2,7-Diazaspiro[3.5]nonan-1-one Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Aryl_Halide Aryl Halide/Triflate (Ar-X) Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Ligand Ligand (e.g., XPhos, SPhos) Base Base (e.g., NaOtBu, Cs₂CO₃) Product N-Aryl-2,7-diazaspiro[3.5]nonan-1-one Solvent->Product Temperature Elevated Temperature (80-110 °C)

Caption: Buchwald-Hartwig N-Arylation Workflow.

Rationale: The choice of palladium precursor, ligand, and base is critical for a successful Buchwald-Hartwig coupling. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective palladium source. Sterically hindered biarylphosphine ligands, such as XPhos or SPhos, are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle. The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or dioxane at elevated temperatures.

Materials:

  • Boc-protected 2,7-diazaspiro[3.5]nonan-1-one (1.0 eq)

  • Aryl halide or triflate (1.1 - 1.5 eq)

  • Pd₂(dba)₃ (1-5 mol%)

  • XPhos or SPhos (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous toluene or dioxane

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a dry Schlenk flask or microwave vial, add Boc-protected 2,7-diazaspiro[3.5]nonan-1-one, the aryl halide or triflate, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate or DCM.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition A Condition B Condition C
Palladium Source Pd₂(dba)₃Pd(OAc)₂PdCl₂(dppf)
Ligand XPhosRuPhosdppf
Base NaOtBuK₃PO₄Cs₂CO₃
Solvent TolueneDioxaneTHF
Temperature 100 °C110 °C80 °C
Typical Substrates Electron-neutral and electron-rich aryl bromidesElectron-poor aryl bromides and chloridesHeteroaryl halides

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation.

Amide Bond Formation: The Cornerstone of Peptide and Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in organic synthesis, particularly in the construction of pharmaceuticals.[13] The piperidine nitrogen of 2,7-diazaspiro[3.5]nonan-1-one can readily participate in amide coupling reactions with a variety of carboxylic acids.

Rationale: Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated in situ using a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts like HATU or HBTU.[14] The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve yields.

Materials:

  • Deprotected 2,7-diazaspiro[3.5]nonan-1-one (as the free base or a salt)

  • Carboxylic acid (1.0 - 1.2 eq)

  • Coupling reagent (e.g., HATU, HBTU, EDC) (1.1 - 1.3 eq)

  • Base (e.g., DIEA, TEA) (2.0 - 3.0 eq, if starting with the amine salt)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling reagent and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected 2,7-diazaspiro[3.5]nonan-1-one and the base (if needed) in the anhydrous solvent.

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up the reaction by diluting with an appropriate organic solvent and washing with aqueous solutions (e.g., NaHCO₃, dilute HCl, brine) to remove excess reagents and byproducts.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purify the product by chromatography or recrystallization.

Coupling Reagent Additive Base Solvent Key Features
EDCHOBtDIEADCM/DMFEconomical, water-soluble urea byproduct.
HATUNoneDIEADMFHigh reactivity, low epimerization for chiral acids.
HBTUHOBtDIEADMFSimilar to HATU, widely used.
T3P®PyridinePyridineEthyl AcetateBroad substrate scope, clean reaction profile.

Table 2: Common Amide Coupling Reagent Systems.

Reductive Amination: Versatile C-N Bond Formation

Reductive amination is a highly versatile method for forming C-N single bonds.[15] It involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method can be used to couple aldehydes or ketones to the piperidine nitrogen of 2,7-diazaspiro[3.5]nonan-1-one.

dot

Reductive_Amination Amine Deprotected 2,7-Diazaspiro[3.5]nonan-1-one Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Carbonyl Aldehyde or Ketone (R-CHO or R₂C=O) Solvent Solvent (e.g., DCE, THF, MeOH) Acid_Catalyst Acid Catalyst (optional) (e.g., Acetic Acid) Product N-Alkyl/N-Arylmethyl Derivative Solvent->Product

Caption: General Workflow for Reductive Amination.

Rationale: The choice of reducing agent is crucial for a successful one-pot reductive amination. Mild hydride reagents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild, selective, and does not require acidic conditions for activation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control.[6]

Materials:

  • Deprotected 2,7-diazaspiro[3.5]nonan-1-one

  • Aldehyde or ketone (1.0 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve the deprotected 2,7-diazaspiro[3.5]nonan-1-one and the aldehyde or ketone in DCM or DCE.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add NaBH(OAc)₃ in one portion to the stirred solution.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

  • Concentrate the filtrate and purify the product by chromatography.

PART 3: Deprotection and Troubleshooting

Boc Deprotection

The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol, or ethyl acetate) are the most common reagents for this purpose.[6][16]

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA (typically 20-50% v/v) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS. Deprotection is usually rapid (30-60 minutes).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The product is often obtained as the TFA salt.

  • Dissolve the Boc-protected compound in a suitable solvent (e.g., dioxane, ethyl acetate).

  • Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

  • Stir at room temperature until the reaction is complete.

  • The product hydrochloride salt may precipitate from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

Troubleshooting Common Issues
Issue Potential Cause(s) Suggested Solution(s)
Low yield in Buchwald-Hartwig coupling Inactive catalyst; Poor quality solvent or base; Sterically hindered substrates.Screen different palladium precursors, ligands, and bases; Ensure all reagents and solvents are anhydrous; Increase reaction temperature and/or time.
Incomplete amide coupling Insufficient activation of carboxylic acid; Sterically hindered coupling partners.Use a more powerful coupling reagent (e.g., HATU); Increase the amount of coupling reagent; Increase reaction time and/or temperature.
Side reactions during Boc deprotection Alkylation of nucleophilic sites by the tert-butyl cation.Add a scavenger such as anisole or thioanisole to the reaction mixture; Use milder deprotection conditions (e.g., lower concentration of acid, lower temperature).[7]
Difficulty in purification Byproducts from coupling reagents (e.g., DCU from DCC).Use a coupling reagent that generates water-soluble byproducts (e.g., EDC); Optimize chromatographic conditions.

Conclusion

2,7-Diazaspiro[3.5]nonan-1-one is a versatile and valuable scaffold for modern drug discovery. The strategic application of robust coupling methodologies such as Buchwald-Hartwig N-arylation, amide bond formation, and reductive amination, in conjunction with appropriate protecting group strategies, enables the efficient synthesis of diverse compound libraries. The detailed protocols and troubleshooting guidance provided in this application note are intended to empower researchers to fully exploit the synthetic potential of this important building block in their quest for novel therapeutics.

References

  • Benchchem. Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one.
  • Benchchem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • Fisher Scientific. Amine Protection / Deprotection.
  • ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ResearchGate. (2023). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-39. Available from: [Link]

  • ResearchGate. (2020). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available from: [Link]

  • Hiesinger, K., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(9), 2581. Available from: [Link]

  • GlobeNewswire. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]

  • ResearchGate. (2015). A Single Vessel Protocol for the Efficient Formation of Amide Bonds from Esters and Lactones. Available from: [Link]

  • Sci-Hub. Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. Available from: [Link]

  • ResearchGate. (2023). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. Available from: [Link]

  • PubMed Central. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available from: [Link]

  • Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Synple Chem. Available Synple Chem Reagent Cartridges. Available from: [Link]

  • Journal of the American Chemical Society. (2019). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2018). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Available from: [Link]

  • Chemical Communications. (2015). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]

  • RSC Publishing. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Available from: [Link]

  • PubMed Central. (2011). Diamine Ligands in Copper-Catalyzed Reactions. Available from: [Link]

  • Google Patents. (2010). Deprotection of boc-protected compounds.
  • PubMed. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. Available from: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

Sources

Application Notes and Protocols: 2,7-Diazaspiro[3.5]nonan-1-one Derivatives as Potent GPR119 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2][3][4][5] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism of action: stimulating glucose-dependent insulin secretion and promoting the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][6][7] This application note provides a comprehensive guide to the synthesis and evaluation of a novel class of GPR119 agonists based on the 2,7-diazaspiro[3.5]nonan-1-one scaffold. We present a detailed synthetic protocol, a robust in vitro assay for assessing agonist activity, and an overview of the underlying signaling pathways.

Introduction: The Rationale for Targeting GPR119

The global prevalence of T2DM necessitates the development of novel therapeutic agents that can effectively manage hyperglycemia while minimizing the risk of hypoglycemia and other adverse effects.[4] GPR119 agonists are promising candidates as they enhance the body's natural glucose homeostatic mechanisms in a glucose-dependent manner.[2][8][9] Upon agonist binding, GPR119 couples to the Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[10][11] This elevation of cAMP in pancreatic β-cells potentiates glucose-stimulated insulin secretion, while in intestinal L-cells, it triggers the release of GLP-1.[2][6][7] GLP-1 further amplifies insulin secretion, slows gastric emptying, and promotes satiety.[2]

The 2,7-diazaspiro[3.5]nonan-1-one core represents a promising scaffold for the development of potent and selective GPR119 agonists. Its rigid, three-dimensional structure allows for precise orientation of substituents to optimize interactions with the receptor binding pocket. This guide will focus on the synthesis and characterization of these derivatives.

GPR119 Signaling Pathway

The activation of GPR119 initiates a well-defined signaling cascade that ultimately leads to improved glucose control. The key steps are illustrated in the diagram below.

GPR119_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 2,7-Diazaspiro[3.5]nonan-1-one Derivative GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-Dependent Insulin Secretion (Pancreatic β-cell) PKA->Insulin Promotes GLP1 ↑ GLP-1 Release (Intestinal L-cell) PKA->GLP1 Promotes

Caption: GPR119 Agonist Signaling Pathway.

Synthesis of 2,7-Diazaspiro[3.5]nonan-1-one Derivatives

The synthesis of the 2,7-diazaspiro[3.5]nonan-1-one core can be achieved through various multi-step synthetic routes.[12][13] The following protocol is a representative example for the synthesis of a key intermediate and its subsequent derivatization.

Experimental Protocol: Synthesis of a Representative Agonist

Workflow Overview:

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of Spirocyclic Intermediate Start->Step1 Step2 Step 2: N-Arylation Step1->Step2 Step3 Step 3: Functionalization of Second Nitrogen Step2->Step3 Final Final Product Step3->Final

Caption: General Synthetic Workflow.

Step 1: Synthesis of tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate

  • Reaction Setup: To a solution of 1-(tert-butoxycarbonyl)piperidin-4-one and 2-aminoacetic acid in a suitable solvent such as methanol, add a reducing agent like sodium cyanoborohydride at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired spirocyclic intermediate.

Step 2: N-Arylation of the Spirocyclic Intermediate

  • Reaction Setup: In a sealed tube, combine the tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate, an appropriate aryl halide (e.g., 4-fluorobenzonitrile), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous solvent like toluene.

  • Reaction Conditions: Degas the mixture with argon or nitrogen and heat to 100-120 °C for 16-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the N-arylated product.

Step 3: Deprotection and Final Functionalization

  • Boc Deprotection: Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the deprotected amine salt.

  • Final Coupling: To a solution of the deprotected amine in a solvent like DCM, add a base (e.g., triethylamine) followed by the desired acyl chloride or sulfonyl chloride. Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Final Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the final product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography.

In Vitro Evaluation of GPR119 Agonist Activity

The primary mechanism of GPR119 activation involves the accumulation of intracellular cAMP.[11] Therefore, a cell-based cAMP assay is the gold standard for determining the potency and efficacy of novel compounds.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is adapted for a 384-well plate format and utilizes a competitive immunoassay principle.

Materials:

  • HEK293 cells stably expressing human GPR119 (or a similar suitable cell line).

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA.

  • Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Test compounds (2,7-diazaspiro[3.5]nonan-1-one derivatives) dissolved in DMSO.

  • Reference GPR119 agonist (e.g., AR231453).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

  • White, opaque 384-well plates.

  • Plate reader capable of HTRF detection.

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in stimulation buffer. The final DMSO concentration in the assay should be kept below 1%.[14]

  • Cell Stimulation: Remove the cell culture medium and add the compound dilutions to the respective wells. Include wells with stimulation buffer only (basal control) and wells with a known saturating concentration of the reference agonist (positive control).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add the cAMP-d2 conjugate followed by the anti-cAMP-cryptate conjugate to all wells according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

Data Analysis and Interpretation
  • Calculate HTRF Ratio: For each well, calculate the ratio of the fluorescence at 665 nm to that at 620 nm and multiply by 10,000.

  • Normalize Data: Normalize the data by setting the basal control as 0% and the maximal response of the reference agonist as 100%.

  • Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.

  • Determine EC50: Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.

Example Data Presentation:

Compound IDScaffoldR1 GroupR2 GroupEC50 (nM)
Ref-Agonist Known--15
DSN-001 2,7-Diazaspiro[3.5]nonan-1-one4-CyanophenylPyrimidine-SO225
DSN-002 2,7-Diazaspiro[3.5]nonan-1-one4-ChlorophenylPyridine-CO50
DSN-003 2,7-Diazaspiro[3.5]nonan-1-one4-TrifluoromethylphenylBenzoyl12

Troubleshooting

Issue Possible Cause Solution
Low Signal-to-Background Low GPR119 expression in cells.Verify receptor expression by qPCR or Western blot.
Inactive compounds.Confirm compound integrity and purity by LC-MS and NMR.
Suboptimal cell density.Optimize cell seeding density.
High Well-to-Well Variability Inconsistent cell plating.Ensure uniform cell suspension before plating.
Pipetting errors.Use calibrated pipettes and proper technique.
Inconsistent EC50 Values Degradation of compounds.Prepare fresh compound solutions for each experiment.
Passage number of cells.Use cells within a consistent and low passage number range.

Conclusion

The 2,7-diazaspiro[3.5]nonan-1-one scaffold provides a versatile platform for the design and synthesis of novel GPR119 agonists. The protocols outlined in this application note offer a robust framework for the chemical synthesis and in vitro pharmacological characterization of these compounds. The HTRF cAMP assay is a reliable and high-throughput method for determining the potency of GPR119 agonists, facilitating the identification of lead candidates for further preclinical and clinical development in the pursuit of new therapies for type 2 diabetes.

References

  • Overton, H. A., Babbs, A. J., Doel, S. M., Fyfe, M. C., Gardner, L. S., Griffin, G., Jackson, H. C., Procter, M. J., Rasamison, C. M., Tang-Christensen, M., Widdowson, P. S., Williams, G. M., & Reynet, C. (2006). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule agonists. Cell metabolism, 3(3), 167–175.
  • Chu, Z. L., Jones, R. M., He, H., Carroll, C., Gutierrez, V., Lucman, A., Rito, C., Broide, R., Sak, M., & Ung, K. (2007). A role for β-cell-expressed GPR119 in glycemic control by enhancing glucose-dependent insulin release. Endocrinology, 148(6), 2601–2609.
  • Shah, U., & Kowalski, T. J. (2010). GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders. Vitamins and hormones, 84, 415–448.
  • Flatt, P. R., & Bailey, C. J. (2007). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British journal of pharmacology, 153 Suppl 1(Suppl 1), S233–S239.
  • Lan, H., Vassileva, G., Corona, A., Liu, L., Baker, H., Golovko, A., Abbondanzo, S. J., Hu, W., Yang, S., & Ning, Y. (2009). GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion and for the hypoglycemic effect of GPR119 agonists.
  • Patsnap Synapse. (2024). What are GPR119 agonists and how do they work? Retrieved from [Link]

  • Semple, G., Fioravanti, B., Pereira, G., Calderon, I., Choi, K., Xiong, Y., Ren, A., Morgan, M., Shin, Y. J., & Koo, A. S. (2008). Discovery of the first potent and orally bioavailable GPR119 agonist, AR231453. Bioorganic & medicinal chemistry letters, 18(1), 51–56.
  • Sakurai, H., Chu, Z. L., Tsuchida, T., Yada, T., & Izumi, T. (2010). GPR119 as a novel Gs-coupled receptor that promotes insulin secretion from pancreatic β-cells. Journal of pharmacological sciences, 112(3), 257–264.
  • Ritter, K., Buning, C., Halland, N., Pöverlein, C., & Schwink, L. (2016). GPR119 Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of medicinal chemistry, 59(8), 3579–3592.
  • Kang, S. U. (2013). Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. Endocrine journal, 60(1), 127–132.
  • Yoshida, S., Ohishi, T., Matsui, T., & Kaku, K. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion.
  • Jones, R. M., Boatman, P. D., Semple, G., Shin, Y. J., Tam, B., & Tice, C. M. (2009). GPR119 agonists for the treatment of type 2 diabetes.
  • Zhang, S. Y., Li, J., & Xie, X. (2014). Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119. Acta pharmacologica Sinica, 35(3), 391–399.
  • Chu, Z. L., Carroll, C., Chen, R., Jones, R. M., & Behan, D. P. (2008). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. The Journal of endocrinology, 197(1), 141–150.
  • Negoro, K., Yonetoku, Y., Takeda, M., Hashiguchi, Y., Fukuda, H., & Nishigaki, N. (2013). Synthesis and Biological Evaluation of a 6-Aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR 119 Agonists. ACS medicinal chemistry letters, 4(11), 1049–1054.
  • Wang, Y., Zhang, L., Wu, Y., Li, J., Li, Y., & Ye, D. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & medicinal chemistry, 26(8), 1832–1847.
  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120.
  • Sci-Hub. (n.d.). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. Retrieved from [Link]

  • Jones, R. M. (2009). GPR119 agonists for the treatment of type 2 diabetes.
  • Alam, O., Khan, S. A., & Siddiqui, N. (2021). GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. Bioorganic chemistry, 112, 104998.
  • Ohishi, T., & Yoshida, S. (2012). The therapeutic potential of GPR119 agonists for type 2 diabetes. Expert opinion on therapeutic targets, 16(2), 147–157.
  • Jones, R. M. (2009). GPR119 agonists for the treatment of type 2 diabetes.

Sources

The Ascendance of Three-Dimensionality: Application Notes for 2,7-Diazaspiro[3.5]nonan-1-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space and its ability to generate highly ligand-efficient leads.[1] Traditionally, fragment libraries have been dominated by flat, aromatic compounds due to their synthetic accessibility. However, the pharmaceutical industry is increasingly recognizing the limitations of "flatland," as compounds with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties, such as enhanced solubility and better metabolic stability, which are critical for successful drug development.[2][3]

Spirocyclic scaffolds are emerging as privileged structures that offer a robust solution for infusing 3D character into fragment libraries.[4] These motifs, where two rings share a single atom, introduce conformational rigidity and provide well-defined exit vectors for fragment elaboration, allowing for precise, three-dimensional exploration of a target's binding site.[3] This guide focuses on a particularly compelling scaffold: 2,7-diazaspiro[3.5]nonan-1-one . This fragment combines a reactive β-lactam ring with a piperidine moiety, presenting a unique topological and functional profile for FBDD campaigns. Its rigid structure, coupled with two distinct nitrogen atoms for derivatization, makes it an invaluable tool for medicinal chemists aiming to craft novel, potent, and selective therapeutics.

The Strategic Advantage of 2,7-Diazaspiro[3.5]nonan-1-one in FBDD

The incorporation of the 2,7-diazaspiro[3.5]nonan-1-one scaffold into an FBDD library is not merely an exercise in structural novelty; it is a strategic decision rooted in tangible physicochemical and medicinal chemistry benefits.

Inherent Three-Dimensionality and Conformational Rigidity

The spirocyclic fusion of the azetidinone (β-lactam) and piperidine rings locks the molecule into a well-defined conformation. This pre-organization reduces the entropic penalty upon binding to a protein target, which can lead to higher binding affinities for elaborated hits. Unlike more flexible fragments, the defined 3D shape of this scaffold allows for a more unambiguous interpretation of structure-activity relationships (SAR) during hit-to-lead optimization.

Defined Exit Vectors for Fragment Elaboration

Successful FBDD hinges on the ability to grow a low-affinity fragment into a high-potency lead. The 2,7-diazaspiro[3.5]nonan-1-one scaffold offers two primary, orthogonally positioned vectors for chemical elaboration:

  • The N7 Piperidine Nitrogen: A secondary amine that serves as a classic handle for a wide array of synthetic transformations (e.g., amidation, alkylation, reductive amination), allowing for exploration of one region of the protein pocket.

  • The N2 Azetidinone Nitrogen: A second secondary amine that provides another distinct vector for derivatization, enabling the exploration of a different spatial region.

This dual-handle system empowers chemists to systematically and directionally "grow" the fragment into unoccupied pockets of the binding site.

Physicochemical Properties and "Rule of Three" Compliance

For a fragment to be successful, it must adhere to the empirical "Rule of Three," which provides guidelines for molecular weight (MW), lipophilicity (cLogP), and hydrogen bonding characteristics. The parent 2,7-diazaspiro[3.5]nonan-1-one scaffold aligns well with these principles.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 140.18 g/mol ≤ 300 DaYes
cLogP -0.514≤ 3Yes
Hydrogen Bond Donors 2≤ 3Yes
Hydrogen Bond Acceptors 2≤ 3Yes
Rotatable Bonds 0≤ 3Yes
Topological Polar Surface Area (TPSA) 41.13 ŲN/A (typically < 60-90 Ų)Favorable

Data sourced from commercial supplier specifications.

The low cLogP and favorable TPSA suggest good aqueous solubility, a critical requirement for the high screening concentrations (typically in the mM range) used in many biophysical screening techniques like NMR and SPR.

Application Workflow: From Synthesis to Hit Validation

Integrating the 2,7-diazaspiro[3.5]nonan-1-one fragment into an FBDD campaign follows a structured workflow. The diagram below illustrates the key stages, from initial synthesis to hit validation and elaboration.

FBDD_Workflow cluster_synthesis Synthesis & Library Prep cluster_screening Fragment Screening cluster_elaboration Hit-to-Lead synthesis Scaffold Synthesis (Staudinger Cycloaddition) qc Quality Control (Purity, Solubility) synthesis->qc Purification primary_screen Primary Screen (NMR, SPR, X-Ray) qc->primary_screen Qualified Fragment hit_validation Hit Validation (Orthogonal Assay, Dose-Response) primary_screen->hit_validation Initial Hits structure Structural Biology (Co-crystal Structure) hit_validation->structure Validated Hit elaboration Fragment Elaboration (Vector-based Growth) structure->elaboration Binding Mode optimization Lead Optimization (ADME/Tox Profiling) elaboration->optimization Potent Leads

Caption: FBDD workflow for 2,7-diazaspiro[3.5]nonan-1-one.

Experimental Protocols

Protocol 1: Representative Synthesis of the Spirocyclic Core

While a definitive, publicly available protocol for the parent 2,7-diazaspiro[3.5]nonan-1-one is scarce, its synthesis relies on the well-established Staudinger [2+2] ketene-imine cycloaddition .[5][6][7] The following protocol is a representative solution-phase method adapted from analogous syntheses of spirocyclic β-lactams and should be optimized for specific laboratory conditions.[8][9] The key transformation is the reaction between an imine derived from a protected piperidin-4-one and a suitable ketene precursor.

Step 1: Imine Formation

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene (approx. 0.5 M) in a round-bottom flask equipped with a Dean-Stark trap, add benzylamine (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue reflux for 4-6 hours or until the theoretical amount of water is collected.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude imine is typically used in the next step without further purification after drying under high vacuum.

Step 2: [2+2] Staudinger Cycloaddition

  • Dissolve the crude imine from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) under an inert nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, dissolve acetoxyacetyl chloride (1.2 eq) in anhydrous DCM.

  • Slowly add the acetoxyacetyl chloride solution to the cooled imine solution via a dropping funnel.

  • Following the addition, slowly add triethylamine (1.5 eq) dropwise to the reaction mixture. The triethylamine acts as a base to generate the ketene in situ.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the protected spirocyclic β-lactam.

Step 3: Deprotection

  • The Boc and benzyl protecting groups can be removed under standard conditions. For example, Boc deprotection can be achieved with trifluoroacetic acid (TFA) in DCM, followed by hydrogenolysis (e.g., H₂, Pd/C) to remove the N-benzyl and acetoxy groups to yield the final 2,7-diazaspiro[3.5]nonan-1-one.

Protocol 2: Primary Fragment Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique for detecting the weak binding events characteristic of fragments. Both ligand-observed and protein-observed methods can be employed.

Method: Protein-Observed ¹H-¹⁵N HSQC NMR This method is highly reliable for identifying true binding events and mapping the binding site on the protein target.

  • Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled protein target at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 5-10% D₂O).

  • Fragment Stock Preparation: Prepare a high-concentration stock solution of 2,7-diazaspiro[3.5]nonan-1-one (e.g., 100 mM) in a deuterated solvent compatible with the buffer (e.g., DMSO-d₆). Ensure the final concentration of DMSO-d₆ in the NMR sample does not exceed 1-2% to avoid protein denaturation.

  • Reference Spectrum Acquisition: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the reference against which all subsequent spectra will be compared.

  • Screening: Add the fragment stock solution to the protein sample to achieve a final fragment concentration of 250 µM to 1 mM. The concentration should be chosen based on the fragment's solubility and the desired screening sensitivity.

  • Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference spectrum with the spectrum containing the fragment. A Chemical Shift Perturbation (CSP) , where specific amide peaks in the protein spectrum shift their position, is indicative of a binding event. The residues experiencing the largest CSPs are likely at or near the fragment's binding site.

NMR_Screening Protein ¹⁵N-Labeled Protein Reference Acquire Reference ¹H-¹⁵N HSQC Protein->Reference Fragment Fragment Stock (2,7-diazaspiro...) Mix Add Fragment to Protein Fragment->Mix Reference->Mix Screen Acquire Screening ¹H-¹⁵N HSQC Mix->Screen Analysis Overlay Spectra & Analyze CSPs Screen->Analysis Hit Binding Hit Identified Analysis->Hit Significant CSPs Bioisostere_Strategy cluster_FBDD Initial FBDD Campaign cluster_Optimization Hit-to-Lead Optimization Screen Fragment Screen Hit Identified Hit: Piperazine-containing Fragment Screen->Hit Hypothesis Hypothesis: Replace piperazine to improve properties & IP Hit->Hypothesis Advance to Optimization Replacement Bioisosteric Replacement with 2,7-Diazaspiro[3.5]nonane Hypothesis->Replacement SAR SAR Exploration & Property Optimization Replacement->SAR Candidate Optimized Lead (e.g., Revumenib Precursor) SAR->Candidate

Caption: Logic diagram for using the scaffold as a piperazine bioisostere.

Conclusion and Future Outlook

The 2,7-diazaspiro[3.5]nonan-1-one scaffold is a powerful and versatile tool for modern, structure-guided drug discovery. Its inherent three-dimensionality, well-defined exit vectors, and favorable physicochemical properties make it an ideal candidate for enriching fragment libraries designed to tackle challenging biological targets. While its primary utility may lie in the strategic replacement of less optimal flat-ring fragments like piperazine during hit-to-lead campaigns, its potential as a primary screening hit should not be overlooked. As synthetic methodologies become more robust and the demand for novel, 3D chemical matter continues to grow, scaffolds like 2,7-diazaspiro[3.5]nonan-1-one will play an increasingly critical role in the design and development of the next generation of therapeutics.

References

  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120. [Link]

  • Palacios, F., de Retana, A. M. O., & de Marigorta, E. M. (2001). The Staudinger Reaction in the Synthesis of β-Lactams, γ-Lactams, and Pyrrolidines.
  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Krasavin, M. (2017). Spirocyclic Motifs in Natural Products. Molbank, 2017(4), M960. [Link]

  • Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. [Link]

  • Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Methods in molecular biology (Clifton, N.J.), 841, 1–32. [Link]

  • Scott, K. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(31-32), 5219-5229. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]

  • Singh, G. S. (2014). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Wikipedia. (n.d.). Staudinger synthesis. [Link]

  • Chen, Y., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 218–222. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of a New Series of 2,8-Disubstituted-2,8-diazaspiro(4,5) decan-1-ones as Potential Muscarinic Agonists. [Link]

  • Grokipedia. (n.d.). Staudinger synthesis. [Link]

Sources

Application Note: A Strategic Approach to the Chiral Separation of 2,7-Diazaspiro[3.5]nonan-1-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical framework for the enantioselective separation of 2,7-diazaspiro[3.5]nonan-1-one, a spirocyclic scaffold of significant interest in modern drug discovery.[1][2] Recognizing the critical role of stereochemistry in determining pharmacological activity and safety, this document outlines robust protocols for separating the enantiomers of this molecule.[3][4] We present a multi-technique strategy prioritizing Supercritical Fluid Chromatography (SFC) for its speed and green chemistry advantages, with High-Performance Liquid Chromatography (HPLC) as a powerful orthogonal method.[5][6][7] Additionally, an indirect Gas Chromatography (GC) method following derivatization is detailed for laboratories requiring alternative approaches. This note is designed for researchers, chromatographers, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind key experimental choices to facilitate effective and efficient method development.

Introduction: The Significance of 2,7-Diazaspiro[3.5]nonan-1-one

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to explore novel chemical space. Their inherent three-dimensionality and structural rigidity can lead to improved potency, selectivity, and pharmacokinetic properties compared to "flat" aromatic structures.[1][2] The 2,7-diazaspiro[3.5]nonane framework, in particular, has been incorporated into ligands for various biological targets, including G-protein coupled receptors (GPCRs) and enzymes, making it a valuable building block in the development of new therapeutics.[8][9]

Since enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles, regulatory bodies mandate their separation and individual characterization.[3][10] The spiro carbon atom in 2,7-diazaspiro[3.5]nonan-1-one is the stereogenic center, creating two enantiomers whose separation is essential for any drug development program.

Molecular Structure and Analytical Considerations:

  • Structure: C₇H₁₂N₂O

  • Key Features:

    • Spirocyclic Core: Confers rigidity.

    • Lactam Carbonyl: Provides a chromophore for UV detection (approx. 200-220 nm) and is a polar functional group.

    • Secondary Amine (Piperidine Ring): A basic center (pKa ~8-9) that can cause peak tailing on silica-based columns if not properly addressed. It is also a site for derivatization.

    • Chiral Center: The quaternary spiro carbon.

The presence of a basic amine and a polar lactam requires careful selection of chromatographic conditions to achieve successful enantioseparation with good peak shape.

Strategic Workflow for Chiral Method Development

A trial-and-error approach to chiral separations can be inefficient.[11] A systematic screening strategy using multiple, complementary techniques and a diverse set of chiral stationary phases (CSPs) is the most effective path to success.[12][13] Our recommended workflow prioritizes direct separation techniques like SFC and HPLC, which avoid the potential pitfalls of indirect methods, such as racemization or incomplete derivatization.[5][14]

Chiral_Method_Development_Workflow cluster_start cluster_screening Primary Screening Phase cluster_decision cluster_optimization Optimization & Final Method cluster_alternative Alternative Strategy start Racemic 2,7-diazaspiro [3.5]nonan-1-one Sample sfc_screen SFC Screening (Preferred Method) [Polysaccharide CSPs] start->sfc_screen Primary Path hplc_screen HPLC Screening (Orthogonal Method) [NP, RP, PO modes] start->hplc_screen Alternative Path decision Separation Achieved? sfc_screen->decision hplc_screen->decision optimize Optimize Parameters (Co-solvent, Additive, T, P) decision->optimize Yes indirect Indirect GC Method (Derivatization) decision->indirect No / Poor Resolution final_method Final Validated Analytical Method optimize->final_method gc_protocol Derivatize Amine -> Form Diastereomers -> Achiral GC-MS Analysis indirect->gc_protocol

Caption: Chiral Method Development Workflow for 2,7-diazaspiro[3.5]nonan-1-one.

Protocol 1: Supercritical Fluid Chromatography (SFC) – The Preferred Method

Rationale: SFC is often superior to HPLC for chiral separations due to several key advantages. The use of supercritical CO₂ as the main mobile phase results in low viscosity and high diffusivity, which allows for higher flow rates, faster separations, and quicker column equilibration without sacrificing efficiency.[5][15] This high-throughput capability is invaluable in a drug discovery setting. Furthermore, SFC significantly reduces the consumption of toxic organic solvents, making it a greener and more cost-effective technology.[7][16]

SFC Screening Protocol

Objective: To rapidly screen a set of diverse chiral stationary phases (CSPs) and co-solvents to identify the most promising conditions for separating the enantiomers of 2,7-diazaspiro[3.5]nonan-1-one.

Materials & Equipment:

  • Analytical SFC or UHPSFC system with a back-pressure regulator.

  • UV/PDA Detector.

  • Chiral Columns (e.g., 3 µm or sub-2 µm, 100 x 3.0 mm):

    • Daicel CHIRALPAK® Series: AD-3, AS-3, IC-3, IG-3

    • Phenomenex Lux® Series: Cellulose-1, Amylose-1

  • Solvents: Supercritical Fluid Grade CO₂, HPLC Grade Methanol, Ethanol, Isopropanol.

  • Additive: Diethylamine (DEA) or Isopropylamine (IPA).

  • Sample: 1 mg/mL solution of racemic 2,7-diazaspiro[3.5]nonan-1-one in Methanol.

Procedure:

  • System Setup: Set the column temperature to 40°C and the back pressure to 150 bar.

  • Mobile Phase Preparation: Prepare co-solvent bottles (Methanol, Ethanol, Isopropanol), each containing 0.2% (v/v) DEA.

    • Scientist's Note: The basic additive (DEA) is crucial for this basic analyte. It neutralizes acidic silanol groups on the CSP surface, preventing ionic interactions that lead to severe peak tailing and poor resolution.[17]

  • Screening Gradient: Perform a generic, fast screening gradient for each column/co-solvent combination.

    • Flow Rate: 3.0 mL/min.

    • Gradient: 5% to 40% co-solvent over 5 minutes. Hold at 40% for 1 minute.

    • Detection: 210 nm.

    • Injection Volume: 1 µL.

  • Data Evaluation: For each run, evaluate the chromatogram for:

    • Resolution (Rs): The degree of separation between the two enantiomer peaks. A baseline separation (Rs ≥ 1.5) is ideal.

    • Retention Factor (k'): The retention of the second eluting peak.

    • Peak Shape: Symmetrical peaks are desired (Asymmetry factor ~1.0).

Representative Screening Data & Optimization

The screening results guide the optimization process. A "hit" is any condition that shows at least partial separation.

Table 1: Hypothetical SFC Screening Results

ColumnCo-SolventRetention Time (min)Resolution (Rs)Peak Shape (As)Notes
CHIRALPAK AD-3Methanol2.1, 2.51.61.1Good Hit. Baseline separation.
CHIRALPAK AD-3Ethanol2.8, 3.41.91.1Excellent Hit. Improved resolution.
CHIRALPAK IC-3Methanol3.5 (single peak)0.0-No separation.
Lux Cellulose-1Isopropanol4.1, 4.30.81.4Partial separation, some tailing.

Optimization Strategy: Based on the table above, the CHIRALPAK AD-3 column with an ethanol co-solvent provides the best starting point. To optimize:

  • Isocratic Analysis: Switch from a gradient to an isocratic hold of the co-solvent percentage that provided the best separation (e.g., 25% Ethanol).

  • Fine-Tuning: Adjust the co-solvent percentage, temperature, and back pressure to maximize resolution and minimize run time. Lowering the co-solvent percentage will generally increase retention and may improve resolution.

Protocol 2: High-Performance Liquid Chromatography (HPLC) – The Orthogonal Method

Rationale: HPLC remains a cornerstone of chiral analysis and serves as an excellent complementary technique.[11] Different retention mechanisms in HPLC modes (Normal Phase, Reversed Phase, Polar Organic) can yield unique selectivities compared to SFC.[13]

Normal Phase (NP-HPLC) Protocol

Objective: To separate the enantiomers using traditional normal phase chromatography.

Materials & Equipment:

  • HPLC or UHPLC system.

  • UV/PDA Detector.

  • Chiral Columns (e.g., 5 µm, 250 x 4.6 mm):

    • Daicel CHIRALCEL® OD-H, CHIRALPAK® AD-H

    • Regis Whelk-O® 1[18]

  • Solvents: HPLC Grade n-Hexane, Isopropanol (IPA), Ethanol.

  • Additive: Diethylamine (DEA).

  • Sample: 1 mg/mL solution of racemate in IPA.

Procedure:

  • Column Equilibration: Equilibrate the chosen column with the initial mobile phase for at least 30 minutes.

  • Mobile Phase Screening: Screen two primary mobile phases for each column.[11]

    • Mobile Phase A: 90:10 (v/v) n-Hexane / IPA + 0.1% DEA.

    • Mobile Phase B: 90:10 (v/v) n-Hexane / Ethanol + 0.1% DEA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: 210 nm.

    • Injection Volume: 5 µL.

  • Optimization: If partial separation is observed, adjust the ratio of Hexane to alcohol. Decreasing the alcohol percentage will increase retention and often improve resolution.

Protocol 3: Gas Chromatography (GC) – The Indirect Approach

Rationale: This approach is useful when direct methods fail or when GC-MS is the preferred platform for analysis. Since 2,7-diazaspiro[3.5]nonan-1-one is non-volatile, derivatization is mandatory.[19] The indirect method involves reacting the enantiomers with a pure chiral derivatizing agent (CDA) to form diastereomers.[14] These diastereomers have different physical properties and can be separated on a standard achiral GC column.[5]

Derivatization & GC-MS Protocol

Objective: To convert the enantiomers into diastereomers for separation and analysis by GC-MS.

Step 1: Derivatization

  • Reagent: Heptafluorobutyl chloroformate (HFBCF) followed by a chiral amine, or a chiral acid chloride like (S)-(-)-N-(Trifluoroacetyl)prolyl chloride.[20][21]

  • Procedure (Example using HFBCF):

    • Dissolve ~1 mg of the racemic analyte in a suitable solvent (e.g., 200 µL ethyl acetate).

    • Add a base (e.g., 20 µL of pyridine).

    • Add the derivatizing agent (e.g., 30 µL of HFBCF) and react at 60°C for 30 minutes.[22] This step acylates the secondary amine.

    • This initial derivatization may be sufficient if a chiral GC column is used. For separation on an achiral column, a second derivatization with a chiral reagent would be necessary.

    • Scientist's Note: The success of this indirect method depends on the derivatization reaction proceeding to completion without any racemization of the analyte or the CDA.[14]

Step 2: GC-MS Analysis

  • System: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: Standard achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Conditions:

    • Injector: Split/Splitless, 250°C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Detector: Scan mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No Separation Incorrect CSP choice; Insufficient interaction with the stationary phase.Screen a wider range of CSPs with different selectors (e.g., amylose vs. cellulose based).[13] Try a different technique (e.g., HPLC if SFC fails).
Poor Resolution (Rs < 1.5) Mobile phase composition is too strong; High temperature.Decrease co-solvent percentage (SFC/NP-HPLC). Lower the column temperature in 5°C increments.
Peak Tailing (As > 1.5) Secondary ionic interactions with the support; Analyte overload.Increase the concentration of the basic additive (e.g., from 0.1% to 0.3% DEA). Reduce sample concentration/injection volume.
Irreproducible Retention Times Inadequate column equilibration; System pressure/temperature fluctuations.Increase equilibration time between injections. Ensure stable system parameters.

Conclusion

The successful chiral separation of 2,7-diazaspiro[3.5]nonan-1-one is readily achievable through a systematic screening approach. Supercritical Fluid Chromatography (SFC) on polysaccharide-based chiral stationary phases stands out as the preferred technique, offering a rapid, efficient, and environmentally friendly solution ideal for the demands of modern pharmaceutical development.[23] Normal Phase HPLC serves as a robust and orthogonal alternative. While indirect GC methods are feasible, they introduce additional complexity through derivatization steps. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to develop a reliable and validated method for the enantioselective analysis of this important spirocyclic scaffold.

References

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: LCGC International URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe Source: TMP Universal Journal of Advances in Pharmaceutical Sciences URL: [Link]

  • Title: A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography Source: Taylor & Francis Online URL: [Link]

  • Title: A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization Source: PubMed URL: [Link]

  • Title: Supercritical fluid chromatography for the enantioseparation of pharmaceuticals Source: Federal Agency for Medicines and Health Products URL: [Link]

  • Title: Analysis of chiral compounds using supercritical fluid chromatography Source: European Pharmaceutical Review URL: [Link]

  • Title: Chiral HPLC column selection and method development guide (Sigma-Aldrich) Source: Bioanalysis Zone URL: [Link]

  • Title: Chiral HPLC Method Development Source: I.B.S. URL: [Link]

  • Title: Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition Source: PubMed URL: [Link]

  • Title: Chiral Separation of Spiro-compounds and Determination Configuration Source: ResearchGate URL: [Link]

  • Title: A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization Source: ResearchGate URL: [Link]

  • Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL: [Link]

  • Title: The use of spirocyclic scaffolds in drug discovery Source: CORE URL: [Link]

  • Title: Chiral HPLC Column Source: Phenomenex URL: [Link]

  • Title: Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: PMC - NIH URL: [Link]

  • Title: The Study of Chiral Stationary Phases for Gas Chromatography Source: AZoM URL: [Link]

  • Title: COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Source: UNCW Institutional Repository URL: [Link]

  • Title: 2,7-Diazaspiro[3.5]nonane Source: PubChem - NIH URL: [Link]

  • Title: CHIRAL STATIONARY PHASES Source: Regis Technologies URL: [Link]

  • Title: Derivatization Source: Chemistry LibreTexts URL: [Link]

  • Title: 2,7-Diazaspiro[3.5]nonan-1-one Source: MySkinRecipes URL: [Link]

  • Title: Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations Source: Selvita URL: [Link]

  • Title: 2,7-DIAZASPIRO[3.5]NONANE 2HCL Source: MySkinRecipes URL: [Link]

  • Title: New Study Outlines on SFC Technique for Chiral Bioanalysis Source: LCGC International URL: [Link]

  • Title: Supercritical Fluid Chromatography (SFC) Source: Daicel Chiral Technologies URL: [Link]

  • Title: Chiral Super Critical Fluid Chromatography Source: Phenomenex URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: PubMed URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI URL: [Link]

  • Title: Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease Source: PMC - NIH URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]

  • Title: Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations Source: PMC - NIH URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties Source: Sci-Hub URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols: Strategic Protection of 2,7-Diazaspiro[3.5]nonan-1-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

The 2,7-diazaspiro[3.5]nonan-1-one core is a key structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique scaffold for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This spirocyclic system, containing a β-lactam fused to a piperidine ring, has been identified as a privileged scaffold in the design of inhibitors for challenging biological targets, including KRAS G12C.[1] The successful synthesis and derivatization of this scaffold are paramount for exploring its full potential in drug discovery programs.

A critical challenge in the chemical manipulation of 2,7-diazaspiro[3.5]nonan-1-one lies in the differential reactivity of its two nitrogen atoms: the N2 lactam nitrogen and the N7 piperidine nitrogen. The development of robust and orthogonal protecting group strategies is therefore essential to enable selective functionalization at either nitrogen, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This application note provides a detailed guide to orthogonal protecting group strategies for the 2,7-diazaspiro[3.5]nonan-1-one scaffold, offering field-proven insights and detailed protocols for researchers in synthetic and medicinal chemistry.

The Synthetic Challenge: Differentiating Nucleophilicity

The core of 2,7-diazaspiro[3.5]nonan-1-one presents two distinct nitrogen environments. The N7 nitrogen is a secondary amine within a piperidine ring, exhibiting typical nucleophilic and basic character. In contrast, the N2 nitrogen is part of a β-lactam (azetidin-2-one) ring. The lone pair of electrons on the N2 nitrogen is significantly delocalized into the adjacent carbonyl group through resonance, rendering it substantially less nucleophilic and less basic than the N7 nitrogen. This inherent difference in electronic properties is the cornerstone of selective protection.

Our primary strategy will exploit this reactivity differential to achieve selective protection of the more nucleophilic N7 amine under conditions that leave the N2 lactam untouched. Subsequently, the N2 position can be protected, if desired, using more forcing conditions or specific reagents known to react with amides. The choice of protecting groups is dictated by their orthogonality, meaning that one can be removed selectively in the presence of the other, allowing for sequential diversification of the scaffold.

Orthogonal Protecting Group Strategy 1: N7 Protection (Boc) followed by N2 Protection (Cbz)

This strategy is the most straightforward approach, capitalizing on the higher reactivity of the N7 piperidine nitrogen. We will utilize the widely-used tert-butoxycarbonyl (Boc) group for the initial protection of N7, followed by the protection of the N2 lactam with the benzyl chloroformate (Cbz) group. The Boc group is stable to a wide range of conditions but is readily cleaved under acidic conditions, while the Cbz group is stable to acid and base but is cleaved by catalytic hydrogenolysis. This orthogonality allows for selective deprotection and subsequent functionalization at either nitrogen.

Visualizing the Workflow: Boc and Cbz Orthogonal Protection

Orthogonal_Protection_Strategy_1 Scaffold 2,7-Diazaspiro[3.5]nonan-1-one N7_Boc 7-(tert-butoxycarbonyl)-2,7- diazaspiro[3.5]nonan-1-one Scaffold->N7_Boc Boc₂O, Base N2_Cbz_N7_Boc 2-(benzyloxycarbonyl)-7-(tert-butoxycarbonyl) -2,7-diazaspiro[3.5]nonan-1-one N7_Boc->N2_Cbz_N7_Boc Cbz-Cl, Strong Base N7_Functionalized N7-Functionalized Scaffold N7_Boc->N7_Functionalized Functionalization at N2 N2_Cbz_N7_Boc->N7_Boc H₂, Pd/C N2_Cbz 2-(benzyloxycarbonyl)-2,7- diazaspiro[3.5]nonan-1-one N2_Cbz_N7_Boc->N2_Cbz Acid (e.g., TFA) N2_Functionalized N2-Functionalized Scaffold N2_Cbz->N2_Functionalized Functionalization at N7

Caption: Orthogonal protection of 2,7-diazaspiro[3.5]nonan-1-one using Boc and Cbz groups.

Protocol 1.1: Selective N7-Boc Protection

This protocol describes the selective protection of the piperidine nitrogen (N7) using di-tert-butyl dicarbonate (Boc₂O). The reaction is performed under standard basic conditions that favor the reaction at the more nucleophilic secondary amine.

  • Materials:

    • 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 2,7-diazaspiro[3.5]nonan-1-one hydrochloride (1.0 eq) in DCM (10 mL/mmol).

    • Add triethylamine (2.2 eq) and stir at room temperature for 15 minutes.

    • Add a solution of Boc₂O (1.1 eq) in DCM (2 mL/mmol) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 7-(tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-1-one.

Protocol 1.2: N2-Cbz Protection

With the N7 position protected, the less reactive N2 lactam can be protected using a more reactive chloroformate under stronger basic conditions.

  • Materials:

    • 7-(tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-1-one

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium bis(trimethylsilyl)amide (LiHMDS)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a solution of 7-(tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-1-one (1.0 eq) in anhydrous THF (15 mL/mmol) at 0 °C under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl chloroformate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC or LC-MS.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the fully protected product.

Protocol 1.3: Selective Deprotection
  • N7-Boc Deprotection (Acidic Conditions):

    • Dissolve the dual-protected compound in DCM (10 mL/mmol).

    • Add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.[2]

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM to remove excess TFA. The resulting TFA salt can be used directly or neutralized with a base.

  • N2-Cbz Deprotection (Hydrogenolysis):

    • Dissolve the dual-protected compound in methanol or ethanol (15 mL/mmol).

    • Add Palladium on carbon (10% Pd/C, 10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-6 hours.[3]

    • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

    • Concentrate the filtrate to obtain the N7-Boc protected compound.

Orthogonal Protecting Group Strategy 2: N7 Protection (Fmoc) followed by N2 Protection (Boc)

An alternative orthogonal strategy involves the use of the fluorenylmethyloxycarbonyl (Fmoc) group for N7 protection and the Boc group for the N2 position. The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, such as piperidine.[4] This is orthogonal to the acid-labile Boc group. This strategy is particularly useful in solid-phase synthesis.

Visualizing the Workflow: Fmoc and Boc Orthogonal Protection

Orthogonal_Protection_Strategy_2 Scaffold 2,7-Diazaspiro[3.5]nonan-1-one N7_Fmoc 7-(9H-fluoren-9-ylmethoxycarbonyl)-2,7- diazaspiro[3.5]nonan-1-one Scaffold->N7_Fmoc Fmoc-OSu, Base N2_Boc_N7_Fmoc 2-(tert-butoxycarbonyl)-7-(9H-fluoren-9-ylmethoxycarbonyl) -2,7-diazaspiro[3.5]nonan-1-one N7_Fmoc->N2_Boc_N7_Fmoc Boc₂O, DMAP, t-BuOH N2_Functionalized N2-Functionalized Scaffold N7_Fmoc->N2_Functionalized Functionalization at N2 N2_Boc_N7_Fmoc->N7_Fmoc Acid (e.g., TFA) N2_Boc 2-(tert-butoxycarbonyl)-2,7- diazaspiro[3.5]nonan-1-one N2_Boc_N7_Fmoc->N2_Boc Base (e.g., Piperidine) N7_Functionalized N7-Functionalized Scaffold N2_Boc->N7_Functionalized Functionalization at N7

Caption: Orthogonal protection of 2,7-diazaspiro[3.5]nonan-1-one using Fmoc and Boc groups.

Protocol 2.1: Selective N7-Fmoc Protection
  • Materials:

    • 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride

    • 9-Fluorenylmethyloxycarbonyl N-succinimidyl carbonate (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane and Water

  • Procedure:

    • Dissolve 2,7-diazaspiro[3.5]nonan-1-one hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1, 20 mL/mmol).

    • Add NaHCO₃ (2.5 eq) and stir until dissolved.

    • Add a solution of Fmoc-OSu (1.05 eq) in dioxane (5 mL/mmol) dropwise at room temperature.

    • Stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

    • Add water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Protocol 2.2: N2-Boc Protection

Protecting the lactam nitrogen with a Boc group can be challenging but is achievable under specific conditions, often requiring a catalyst.

  • Materials:

    • N7-Fmoc protected scaffold

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-Dimethylaminopyridine (DMAP)

    • tert-Butanol or Acetonitrile

  • Procedure:

    • Dissolve the N7-Fmoc protected compound (1.0 eq), Boc₂O (1.5 eq), and DMAP (0.2 eq) in tert-butanol (10 mL/mmol).

    • Heat the reaction mixture at 60-80 °C for 12-24 hours. Monitor by LC-MS.

    • Cool to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Protocol 2.3: Selective Deprotection
  • N7-Fmoc Deprotection (Basic Conditions):

    • Dissolve the dual-protected compound in DMF (10 mL/mmol).

    • Add piperidine to a final concentration of 20% (v/v).[4][5][6][7][8]

    • Stir at room temperature for 30 minutes.

    • Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The crude product can be purified by chromatography.

  • N2-Boc Deprotection (Acidic Conditions):

    • Follow the procedure outlined in Protocol 1.3 for Boc deprotection using TFA in DCM.

Summary of Protecting Group Strategies

The choice of protecting group strategy will depend on the overall synthetic plan and the desired final compound. The following table summarizes the key features of the discussed protecting groups.

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionOrthogonal To
tert-ButoxycarbonylBocBoc₂OAcidic (e.g., TFA, HCl)[2]Cbz, Fmoc
BenzyloxycarbonylCbzCbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)[3]Boc, Fmoc
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, Fmoc-ClBasic (e.g., 20% Piperidine in DMF)[4]Boc, Cbz (with caution)

Conclusion and Future Perspectives

The strategic and orthogonal protection of the two distinct nitrogen atoms in 2,7-diazaspiro[3.5]nonan-1-one is a critical enabling step for the successful application of this valuable scaffold in drug discovery. The protocols detailed in this application note provide a robust framework for the selective functionalization of this privileged core. By leveraging the inherent reactivity differences between the piperidine and lactam nitrogens, researchers can efficiently synthesize diverse libraries of compounds for biological evaluation. The choice between the Boc/Cbz and Fmoc/Boc strategies will be guided by the specific synthetic route and the compatibility of subsequent reaction conditions. Further exploration of other protecting groups may expand the synthetic toolbox for this important class of molecules.

References

  • BenchChem. (2025).
  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube.
  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1549.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
  • Wikipedia. (2023, December 26). Fluorenylmethyloxycarbonyl protecting group.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Lee, H., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • Technical Disclosure Commons. (2025).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • PubMed Central. (2010).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Scientific Update. (2023, February 22). To Deprotect and Serve.
  • PubMed. (2016).
  • Cbz Protection - Common Conditions. (n.d.).
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • PubMed. (2012). Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors.
  • Open Research@CSIR-NIScPR. (2021).
  • ResearchGate. (2024).
  • PubMed. (2007). Stereocontrolled access to orthogonally protected anti,anti-4-aminopiperidine-3,5-diols through chemoselective reduction of enantiopure beta-lactam cyanohydrins.
  • ResearchGate. (n.d.). A New Lactam Protecting Group.
  • MedchemExpress.com. (n.d.). Piperidine-C2-piperazine-Boc | PROTAC Linker.
  • Redalyc. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • PubMed. (2010).
  • Journal of the American Chemical Society. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions.
  • White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines.
  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • PubMed Central. (2018). Exploratory N-Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides.
  • PubMed Central. (2019).
  • ACS Omega. (2023).
  • Frontiers in Microbiology. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Removal of an Fmoc group by piperidine, resulting in a free Nα‐amino....

Sources

High-Throughput Screening with 2,7-Diazaspiro[3.5]nonan-1-one Libraries: A Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast numbers of chemical compounds to identify starting points for new medicines.[1] The success of any HTS campaign is critically dependent on the quality and diversity of the compound library.[2] While traditional libraries have often been dominated by flat, aromatic structures, there is a growing appreciation for the advantages of three-dimensional scaffolds. Spirocyclic systems, which contain two rings joined at a single atom, are particularly attractive in this regard.[3]

The 2,7-diazaspiro[3.5]nonan-1-one scaffold is an emerging privileged structure in medicinal chemistry. Its inherent three-dimensionality and synthetic tractability make it an excellent starting point for the construction of diverse and novel chemical libraries.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2,7-diazaspiro[3.5]nonan-1-one libraries in high-throughput screening campaigns. We will delve into the unique properties of this scaffold, outline a detailed HTS workflow, and provide a representative protocol to illustrate its practical application.

Section 1: The 2,7-Diazaspiro[3.5]nonan-1-one Scaffold: A Privileged Structure in Drug Discovery

The 2,7-diazaspiro[3.5]nonan-1-one core (Figure 1) offers several advantages for drug discovery.

  • Three-Dimensionality: The spirocyclic nature of the scaffold imparts a rigid, three-dimensional geometry.[5] This can lead to improved binding affinity and selectivity for protein targets compared to more flexible or planar molecules.[6] Molecules with higher sp3 character, like spirocycles, have shown a higher probability of success in clinical development.[6]

  • Novel Chemical Space: Libraries based on this scaffold explore novel regions of chemical space, increasing the likelihood of identifying hits with unique mechanisms of action.[7]

  • Synthetic Accessibility: The 2,7-diazaspiro[3.5]nonan-1-one core is readily synthesized, allowing for the facile creation of large and diverse libraries with multiple points of diversification.[8][9]

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs can lead to improved drug-like properties, such as increased solubility and metabolic stability.[6]

Figure 1: The 2,7-diazaspiro[3.5]nonan-1-one scaffold

Section 2: Principles of High-Throughput Screening

High-throughput screening is a multi-step process that involves the automated testing of large compound libraries in a specific biological assay.[10] The goal is to identify "hits" – compounds that exhibit a desired activity against a biological target.[11] A typical HTS campaign follows a well-defined workflow (see diagram below).

HTS Campaign Workflow

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Screening cluster_2 Hit Triage & Validation Assay_Dev Assay Development (Target Selection, Reagent Prep) Assay_Val Assay Validation (Z'-factor, S/B Ratio) Assay_Dev->Assay_Val Pilot Pilot Screen (~2,000 compounds) Assay_Val->Pilot Full_HTS Full-Scale HTS (Entire Library) Pilot->Full_HTS Data_Analysis Data Analysis (Normalization, Hit Picking) Full_HTS->Data_Analysis Hit_Conf Hit Confirmation (Re-testing) Data_Analysis->Hit_Conf Dose_Resp Dose-Response (IC50/EC50 Determination) Hit_Conf->Dose_Resp Secondary Secondary & Orthogonal Assays Dose_Resp->Secondary

A generalized workflow for a high-throughput screening campaign.

Section 3: Application Note: HTS Campaign Workflow using a 2,7-Diazaspiro[3.5]nonan-1-one Library

This section details a comprehensive workflow for an HTS campaign utilizing a 2,7-diazaspiro[3.5]nonan-1-one library.

Assay Development and Optimization

The foundation of a successful HTS campaign is a robust and reliable assay.[12] Key considerations include:

  • Assay Format: Choose an assay format that is amenable to automation and miniaturization, such as fluorescence, luminescence, or absorbance-based readouts.[13] Both biochemical and cell-based assays can be employed.

  • Reagent Stability: All reagents should be stable under the assay conditions for the duration of the screen.

  • Assay Validation: The assay must be rigorously validated to ensure its performance. Key statistical parameters include:

    • Z'-factor: A measure of the statistical effect size, which should be > 0.5 for a robust assay.[14]

    • Signal-to-Background (S/B) Ratio: A measure of the dynamic range of the assay.

    • Coefficient of Variation (%CV): A measure of the variability of the data.

Pilot Screen

Before committing to a full-scale screen, a pilot screen of a small subset of the library (e.g., ~2,000 compounds) is recommended.[14] The pilot screen serves to:

  • Confirm the performance of the assay in the HTS format.

  • Identify any potential issues with the library, such as compound precipitation or interference with the assay signal.

  • Estimate the hit rate of the library.

Full-Scale HTS

The full-scale HTS involves screening the entire 2,7-diazaspiro[3.5]nonan-1-one library against the validated assay. This is typically performed using automated liquid handling systems and plate readers in 384- or 1536-well plate formats.[14]

Data Analysis and Hit Identification

Raw data from the HTS is processed and analyzed to identify potential hits. The data analysis workflow typically includes:

  • Normalization: Raw data is normalized to control for plate-to-plate and day-to-day variability.

  • Hit Selection: Hits are identified based on a pre-defined activity threshold (e.g., >3 standard deviations from the mean of the control wells).

  • Data Visualization: Data is visualized using various plots, such as scatter plots and heat maps, to identify trends and potential artifacts.

Hit Confirmation and Validation

Primary hits from the HTS must be confirmed and validated to eliminate false positives.[15] This is a multi-step process that includes:

  • Hit Confirmation: Primary hits are re-tested in the primary assay to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Hits are tested in a secondary, mechanistically distinct assay to confirm their on-target activity.[2]

  • Counter-Screens: Counter-screens are used to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds).

  • Preliminary Structure-Activity Relationship (SAR) Analysis: The structures of the validated hits are analyzed to identify common chemical features and to guide the selection of compounds for further optimization.[14]

Section 4: Protocol: A Representative HTS Assay for a Kinase Target

This protocol describes a representative biochemical HTS assay for the identification of inhibitors of a protein kinase using a 2,7-diazaspiro[3.5]nonan-1-one library. The assay is based on the detection of ATP depletion using a commercially available luminescence-based kit.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 2,7-Diazaspiro[3.5]nonan-1-one library (10 mM in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

  • Automated liquid handling system

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the 2,7-diazaspiro[3.5]nonan-1-one library into the wells of a 384-well plate. Also, include control wells containing DMSO only (negative control) and a known kinase inhibitor (positive control).

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing the kinase and its substrate in assay buffer to each well.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing ATP in assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well.

  • Signal Incubation: Incubate the plates at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Identify primary hits as compounds that exhibit a percent inhibition greater than a pre-defined threshold (e.g., 50%).

Section 5: Troubleshooting and Best Practices

Problem Potential Cause Solution
High Z'-factor variability Inconsistent liquid handling; Reagent instabilityCalibrate and maintain liquid handlers; Prepare fresh reagents daily
High rate of false positives Compound interference with assay technologyImplement counter-screens to identify interfering compounds
Poor hit confirmation rate Assay variability; Compound instabilityRe-evaluate assay robustness; Check compound integrity
Edge effects on plates Evaporation from outer wellsUse plate lids; Maintain a humidified environment in the incubator

Conclusion

Libraries based on the 2,7-diazaspiro[3.5]nonan-1-one scaffold represent a valuable resource for modern drug discovery. Their unique three-dimensional structures and favorable physicochemical properties offer the potential to unlock novel biological targets and deliver high-quality starting points for medicinal chemistry programs. By following the detailed workflow and protocols outlined in this application note, researchers can effectively leverage these libraries to accelerate their drug discovery efforts.

References

  • Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH. (n.d.). National Institutes of Health.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). European Pharmaceutical Review.
  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery.
  • Scaffolds and Scaffold-based Compounds | Screening Libraries. (n.d.). Life Chemicals.
  • Privileged Scaffolds for Library Design and Drug Discovery | Request PDF. (2025, August 8). ResearchGate.
  • Assay Guidance Manual. (n.d.). NCBI Bookshelf.
  • High Throughput Screening: Methods and Protocols. (2025, August 10). ResearchGate.
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC). (n.d.). UCSF.
  • Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News.
  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. (n.d.). IRIS.
  • Novel scaffolds and discovery libraries. (n.d.). ChemDiv.
  • Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery.
  • High Quality Hits in Drug Discovery: Confident Screening. (n.d.). Pelago Bioscience.
  • Assay Guidance Workshop for High-Throughput Screening and Lead Discovery. (n.d.). National Center for Advancing Translational Sciences.
  • How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec.
  • Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. (1994). European Journal of Medicinal Chemistry.
  • ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. | Request PDF. (2025, August 7). ResearchGate.
  • Spiro-, Poly- and Bicyclic Screening Compound Library. (n.d.). Life Chemicals.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). European Journal of Medicinal Chemistry.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, November 30). BLDpharm.
  • 2,7-Diazaspiro[3.5]nonan-1-one. (n.d.). ChemScene.
  • High-throughput screening in drug discovery. (2006, July). Clinical & Translational Oncology.
  • High-Throughput Screening Using Small Molecule Libraries. (2018, November 1). News-Medical.Net.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride. The content is structured to address specific experimental challenges, explaining the rationale behind each procedural step to ensure both high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride?

A1: Recrystallization is the most robust and widely used method for purifying nonvolatile organic solids like 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride.[1][2] This technique relies on the principle that the solubility of a compound increases in a solvent at higher temperatures and decreases upon cooling.[3] As the solution cools slowly, the target compound selectively crystallizes, leaving impurities behind in the solvent (mother liquor).[2]

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from several sources during the synthesis. While specific impurities are reaction-dependent, they generally fall into these categories:

  • Unreacted Starting Materials: Precursors used in the final synthetic step may remain. These can often be removed by a simple wash or recrystallization.[4]

  • Side-Reaction Products: In syntheses involving spirocycles, side reactions like eliminations can produce olefinic impurities.[4] Other potential byproducts depend on the specific synthetic route.

  • Inorganic Salts: If aqueous HCl or bases containing sodium (e.g., sodium bicarbonate) are used in the workup, inorganic salts like NaCl can contaminate the product.[5]

  • Residual Solvents: Solvents from the reaction or initial workup may be trapped in the solid.

  • Colorimetric Impurities: Often high molecular weight, conjugated byproducts that can be removed with activated charcoal.[1]

Q3: How do I select the best solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room or lower temperatures.[6][7] For amine hydrochloride salts, which are often highly polar, common choices include alcohols like ethanol or isopropanol.[8] Sometimes, a mixed-solvent system is required, where the compound is dissolved in a "good" solvent (in which it is highly soluble) and then a "poor" solvent (in which it is sparingly soluble) is added to induce precipitation.[9]

Key Solvent Selection Criteria:

  • High-Temperature Solubility: Must dissolve the compound completely when hot.[1]

  • Low-Temperature Insolubility: Must allow for high recovery of the crystalline product upon cooling.[1]

  • Inertness: The solvent must not react with the compound.[1]

  • Impurity Solubility: Impurities should ideally remain dissolved in the solvent at low temperatures or be insoluble in the hot solvent.[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[2]

Q4: My compound precipitates as an oil instead of crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often leads to precipitation rather than crystallization.[2]

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to redissolve the oil and attempt to recrystallize again.

  • Use a Different Solvent System: The current solvent may be unsuitable. Experiment with different solvents or solvent pairs.

Q5: I have low yield after recrystallization. How can I improve it?

A5: Low yield is a common issue. Consider the following:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]

  • Cool Thoroughly: Ensure the crystallization process is complete by allowing sufficient time at a low temperature (e.g., in an ice bath).

  • Recover from Mother Liquor: A second crop of crystals can often be obtained by concentrating the mother liquor (boiling off some solvent) and re-cooling. Note that this second crop may have lower purity.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride.

Problem 1: Persistent Impurities Detected by HPLC/NMR After Recrystallization
  • Potential Cause A: Co-precipitation of Impurity

    • Explanation: The impurity may have similar solubility properties to your target compound in the chosen solvent system, causing it to crystallize alongside your product.

    • Solution:

      • Solvent System Change: Perform solvent screening to find a system that better differentiates the solubility of your product and the impurity. A good starting point for polar hydrochloride salts is moving from ethanol to isopropanol, or trying a solvent/anti-solvent system like Ethanol/Diethyl Ether or Acetone/Hexane.[8][9]

      • pH-Based Separation: If the impurity is not a basic amine, you can perform a pH-based separation. Dissolve the crude salt in water, basify the solution to deprotonate your amine (making it a free base), and extract it into an organic solvent like dichloromethane. Wash the organic layer, dry it, and then reform the hydrochloride salt by bubbling anhydrous HCl gas or adding a solution of HCl in an organic solvent (e.g., HCl in ether).[5] This process will leave non-basic organic impurities and inorganic salts in the aqueous layer.

  • Potential Cause B: Trapped Mother Liquor

    • Explanation: Impurities dissolved in the solvent can become trapped within the crystal lattice or on the surface of the crystals if they are not washed properly after filtration.

    • Solution:

      • Thorough Washing: After filtering the crystals, wash them with a small amount of cold recrystallization solvent. Using cold solvent is critical to prevent the dissolution of your purified product.[2]

      • Slurry Wash: For persistent impurities, you can suspend the filtered crystals in a fresh, cold, non-polar solvent (like hexane or ethyl acetate) in which the product is insoluble but the impurity might be. Stir briefly and then filter again.[8]

Problem 2: Product Fails to Crystallize from Solution
  • Potential Cause A: Solution is Not Saturated

    • Explanation: Too much solvent was used, and the concentration of the compound is too low to allow for crystallization even when cold.

    • Solution: Remove some of the solvent under reduced pressure (using a rotary evaporator) or by gentle heating and then allow the concentrated solution to cool again.

  • Potential Cause B: Supersaturation

    • Explanation: The solution is supersaturated, but crystal nucleation has not initiated. This is common with highly pure compounds.

    • Solution:

      • Seed Crystals: Add a tiny crystal of the pure product to the solution to provide a nucleation site.[6]

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic imperfections on the glass can induce nucleation.

      • Extended Cooling: Store the solution in a refrigerator or freezer for an extended period (overnight or longer).

Problem 3: Product is Colored (Expected: White/Off-White Solid)
  • Potential Cause: High Molecular Weight, Conjugated Impurities

    • Explanation: Even trace amounts of highly colored impurities can discolor the final product.

    • Solution: Activated Charcoal Treatment

      • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

      • Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal to a solution that is slightly below its boiling point to avoid violent bumping.

      • Swirl the mixture and keep it hot for 5-10 minutes. The colored impurities will adsorb to the surface of the charcoal.[1]

      • Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

      • Allow the filtered, decolorized solution to cool and crystallize as usual.[3]

Experimental Protocols & Data

Protocol 1: General Recrystallization of 2,7-Diazaspiro[3.5]nonan-1-one HCl
  • Solvent Selection: Choose an appropriate solvent (e.g., isopropanol) based on preliminary solubility tests.

  • Dissolution: Place the crude 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent begins to boil. Continue adding small portions of hot solvent until the solid has just completely dissolved.[6]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2][6]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small volume of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a vacuum oven.[6]

  • Purity Analysis: Assess the purity of the final product using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A pure compound will exhibit a sharp melting point range.[2]

Data Presentation: Recrystallization Solvent Screening

The following table provides a starting point for selecting a recrystallization solvent. Solubility tests should always be performed on a small scale first.

SolventBoiling Point (°C)Suitability for Amine HCl SaltsComments
Isopropanol82.5High Often a preferred choice for recrystallizing hydrochloride salts that are too soluble in ethanol or methanol.[8]
Ethanol78.4Good A common choice, but many hydrochloride salts have high solubility even at room temperature, potentially leading to lower yields.
Methanol64.7Moderate High solubility for most salts; often used as the "good" solvent in a mixed-solvent system.
Acetone56Anti-solvent Typically used as a washing solvent or as an anti-solvent to precipitate the salt from a more polar solution (e.g., from an alcohol).[8][9]
Diethyl Ether34.6Anti-solvent Commonly used to precipitate hydrochloride salts from solutions in alcohols like ethanol or isopropanol.[8]
Ethyl Acetate77.1Washing Solvent Useful for washing the crude solid to remove non-polar impurities before recrystallization.[8]

Visualizations

Purification Workflow

PurificationWorkflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Optional: Activated Charcoal Treatment dissolve->charcoal if colored cool Slow Cooling & Crystallization dissolve->cool if clear hot_filter Optional: Hot Gravity Filtration charcoal->hot_filter hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Drying Under Vacuum wash->dry pure Pure Crystalline Product dry->pure analysis Purity Analysis (HPLC, NMR, MP) pure->analysis

Caption: General workflow for the recrystallization of 2,7-Diazaspiro[3.5]nonan-1-one HCl.

Troubleshooting Decision Tree

TroubleshootingTree start Purity Acceptable? no_branch Problem Encountered start->no_branch No yes_branch Purification Successful start->yes_branch Yes problem_type What is the issue? no_branch->problem_type oiling_out Oiling Out / No Crystals problem_type->oiling_out Precipitate is oily low_purity Low Purity problem_type->low_purity Impurities remain colored Colored Product problem_type->colored Product is colored solution_oil_1 Re-heat, add more solvent, cool slowly oiling_out->solution_oil_1 solution_oil_2 Induce nucleation (scratch/seed crystal) oiling_out->solution_oil_2 solution_oil_3 Change solvent system oiling_out->solution_oil_3 solution_purity_1 Wash crystals with cold non-polar solvent low_purity->solution_purity_1 solution_purity_2 Re-crystallize from a different solvent low_purity->solution_purity_2 solution_purity_3 Perform pH-based liquid-liquid extraction low_purity->solution_purity_3 solution_color_1 Perform activated charcoal treatment during recrystallization colored->solution_color_1

Caption: Decision tree for troubleshooting common purification issues.

References

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]

  • AFPM. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?[Link]

  • Google Patents. (n.d.).
  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C...[Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

Sources

Technical Support Center: Synthesis of 2,7-Diazaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[3.5]nonan-1-one. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Our goal is to explain the causality behind experimental choices, ensuring you can navigate potential pitfalls and optimize your synthetic outcomes.

Troubleshooting Guide: Addressing Common Side Reactions

This section is formatted to help you diagnose and resolve specific issues that may arise during your experiments.

Question 1: "My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?"

Answer:

Low yields in the synthesis of 2,7-diazaspiro[3.5]nonan-1-one, particularly when using the common Staudinger [2+2] cycloaddition of a ketene and an imine, can stem from several factors. The primary culprits are often related to the stability of your reactants and intermediates.

  • Hydrolysis of Reactants or Product: The β-lactam ring in your product is susceptible to hydrolysis, especially under strongly acidic or basic conditions. Similarly, the imine and ketene intermediates are moisture-sensitive.

    • Causality: Water in your reaction media can hydrolyze the imine back to its corresponding amine and aldehyde/ketone precursors, or react with the highly electrophilic ketene. Base-catalyzed hydrolysis of the β-lactam ring is often faster than acid-catalyzed hydrolysis.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting materials, particularly the N-Boc-4-piperidone and the acyl chloride used for ketene generation, are dry. During workup, minimize exposure to strong aqueous acids or bases if possible.

  • Ketene Polymerization: Ketenes are highly reactive and can self-polymerize, forming a polymeric byproduct instead of reacting with the imine.

    • Causality: This side reaction is more pronounced at higher concentrations of the ketene. If the ketene is generated too quickly or if it is not consumed rapidly by the imine, it will react with itself.

    • Solution: Generate the ketene in situ by slow addition of the acyl chloride to a solution containing the imine and a suitable base (e.g., triethylamine). This ensures the ketene concentration remains low at any given time, favoring the desired cycloaddition. Maintaining a moderate reaction temperature as specified in the protocol is also crucial, as higher temperatures can accelerate polymerization.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. If starting materials are still present after the recommended reaction time, you may need to extend the reaction duration or slightly increase the temperature, while being mindful of the potential for increased side reactions.

Question 2: "I'm observing multiple spots on my TLC plate that are difficult to separate from the product. What are these impurities?"

Answer:

The formation of multiple, often closely-eluting, byproducts is a common challenge. The most likely impurities are diastereomers and elimination products.

  • Formation of Diastereomers (cis/trans): The Staudinger cycloaddition is not always perfectly stereoselective and can produce a mixture of cis and trans diastereomers of the β-lactam.

    • Causality: The reaction proceeds through a zwitterionic intermediate. The stereochemical outcome depends on the rate of ring closure versus the rate of rotation around the single bond in this intermediate. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor faster ring closure, leading to the cis product. Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow the ring closure, allowing for isomerization and formation of the trans product.

    • Solution: Diastereoselectivity can be influenced by the choice of solvent and temperature. Lower temperatures often favor the formation of a single diastereomer. If you are obtaining an inseparable mixture, you may need to optimize the reaction conditions (solvent, temperature, and base) to favor one isomer. Careful column chromatography with a shallow solvent gradient is often required for separation.

  • Olefinic Impurities: Elimination reactions can lead to the formation of unsaturated byproducts. A patent for a similar synthesis of a related spirocycle specifically mentions "transitional reduction olefin impurities" during a cyclization step.

    • Causality: These impurities can arise from elimination reactions of intermediates or the final product, particularly if the reaction is run at elevated temperatures or with certain bases.

    • Solution: Strict temperature control is crucial. If olefinic impurities are a persistent issue, consider using a bulkier, non-nucleophilic base. These impurities can often be separated from the desired product by column chromatography.

Question 3: "During the Boc-deprotection step with TFA, I'm getting a complex mixture of products. What is going wrong?"

Answer:

The acidic removal of the tert-butoxycarbonyl (Boc) group is a common final step. However, it generates a highly reactive tert-butyl cation, which is the primary source of side reactions.

  • t-Butylation of the Product: The tert-butyl cation is a potent electrophile and can alkylate nucleophilic sites on your deprotected 2,7-diazaspiro[3.5]nonan-1-one. The secondary amine is a potential site for this unwanted alkylation.

    • Causality: The acidic cleavage of the Boc group releases isobutylene and a tert-butyl cation. This cation will react with any available nucleophile.

    • Solution: The most effective strategy is to use "scavengers" in your deprotection cocktail. Scavengers are nucleophiles that are more reactive or present in a much higher concentration than your product, effectively trapping the tert-butyl cation before it can cause side reactions.

    • Recommended Scavengers:

      • Triethylsilane (TES): Reacts with the tert-butyl cation to form the stable tert-butyldiethylsilane.

      • Thioanisole: A common scavenger that can effectively trap carbocations.

      • Water: Can also act as a scavenger, but its use should be controlled.

A typical deprotection cocktail would be a solution of TFA in dichloromethane (DCM) containing 2-5% of a scavenger like TES.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the N-Boc protected precursor, N-Boc-2,7-diazaspiro[3.5]nonan-1-one?

A1: The Staudinger [2+2] ketene-imine cycloaddition is a widely used and robust method for constructing the β-lactam ring of this spirocycle. The reaction involves the in situ generation of a ketene from an acyl chloride (like chloroacetyl chloride) and a tertiary amine base (like triethylamine), which then reacts with an imine formed from N-Boc-4-piperidone.

Q2: How do I choose the right base for the Staudinger cycloaddition?

A2: Triethylamine (Et₃N) is commonly used. Its primary role is to dehydrohalogenate the acyl chloride to form the ketene intermediate. The choice of base can influence the reaction rate and diastereoselectivity. For sensitive substrates, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) might be preferred to minimize side reactions.

Q3: What are the critical parameters to control during the synthesis?

A3: The most critical parameters are:

  • Anhydrous Conditions: As detailed in the troubleshooting guide, moisture is detrimental to the reaction.

  • Temperature Control: The reaction is often run at 0°C to room temperature. Lower temperatures can improve diastereoselectivity and reduce the rate of side reactions like ketene polymerization.

  • Rate of Addition: Slow, controlled addition of the acyl chloride is essential to maintain a low concentration of the ketene intermediate.

Q4: What is the best way to purify the final product?

A4: Column chromatography on silica gel is the most common method for purifying 2,7-diazaspiro[3.5]nonan-1-one and its N-Boc protected precursor. A typical solvent system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes for the N-Boc protected compound. The polarity will need to be increased for the deprotected free amine.

Q5: Can I use HCl in dioxane instead of TFA for Boc deprotection?

A5: Yes, 4M HCl in 1,4-dioxane is an excellent alternative to TFA for Boc deprotection. A key advantage is that the deprotected amine often precipitates from the reaction mixture as the hydrochloride salt, which can simplify isolation and purification. This can be particularly useful if the TFA salt is oily or difficult to handle.

Data and Protocols

Table 1: Troubleshooting Summary
Observed Issue Potential Cause(s) Recommended Action(s)
Low Reaction Yield1. Hydrolysis of reactants/product2. Ketene polymerization3. Incomplete reaction1. Ensure strictly anhydrous conditions.2. Slow addition of acyl chloride; maintain temperature.3. Monitor by TLC/LC-MS; extend reaction time if needed.
Multiple Products (TLC)1. Diastereomer formation2. Olefinic impurities1. Optimize temperature and solvent; use careful chromatography.2. Maintain strict temperature control; consider alternative base.
Complex mixture after deprotection1. t-Butylation of product1. Add scavengers (e.g., Triethylsilane) to the TFA/DCM mixture.
Oily product after deprotection1. Formation of TFA salt1. Consider using 4M HCl in dioxane for deprotection to obtain a crystalline HCl salt.
Protocol 1: Synthesis of N-Boc-2,7-diazaspiro[3.5]nonan-1-one

This protocol is a representative procedure based on the Staudinger cycloaddition.

Materials:

  • N-Boc-4-piperidone

  • Benzylamine

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Chloroacetyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve N-Boc-4-piperidone (1.0 eq) and benzylamine (1.1 eq) in anhydrous toluene.

    • Reflux the mixture for 4-6 hours, collecting the water that forms.

    • Monitor the reaction by TLC until the N-Boc-4-piperidone is consumed.

    • Cool the reaction mixture and remove the toluene under reduced pressure. The crude imine is typically used in the next step without further purification.

  • [2+2] Cycloaddition:

    • Dissolve the crude imine and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM dropwise over 1 hour, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes) to yield the N-Boc protected spiro-β-lactam.

Protocol 2: Boc-Deprotection with Scavenger

Materials:

  • N-Boc-2,7-diazaspiro[3.5]nonan-1-one (with appropriate N7 protection if applicable)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triethylsilane (TES)

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM.

  • Add triethylsilane (2-5% v/v).

  • Cool the solution to 0°C.

  • Slowly add TFA (20-50% v/v in DCM).

  • Stir the reaction at 0°C to room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The crude product (as the TFA salt) can be purified or converted to the free base by partitioning between a mild base (e.g., NaHCO₃ solution) and an organic solvent.

Visualizing Reaction Pathways

Diagram 1: Staudinger Cycloaddition and Key Side Reactions

Staudinger_Pathway cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Imine Imine from N-Boc-4-piperidone Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Hydrolysis Hydrolyzed Imine/ Ketene Imine->Hydrolysis H₂O Ketene Ketene (from Acyl Chloride + Base) Ketene->Zwitterion Polymer Ketene Polymer Ketene->Polymer Self-Reaction (High Concentration) Ketene->Hydrolysis H₂O Product N-Boc-2,7-diazaspiro[3.5]nonan-1-one Zwitterion->Product Ring Closure Diastereomer trans-Diastereomer Zwitterion->Diastereomer Bond Rotation before Closure

Caption: Staudinger cycloaddition pathway and competing side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield cluster_diagnosis Diagnosis cluster_solution Potential Solutions Start Low Yield Observed Check_TLC Analyze Crude TLC/LC-MS Start->Check_TLC Start_Material Starting Material Dominant? Check_TLC->Start_Material Many_Spots Multiple Unidentified Spots? Baseline_Smear Baseline Streaking? Many_Spots->Baseline_Smear No Sol_Side_Rxns Side Reactions: - Check for moisture (hydrolysis) - Lower temperature - Slow down addition (polymerization) Many_Spots->Sol_Side_Rxns Yes Start_Material->Many_Spots No Sol_Incomplete Incomplete Reaction: - Extend reaction time - Check reagent purity Start_Material->Sol_Incomplete Yes Sol_Polar Polar Impurities/Polymer: - Review workup procedure - Ensure slow ketene generation Baseline_Smear->Sol_Polar Yes

Technical Support Center: 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,7-diazaspiro[3.5]nonan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.

Introduction

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride is a unique spirocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its inherent three-dimensional structure makes it a valuable building block for novel therapeutics.[3] As with any reactive molecule, understanding its stability profile in solution is critical for reproducible experimental results and the development of stable pharmaceutical formulations. This guide will address the key factors influencing the stability of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride solutions and provide practical protocols for its handling and analysis.

The primary chemical liabilities of this molecule in solution are the hydrolysis of the γ-lactam ring and potential reactions of the secondary amine. The hydrochloride salt form enhances water solubility and the stability of the solid-state material.[4] However, upon dissolution, an equilibrium is established that dictates the pH of the solution and, consequently, the rate of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2,7-diazaspiro[3.5]nonan-1-one hydrochloride in aqueous solution?

A1: The most probable degradation pathway is the hydrolysis of the γ-lactam ring. This reaction is analogous to the hydrolysis of other lactams, such as 2-pyrrolidinone, which opens the ring to form the corresponding amino acid, in this case, a derivative of 4-aminobutyric acid.[5] This hydrolysis can be catalyzed by both acidic and basic conditions.

Q2: How does pH affect the stability of the solution?

A2: The stability of the lactam ring is highly pH-dependent. Typically, lactams exhibit a U-shaped stability profile with the highest stability in the neutral to slightly acidic pH range. Both strong acidic and strong basic conditions will accelerate the rate of hydrolysis.[6] Since the compound is a hydrochloride salt of a secondary amine, dissolving it in an unbuffered aqueous solution will result in a slightly acidic pH, which is generally favorable for lactam stability. However, formulation with other acidic or basic excipients could significantly impact the degradation rate.

Q3: What are the recommended storage conditions for a prepared solution of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride?

A3: For short-term storage (up to 24 hours), it is recommended to keep the solution refrigerated at 2-8°C and protected from light. For long-term storage, it is advisable to prepare fresh solutions before use. If longer-term storage is necessary, consider preparing aliquots and freezing them at -20°C or -80°C. However, freeze-thaw stability should be experimentally verified.

Q4: Can I heat the solution to aid dissolution?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to elevated temperatures should be avoided. Increased temperature will accelerate the rate of hydrolytic degradation. It is recommended to first attempt dissolution at room temperature with sonication before applying heat.

Q5: Is the compound susceptible to oxidation?

A5: While the primary degradation pathway is hydrolysis, the presence of a secondary amine suggests a potential for oxidation, although this is generally less facile than lactam hydrolysis. To minimize the risk of oxidative degradation, it is good practice to use degassed solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, verify its concentration and purity before use. Conduct a stability study under your specific experimental conditions (solvent, pH, temperature) to determine the usable lifetime of the solution.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.The primary degradation product is likely the ring-opened amino acid. Characterize the new peaks using LC-MS to confirm their identity. Optimize chromatographic conditions to ensure baseline separation of the parent compound and its degradants.
Precipitation of the compound from solution. Poor solubility in the chosen solvent system or pH change.Verify the solubility of the compound in your solvent. The hydrochloride salt is generally more water-soluble. If using a buffered solution, ensure the pH is compatible with the compound's solubility. Consider the use of co-solvents if necessary, but verify their compatibility.
Discoloration of the solution. Potential oxidative degradation or formation of colored impurities.Prepare solutions using high-purity, degassed solvents. Store solutions protected from light and under an inert atmosphere. If discoloration persists, the starting material may contain impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8][9]

Objective: To investigate the stability of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride under various stress conditions.

Materials:

  • 2,7-diazaspiro[3.5]nonan-1-one hydrochloride

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride in water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 2, 6, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 2, 6, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • Repeat with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature for 2, 6, and 24 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at 60°C for 24 and 48 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the samples with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 2,7-diazaspiro[3.5]nonan-1-one from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector or a mass spectrometer (MS) is suitable.[10][11]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[4] The forced degradation samples from Protocol 1 are crucial for demonstrating the specificity and stability-indicating nature of the method.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl2460~15%1
0.1 M NaOH6Room Temp~20%1
3% H₂O₂24Room Temp< 5%0
Heat4860< 10%1 (minor)
Light--< 2%0

Visualizations

Degradation_Pathway Compound 2,7-Diazaspiro[3.5]nonan-1-one Degradant Ring-Opened Amino Acid (Hydrolysis Product) Compound->Degradant H+ or OH- (Hydrolysis)

Caption: Primary degradation pathway of 2,7-diazaspiro[3.5]nonan-1-one.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) sampling Sample at Time Points stress->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc characterization Characterize Degradants (LC-MS) hplc->characterization method Validate Analytical Method hplc->method pathway Establish Degradation Pathway characterization->pathway

Caption: Workflow for assessing solution stability.

References

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available from: [Link]

  • MDPI. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. Available from: [Link]

  • RSC Publishing. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. (2023-01-12). Available from: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • IJRPS. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available from: [Link]

  • Wikipedia. Hydrochloride. Available from: [Link]

  • ResearchGate. General protocol for forced degradation studies (stress testing) of... Available from: [Link]

  • NIH. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Available from: [Link]

  • Wikipedia. 2-Pyrrolidone. Available from: [Link]

  • ResearchGate. An update on the synthesis and reactivity of spiro-fused β-lactams. (2025-11-03). Available from: [Link]

  • Frontiers. Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Available from: [Link]

  • Google Patents. US4042599A - Process for producing 2-pyrrolidone.
  • PubMed. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. Available from: [Link]

  • PubMed. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (2024-09-11). Available from: [Link]

  • PubMed. Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil. Available from: [Link]

  • ResearchGate. The products of acid hydrolysis of N–vinyl–2–pyrrolidone, according to... Available from: [Link]

  • PubMed. Spiro-Lactams as Novel Antimicrobial Agents. Available from: [Link]

  • Waters. Nitrosamines Analysis with LC/MS-MS. (2023-11-27). Available from: [Link]

  • ResearchGate. Spiro-lactam containing natural products and synthetic compounds. Available from: [Link]

  • Wikipedia. Organic chemistry. Available from: [Link]

  • Agilent. High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024-05-06). Available from: [Link]

Sources

Technical Support Center: Optimizing Yield for 2,7-Diazaspiro[3.5]nonan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[3.5]nonan-1-one. This valuable spirocyclic scaffold is a key building block in modern medicinal chemistry, prized for its three-dimensional structure and conformational rigidity, which are advantageous in drug design.[1][2] However, the construction of the strained four-membered β-lactam ring fused to a piperidine system presents unique challenges, often leading to suboptimal yields.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your product yield.

Core Synthetic Strategy Overview

The most common and versatile approach to synthesizing the 2,7-diazaspiro[3.5]nonan-1-one core is via the Staudinger [2+2] ketene-imine cycloaddition .[5][6] This strategy involves the reaction of an imine, derived from a protected piperidin-4-one, with a ketene generated in situ from an acyl chloride. A subsequent deprotection step then yields the final target compound.

A generalized workflow for this synthesis is outlined below.

Synthetic_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Staudinger [2+2] Cycloaddition cluster_2 Step 3: Deprotection A N-Boc-4-piperidone C Imine Intermediate A->C Toluene, Dean-Stark B Benzylamine B->C F N-Boc-2,7-diazaspiro[3.5]nonan-1-one C->F DCM, 0°C to RT D Acyl Chloride (e.g., Chloroacetyl chloride) D->F E Triethylamine (Base) E->F H Final Product: 2,7-diazaspiro[3.5]nonan-1-one F->H G Acidic Conditions (e.g., TFA or HCl) G->H

Caption: General workflow for 2,7-diazaspiro[3.5]nonan-1-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent and effective method for synthesizing the 2,7-diazaspiro[3.5]nonan-1-one core?

A1: The Staudinger [2+2] ketene-imine cycloaddition is the most widely employed method for constructing spiro-β-lactams like 2,7-diazaspiro[3.5]nonan-1-one.[3][5] This reaction forms the four-membered lactam ring by combining a ketene with an imine in a concerted fashion.[7] Alternative routes, such as those involving ring-enlargement or multi-step sequences described in patent literature, can also be effective but may require more specialized starting materials or harsher conditions.[8][9]

Q2: What are the critical starting materials, and how should they be selected?

A2: The key precursors are a piperidine-derived imine and a ketene source.

  • Piperidine Source: A common and effective starting material is a protected 4-piperidone, such as N-Boc-4-piperidone . The Boc (tert-butoxycarbonyl) group is widely used due to its stability under the cycloaddition conditions and its relatively mild removal.[10]

  • Imine Formation: The imine is typically formed by condensation of the 4-piperidone with a primary amine, such as benzylamine. The choice of amine can influence the stability and reactivity of the imine.

  • Ketene Source: Ketenes are highly reactive and are generated in situ. The most common precursor is an acyl chloride , such as chloroacetyl chloride or methoxyacetyl chloride, which forms the corresponding ketene upon treatment with a tertiary amine base like triethylamine.[6]

Q3: What are the most important reaction parameters to control during the Staudinger cycloaddition step?

A3: To maximize yield and minimize side reactions, careful control of the following parameters is essential:

  • Temperature: The reaction is typically initiated at low temperatures (e.g., 0 °C or -78 °C) to control the rate of ketene formation and prevent its dimerization.[6] The reaction is then often allowed to warm to room temperature.

  • Rate of Addition: Slow, dropwise addition of the acyl chloride and the base is crucial. This maintains a low concentration of the highly reactive ketene, favoring the desired cycloaddition over polymerization or dimerization side reactions.[5]

  • Solvent: Anhydrous, non-protic solvents are mandatory. Dichloromethane (DCM) is a common choice.[5]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride and the ketene intermediate by atmospheric moisture.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting imine, the acyl chloride, and the desired spiro-β-lactam product. The disappearance of the starting imine spot is a primary indicator of reaction completion. For more quantitative analysis, techniques like ¹H NMR or LC-MS of aliquots can be used.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Formation

  • Question: My reaction has run overnight, but TLC analysis shows only starting material or a complex mixture of spots. What are the likely causes?

  • Answer: This issue often points to problems with the reagents or reaction setup.

    • Inefficient Ketene Formation: The tertiary amine base (e.g., triethylamine) may be of poor quality or contain water. Use freshly distilled triethylamine over CaH₂. Ensure the acyl chloride is pure and has not hydrolyzed.

    • Moisture Contamination: The presence of water will rapidly quench the ketene intermediate. Ensure all glassware is oven-dried, the solvent is anhydrous, and the reaction is run under a strict inert atmosphere.

    • Inactive Imine: The pre-formed imine may have degraded upon storage. It is best to use the imine immediately after its formation and purification.

    • Suboptimal Temperature: While low temperatures are needed initially, some reactions require warming to room temperature or even gentle heating to proceed to completion. Monitor by TLC to determine the optimal temperature profile.

Problem 2: Formation of Significant Side Products

  • Question: My crude NMR shows the desired product, but it's contaminated with significant impurities. How can I identify and minimize them?

  • Answer: Side product formation is a common challenge. Understanding their origin is key to suppression.

Side Product Identification (¹H NMR / MS) Cause Mitigation Strategy
Ketene Dimer Complex signals in the aliphatic region; MS peak corresponding to twice the ketene mass.High concentration of ketene.Add the acyl chloride and base solution very slowly and at a low temperature (0 °C or below). Ensure efficient stirring.
Hydrolyzed Acyl Chloride Presence of the corresponding carboxylic acid.Exposure to moisture.Use anhydrous solvents and maintain a strict inert atmosphere.
Olefinic Impurities Vinyl proton signals in ¹H NMR (δ 5-6 ppm).[5]Elimination side reactions, potentially from the piperidine ring or ketene precursor.Optimize the choice of base and reaction temperature. A non-nucleophilic, sterically hindered base may help.
Unreacted Imine Signals corresponding to the imine starting material.Incomplete reaction.Increase reaction time or temperature after the initial addition phase. Ensure stoichiometry of the ketene precursor is at least 1:1 with the imine.

Problem 3: Difficulty with the Final Boc-Deprotection Step

  • Question: The final Boc-deprotection is giving me a low yield. The reaction is either incomplete, or I am seeing product degradation. What are the best practices?

  • Answer: Boc deprotection requires strong acid, which can sometimes lead to side reactions or be sluggish.

    • Incomplete Deprotection: If using milder conditions (e.g., 20% TFA in DCM), the reaction may be slow. Increase the concentration of TFA (e.g., 1:1 TFA:DCM) or switch to a stronger acid system like 4M HCl in dioxane.[11][12]

    • Product Degradation: The carbocation (t-Bu⁺) generated during deprotection can alkylate nucleophilic sites on your target molecule.[10] To prevent this, add a scavenger like triethylsilane (TES) or anisole to the reaction mixture.

    • Acid-Sensitive Esters/Ethers: If your molecule contains other acid-sensitive groups, a milder deprotection agent or a different protecting group strategy (e.g., Fmoc) might be necessary.[11] However, for the core 2,7-diazaspiro[3.5]nonan-1-one, standard TFA or HCl conditions are generally effective.

Troubleshooting_Low_Yield start Low Yield of Spiro-β-Lactam check_reagents Check Reagents: - Purity of Base? - Purity of Acyl Chloride? - Fresh Imine? start->check_reagents Reagent Quality check_conditions Check Conditions: - Anhydrous Solvent? - Inert Atmosphere? - Correct Temperature? start->check_conditions Reaction Setup check_procedure Check Procedure: - Slow Addition Rate? - Efficient Stirring? start->check_procedure Execution optimize Optimize Reaction: - Adjust Stoichiometry - Vary Temperature/Time - Change Solvent/Base check_reagents->optimize If reagents are suspect check_conditions->optimize If conditions are poor check_procedure->optimize If procedure is flawed

Caption: Troubleshooting logic for low product yield.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate

This protocol is based on the principles of the Staudinger [2+2] cycloaddition for spiro-β-lactam formation.[5][6]

  • Step 1a: Imine Formation

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add N-Boc-4-piperidone (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Add toluene to the flask (approx. 0.2 M concentration of the piperidone).

    • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Once water evolution ceases (typically 3-5 hours), cool the reaction to room temperature.

    • Remove the solvent under reduced pressure. The crude imine is often used directly in the next step without further purification.

  • Step 1b: Staudinger Cycloaddition

    • Dissolve the crude imine from Step 1a in anhydrous dichloromethane (DCM) (approx. 0.1 M) in an oven-dried, three-neck flask under an argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add this solution to the stirred imine solution dropwise via an addition funnel over 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC until the imine is consumed.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected spiro-β-lactam.

Protocol 2: Boc-Deprotection to Yield 2,7-diazaspiro[3.5]nonan-1-one

This protocol details the final deprotection step.[12][13]

  • Dissolve the purified Boc-protected spiro-β-lactam (1.0 eq) from Protocol 1 in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (10 eq, or a 1:1 mixture of TFA:DCM) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize by adding saturated aqueous sodium bicarbonate solution carefully until gas evolution ceases.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2,7-diazaspiro[3.5]nonan-1-one. Further purification may be achieved by recrystallization or chromatography if necessary.

References

  • Current time information in Le Flore County, US. Google Search. Accessed January 20, 2026.
  • Proposed reaction mechanism for formation of the spiro compounds 3 and 5.
  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120. [Link]

  • ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties.
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. BenchChem. Accessed January 20, 2026.
  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. ChemicalBook. Accessed January 20, 2026.
  • How should I deprotect Boc-amino group without breaking ester bond?
  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Accessed January 20, 2026.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Accessed January 20, 2026.
  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem. Accessed January 20, 2026.
  • 2,7-Diazaspiro[3.5]nonan-1-one. ChemScene. Accessed January 20, 2026.
  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 20, 2026.
  • Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central - NIH. Accessed January 20, 2026.
  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. SynOpen. Accessed January 20, 2026.
  • Deprotection of boc-protected compounds.
  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. Accessed January 20, 2026.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 20, 2026.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one. PubChem - NIH. Accessed January 20, 2026.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central - NIH. Accessed January 20, 2026.
  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. Accessed January 20, 2026.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.

Sources

Technical Support Center: Scaling Up 2,7-Diazaspiro[3.5]nonan-1-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 2,7-diazaspiro[3.5]nonan-1-one. This spirocyclic scaffold is of significant interest in medicinal chemistry and drug discovery, prized for the three-dimensional architecture and conformational rigidity it imparts to novel therapeutic agents.[1][2][3] However, transitioning its synthesis from bench-scale to pilot or manufacturing scale presents unique challenges, from controlling reaction kinetics to managing impurity profiles.

This guide is designed for researchers, chemists, and process development professionals. It consolidates field-proven insights and troubleshooting strategies into a practical, question-and-answer format to help you navigate the complexities of scaling up this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 2,7-diazaspiro[3.5]nonan-1-one?

A1: The most prevalent laboratory method is the Staudinger [2+2] ketene-imine cycloaddition.[4] This reaction involves the coupling of a ketene, generated in situ from an acyl chloride and a non-nucleophilic base, with a cyclic imine. For scalability, the key is robust control over reagent addition and temperature to manage the exothermic nature of the reaction and the stability of the intermediates. Alternative multi-step cyclization routes have also been patented, which may offer advantages in specific manufacturing contexts.[5]

Q2: What are the typical starting materials for the Staudinger cycloaddition route?

A2: A common and effective strategy employs a protected piperidin-4-one derivative to form the requisite imine. N-Boc-4-piperidone is a frequent choice due to the stability of the Boc protecting group under the reaction conditions and its straightforward removal later.[4][6] The ketene is typically generated from a simple acyl chloride, such as chloroacetyl chloride or methoxyacetyl chloride, in the presence of a tertiary amine base like triethylamine.

Q3: Why is strict moisture control absolutely critical during the synthesis and workup?

A3: The product, a β-lactam, is highly susceptible to hydrolysis.[4] The strained four-membered ring can be readily cleaved by water, especially under acidic or basic conditions, leading to the formation of a ring-opened amino acid byproduct. This dramatically reduces yield and complicates purification. Therefore, using anhydrous solvents, inert atmospheres (Nitrogen or Argon), and carefully considered workup procedures are paramount for success.

Q4: How are diastereomers typically handled in this synthesis?

A4: The [2+2] cycloaddition can often produce a mixture of cis and trans diastereomers.[4] The ratio is influenced by reaction parameters such as solvent polarity and temperature. These isomers can usually be identified and quantified by ¹H NMR spectroscopy by analyzing proton coupling constants. Separation is most commonly achieved by column chromatography on silica gel.[4]

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the scale-up process, offering explanations for the underlying chemistry and actionable solutions.

Problem 1: Low or Inconsistent Product Yield

This is the most common challenge during scale-up. The root cause often lies in the instability of one of the key intermediates or the product itself.

  • Potential Cause A: Inefficient or Uncontrolled Ketene Generation

    • The Chemistry: Ketenes are highly reactive and prone to dimerization or polymerization if their concentration becomes too high or if they are generated too quickly. The reaction relies on the in situ generated ketene being immediately trapped by the imine.

    • Troubleshooting & Solution:

      • Reagent Quality: Ensure the tertiary amine base (e.g., triethylamine) is pure and dry. Impurities can interfere with the reaction.

      • Controlled Addition: On a larger scale, the dropwise addition of the base and acyl chloride solutions is critical. Use a syringe pump for linear and reproducible addition rates.

      • Temperature Management: The reaction is often exothermic. Maintain a low temperature (e.g., -10 °C to 0 °C) during the addition to prevent side reactions and decomposition.[4] Monitor the internal temperature closely.

  • Potential Cause B: Imine Instability and Hydrolysis

    • The Chemistry: The imine precursor, formed from the piperidone derivative, can be sensitive to moisture and may revert to the ketone starting material.

    • Troubleshooting & Solution:

      • Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Dichloromethane). Dry all glassware thoroughly.

      • Inert Atmosphere: Conduct the entire reaction sequence under a blanket of Nitrogen or Argon to exclude atmospheric moisture.

Problem 2: Significant Impurity Formation

As reactions are scaled, minor impurities observed at the lab scale can become major issues, complicating purification and reducing overall yield.

  • Potential Cause A: Formation of Olefinic Impurities

    • The Chemistry: Elimination reactions can compete with the desired cycloaddition, particularly if the reaction temperature is not well-controlled or if a sterically hindered base is used. This can lead to the formation of unsaturated byproducts.[4]

    • Troubleshooting & Solution:

      • Temperature Control: Strict adherence to the optimized temperature profile is crucial.

      • Base Selection: While triethylamine is common, exploring other non-nucleophilic bases may be necessary if elimination is a persistent issue.

      • Identification & Removal: These impurities can be detected by ¹H NMR (vinyl proton signals) and are typically separable by column chromatography.[4]

  • Potential Cause B: Product Degradation during Workup or Purification

    • The Chemistry: The β-lactam ring is sensitive not only to water but also to the acidic nature of standard silica gel, which can catalyze ring-opening.

    • Troubleshooting & Solution:

      • Mild Aqueous Wash: During workup, use a mild aqueous base like a saturated sodium bicarbonate solution to neutralize acidic species without causing significant product hydrolysis.[4]

      • Deactivated Silica: For column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).

      • Alternative Stationary Phase: If product degradation on silica is severe, switching to a more neutral support like alumina may be beneficial.[5]

Impurity TypePotential SourceKey Analytical Signature (¹H NMR)Mitigation Strategy
Ring-Opened Amino AcidHydrolysis of β-lactam productDisappearance of characteristic β-lactam protons; appearance of carboxylic acid protonStrict anhydrous conditions; mild workup
Olefinic ByproductsElimination side reactionSignals in the vinyl region (5-7 ppm)Strict temperature control; base optimization
Unreacted PiperidoneIncomplete imine formation or imine hydrolysisCharacteristic ketone signals in ¹³C NMR; presence of starting material by TLC/LCMSEnsure anhydrous conditions; monitor reaction to completion

Experimental Protocols & Methodologies

General Protocol for Staudinger [2+2] Cycloaddition (Gram Scale)

This protocol is a representative starting point and should be optimized for your specific equipment and scale.

  • Reactor Setup: A multi-neck, jacketed reactor equipped with a mechanical stirrer, thermocouple, and two addition funnels under a positive pressure of Nitrogen is charged with N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL/g of piperidone).

  • Cooling: The reactor is cooled to 0 °C using a circulating chiller.

  • Reagent Preparation: In separate, dry addition funnels, prepare solutions of:

    • Chloroacetyl chloride (1.1 eq) in anhydrous DCM.

    • Triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction Execution: Add the chloroacetyl chloride solution dropwise to the stirred reactor solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Ketene Generation: Immediately following, add the triethylamine solution dropwise over 60-90 minutes. A critical step is to maintain the internal temperature below 5 °C to control the exotherm and prevent side reactions.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a cold, saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (often using a hexane/ethyl acetate gradient) to yield the 2,7-diazaspiro[3.5]nonan-1-one product.

Visualizing the Process

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Prepare Anhydrous Reagents & Solvents setup Assemble & Inert Reactor System charge Charge Piperidone & Cool to 0°C setup->charge add_acyl Slow Addition of Acyl Chloride add_base Slow Addition of Base (Ketene Gen.) monitor Monitor Reaction (TLC / LC-MS) workup Aqueous Workup (Wash & Dry) monitor->workup concentrate Solvent Removal chromatography Column Chromatography product Isolated Product G cluster_purification Purification Issues start Low Yield or High Impurities? cause1 Check Reagent Purity & Anhydrous Conditions start->cause1 cause2 Review Addition Rates & Temperature Control start->cause2 cause3 Analyze Impurity Profile (NMR, LCMS) start->cause3 solution1 Use Freshly Distilled Solvents/Reagents cause1->solution1 solution2 Implement Syringe Pump; Improve Chiller Efficiency cause2->solution2 impurity_id Identify Byproducts cause3->impurity_id hydrolysis Hydrolysis Product? impurity_id->hydrolysis elimination Olefinic Impurity? impurity_id->elimination solution3a Use Deactivated Silica or Alumina hydrolysis->solution3a Yes solution3b Optimize Temp/Base for Chromatography elimination->solution3b Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. BenchChem.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. Request PDF.
  • Dandárová, M., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3279.
  • ChemicalBook. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis.
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. BenchChem.
  • ChemScene. 2,7-Diazaspiro[3.5]nonan-1-one.
  • ChemicalBook.
  • Google Patents. (CN108947701A)
  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Google Patents. (CN103204801A) Synthesis method for N-Boc-3-piperidone.
  • ResearchGate. (2022).
  • White Rose Research Online. (2022).
  • ResearchGate.
  • The Journal of Organic Chemistry. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold.
  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
  • ResearchGate. Structures, reagents and conditions for the synthesis of spiro heterocycles.
  • PubMed Central (PMC). (2020).
  • GalChimia. (2017).
  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.
  • Chemdad. 1'-n-boc-1,2-dihydro-1'h-spiro[indole-3,4'-piperidine].
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies.
  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.
  • ChemRxiv. DOS-like strategy for the spirocyclic MedChem relevant building blocks via Petasis / Grubbs reactions sequence.
  • PubChem. 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one.
  • ResearchGate. (2025).
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.

Sources

Technical Support Center: Purification of 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,7-diazaspiro[3.5]nonan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this valuable spirocyclic building block.

Introduction: The Challenge of Purity

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique three-dimensional structure makes it a desirable scaffold in medicinal chemistry. However, like many complex heterocycles, its synthesis can result in a variety of impurities that must be removed to ensure the integrity of downstream applications. This guide provides practical, experience-driven advice to help you achieve the desired purity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing 2,7-diazaspiro[3.5]nonan-1-one hydrochloride?

A1: The impurity profile is highly dependent on the synthetic route employed. However, based on common synthetic strategies for related spiro-β-lactams and diazaspirocycles, you should be vigilant for the following classes of impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product. These are often easily identified by TLC or LC-MS analysis.

  • Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine), or catalysts from preceding steps can contaminate the product.

  • Byproducts of the Cyclization Reaction: Depending on the specific cyclization strategy (e.g., Staudinger cycloaddition), byproducts can form. For instance, in syntheses involving lithium aluminum hydride reduction of a related compound, olefinic and ring-opened impurities have been observed.[1]

  • Stereoisomers: If chiral centers are present and the synthesis is not stereospecific, you may have a mixture of diastereomers.

  • Solvent Adducts: Trapped solvent molecules, particularly in the crystal lattice of the hydrochloride salt, can be a concern.

  • Degradation Products: The β-lactam ring within the structure can be susceptible to hydrolysis under certain conditions, leading to ring-opened impurities.

Q2: What analytical techniques are recommended for assessing the purity of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride?

A2: A multi-pronged analytical approach is crucial for a comprehensive purity assessment. We recommend the following:

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is the gold standard for quantifying purity and detecting non-volatile impurities.[2][3][4] A typical starting point would be a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of impurities, which provides clues to their structures.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and quantifying impurities, especially isomers and residual solvents.[4]

  • Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and for developing solvent systems for column chromatography.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent system.- Solvent Screen: Perform small-scale solubility tests with a range of solvents (e.g., isopropanol, ethanol, methanol/diethyl ether, acetonitrile). - Anti-Solvent Addition: Dissolve the compound in a minimal amount of a good solvent and slowly add an anti-solvent in which it is insoluble to induce precipitation. - Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation.
Oily Product After Solvent Removal The product has a low melting point or is contaminated with residual solvents or low-melting impurities.- Trituration: Add a solvent in which the desired product is insoluble but the impurities are soluble. Stir or sonicate the mixture to wash away the impurities, leaving the purified solid. Diethyl ether is a common choice for this. - High Vacuum Drying: Dry the material under high vacuum for an extended period to remove residual solvents.
Co-eluting Impurities in Column Chromatography The impurity has a similar polarity to the product.- Change the Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina (neutral or basic)[1] or a bonded phase (e.g., diol, cyano). - Modify the Mobile Phase: Add a small amount of a third solvent to the eluent to alter the selectivity. For amine-containing compounds, adding a small percentage of triethylamine or ammonium hydroxide to the mobile phase can improve peak shape and resolution on silica gel.
Product is "Streaking" on the Chromatography Column The compound is highly polar and/or acidic/basic, leading to strong interactions with the stationary phase.- For Silica Gel: Add a modifier to the mobile phase. For basic compounds, 0.1-1% triethylamine or ammonium hydroxide can be effective. For acidic compounds, 0.1-1% acetic or formic acid may help. - Use a Different Adsorbent: Consider using a less acidic stationary phase like neutral alumina.
Inconsistent Purity Results Between Batches Variations in the reaction conditions or work-up procedure.- Standardize the Protocol: Ensure all reaction parameters (temperature, reaction time, stoichiometry) and work-up steps (quenching, extractions, washes) are consistent. - In-Process Controls (IPCs): Implement IPCs using TLC or HPLC to monitor the reaction and ensure it has gone to completion before work-up.

Experimental Protocols

Protocol 1: Recrystallization of 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride

This is a general protocol that should be optimized for your specific material.

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude hydrochloride salt. Add a potential recrystallization solvent (e.g., isopropanol, ethanol, methanol, acetonitrile) dropwise while heating gently until the solid dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath or refrigerator.

  • Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude material in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a pad of Celite to remove the carbon.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.

Protocol 2: Flash Column Chromatography

This protocol is a starting point for purification on silica gel.

  • Adsorbent: Use standard flash-grade silica gel (40-63 µm).

  • Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common mobile phase for amine-containing compounds is a gradient of methanol in dichloromethane (DCM). To improve peak shape, 0.5-1% triethylamine can be added to the mobile phase.

  • Column Packing: Pack the column with the chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If it is not very soluble, you can dissolve it in a stronger solvent (like methanol) and adsorb it onto a small amount of silica gel. After drying, this can be loaded onto the top of the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 2,7-diazaspiro[3.5]nonan-1-one hydrochloride.

Purification_Workflow Start Crude 2,7-diazaspiro[3.5]nonan-1-one HCl Analysis1 Purity Assessment (TLC, HPLC, LC-MS) Start->Analysis1 Decision1 Purity > 98%? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No (Solid with few impurities) Chromatography Column Chromatography Decision1->Chromatography No (Oily or many impurities) End Pure Product Decision1->End Yes Analysis2 Purity Assessment Recrystallization->Analysis2 Chromatography->Analysis2 Decision2 Purity > 98%? Analysis2->Decision2 Decision2->End Yes Further_Purification Further Purification Needed (e.g., Prep-HPLC, Recrystallization) Decision2->Further_Purification No

Caption: Purification workflow for 2,7-diazaspiro[3.5]nonan-1-one HCl.

References

  • Gunawardana, S. A., et al. (2019). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Infectious Diseases, 5(10), 1756-1767. Available at: [Link]

  • Krumkacheva, O. A., et al. (2016). Spirocyclic Nitroxide Biradicals: Synthesis and Evaluation as Dynamic Nuclear Polarizing Agents. The Journal of Organic Chemistry, 81(17), 7405-7414. Available at: [Link]

  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120. Available at: [Link]

  • CN106674112A. (2017). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
  • Al-Zoubi, R. M., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(20), 6149. Available at: [Link]

  • Moolani, M., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for the Detection and Quantification of a Novel Pyrazolone Derivative in Nanosuspension. Molecules, 29(1), 221. Available at: [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 8045-8048. Available at: [Link]

  • Khera, S., & Cergol, K. M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]

  • Wang, Y., et al. (2024). Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annulations. Molecules, 29(5), 1033. Available at: [Link]

  • Lee, H. A., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 725-730. Available at: [Link]

  • Sahasrabuddhey, B., et al. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593. Available at: [Link]

Sources

Technical Support Center: Solid-Phase Synthesis with 2,7-Diazaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solid-phase synthesis (SPPS) of peptides and peptidomimetics incorporating the 2,7-diazaspiro[3.5]nonan-1-one scaffold. This unique building block offers a constrained, three-dimensional architecture highly valued in drug discovery for creating novel chemical space.[1][2] However, its distinct structural features, including a lactam, a spirocyclic center, and two secondary amines with different steric and electronic environments, present specific challenges during SPPS.

This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of incorporating this scaffold into your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the optimal orthogonal protection strategy for the two distinct nitrogen atoms (N2 and N7) of the 2,7-diazaspiro[3.5]nonan-1-one scaffold?

A1: The successful incorporation and subsequent functionalization of the 2,7-diazaspiro[3.5]nonan-1-one core depend entirely on a robust orthogonal protection scheme.[3][4] The N2 nitrogen, being part of the β-lactam, is significantly less nucleophilic and generally does not require protection once the ring is formed. The primary challenge lies in differentiating the exocyclic N7 amine from the α-amino group of the growing peptide chain.

The most reliable strategy is to employ a protection scheme where the temporary Nα-protecting group (e.g., Fmoc) and the group on the N7-position are removable under mutually exclusive conditions.

Recommended Strategy: Fmoc/Boc Orthogonality

  • Nα-Protection (Temporary): Utilize the standard 9-fluorenylmethoxycarbonyl (Fmoc) group for the incoming amino acids. This group is base-labile and is removed at each cycle with a piperidine/DMF solution.[5]

  • N7-Protection (Permanent/Semi-permanent): Protect the N7 amine with the acid-labile tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the basic conditions of Fmoc deprotection but can be removed during the final acidolytic cleavage from the resin.[5][6]

This Fmoc/Boc approach provides excellent orthogonality, ensuring that the N7 position remains masked throughout chain elongation, preventing undesired branching.[4]

cluster_0 SPPS Cycle cluster_1 Scaffold Integrity Fmoc_AA Fmoc-AA-OH Coupling Coupling (HATU/DIEA) Fmoc_AA->Coupling Resin_Peptide H₂N-Peptide-Resin Resin_Peptide->Coupling Fmoc_Peptide Fmoc-Peptide-Resin Coupling->Fmoc_Peptide Deprotection 20% Piperidine/DMF Fmoc_Peptide->Deprotection Spiro_Core Boc-N7-(Spirocycle)-N2-Peptide-Resin Deprotection->Resin_Peptide Next Cycle Spiro_Core->Spiro_Core

Caption: Orthogonal stability during an SPPS cycle.

Q2: Which coupling reagents are most effective for acylating the N7-amine of the spirocycle or the subsequent amino acid?

A2: The N7-amine of the 2,7-diazaspiro[3.5]nonan-1-one scaffold can exhibit reduced reactivity due to steric hindrance from the spirocyclic core. Standard carbodiimide reagents like DIC may result in incomplete coupling. Therefore, more potent activating agents are required.

Uronium/aminium-based reagents are highly recommended for achieving high coupling efficiencies.

ReagentFull NameKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, low racemization.[7]
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateMore cost-effective than HATU with similar reactivity profile.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateExcellent for sterically hindered couplings.

Causality: These reagents rapidly form a highly reactive activated ester with the incoming Fmoc-amino acid, which can overcome the steric barrier presented by the spirocycle more effectively than intermediates formed with carbodiimides.[8] Always use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in conjunction with these reagents.

Q3: How does the 2,7-diazaspiro[3.5]nonan-1-one scaffold influence final peptide cleavage and deprotection?

A3: The scaffold itself is generally stable to standard trifluoroacetic acid (TFA)-based cleavage cocktails. The primary consideration is the selection of scavengers to protect any sensitive amino acid side chains attached to the core. The Boc group on N7 will be cleaved simultaneously with other tert-butyl-based side-chain protecting groups.

A common and effective cleavage cocktail is Reagent B , which is suitable for peptides that do not contain sensitive residues like Cys, Met, or Trp.[9]

  • Reagent B Composition: TFA/Water/Triisopropylsilane (TIPS) (95:2.5:2.5)

For peptides containing sensitive residues, a more comprehensive cocktail is necessary to prevent side reactions like oxidation or alkylation.[10][11][12]

Residue PresentRecommended CocktailComposition (v/v)Rationale for Scavengers
Trp, Met, Cys, TyrReagent KTFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Thioanisole/EDT: Soft nucleophiles to scavenge cations that could alkylate Trp and Met.[9] Phenol: Scavenger for carbocations.
Arg (Pbf)Reagent RTFA/Thioanisole/EDT/Anisole (90:5:3:2)Efficiently removes the bulky Pbf group from Arginine.[11]

Troubleshooting Guide

This section addresses common problems encountered during the solid-phase synthesis of peptides containing the 2,7-diazaspiro[3.5]nonan-1-one scaffold.

G start Problem Detected problem1 Incomplete Coupling (Positive Kaiser Test) Possible Causes: - Steric Hindrance - Peptide Aggregation - Poor Resin Swelling start->problem1 problem2 Unexpected Mass in LC-MS (+56 Da, +72 Da, etc.) Possible Causes: - Side-Chain Alkylation - Incomplete Deprotection - Deletion Sequence start->problem2 problem3 Low Cleavage Yield Possible Causes: - Reattachment to Resin - Inefficient Cleavage Cocktail - Premature Cleavage start->problem3 solution1 Solutions: - Double couple with HATU/HCTU - Increase reaction temperature to 35-40°C - Use NMP or 'Magic Mixture' as solvent - Switch to a PEG-based resin (e.g., TentaGel) problem1->solution1 Address Coupling solution2 Solutions: - Use appropriate scavenger cocktail (e.g., Reagent K) - Extend cleavage time to 3-4 hours - Confirm Fmoc removal before coupling - Analyze crude product for expected fragments problem2->solution2 Address Purity solution3 Solutions: - Use Trp(Boc) protection if Trp is present - Ensure sufficient cocktail volume (10 mL/g resin) - Confirm stability of linker to synthesis conditions problem3->solution3 Address Cleavage

Caption: A logical troubleshooting workflow for common SPPS issues.

Problem 1: Incomplete Coupling to the N7-Amine
  • Symptom: A positive Kaiser test (indicating free amine) after coupling an amino acid to the N7-amine of the resin-bound spirocycle.

  • Causality: The N7-amine is sterically more demanding than a typical N-terminal amine. Standard coupling times or reagents may be insufficient to drive the reaction to completion.[7]

  • Solutions:

    • Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.

    • Increase Equivalents: Use a higher excess of amino acid and coupling reagent (e.g., 4-5 equivalents).

    • Switch Reagent: If using HCTU, switch to the more reactive HATU.

    • Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 35-40°C) to increase reaction kinetics. Monitor carefully to avoid racemization.

Problem 2: Appearance of Deletion Sequences in Final LC-MS
  • Symptom: Mass spectrometry analysis of the crude product shows significant peaks corresponding to the desired peptide minus one or more amino acids.

  • Causality: This is a direct result of incomplete coupling at one or more steps, followed by the successful coupling of the subsequent amino acid. Another cause can be aggregation of the growing peptide chain on the resin, which physically blocks reactive sites.[13]

  • Solutions:

    • Optimize Coupling: Implement the solutions from "Problem 1" for all coupling steps, not just at the spirocycle.

    • Capping: After a difficult coupling step, treat the resin with a capping agent like acetic anhydride in the presence of DIEA. This will acetylate any unreacted amines, preventing them from reacting in subsequent cycles and simplifying purification.[14]

    • Disrupt Aggregation: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvating agent. Alternatively, add chaotropic salts like LiCl (0.4M) to the coupling and deprotection steps to disrupt secondary structures.[7][13]

Problem 3: Side Product Formation During Final Cleavage
  • Symptom: The crude product contains major impurities with mass shifts corresponding to alkylation (+57 for t-butyl) or other modifications.

  • Causality: During acidolysis, protecting groups are cleaved to form reactive carbocations (e.g., the tert-butyl cation). If not effectively "scavenged," these cations can irreversibly modify electron-rich side chains, particularly Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[10]

  • Solutions:

    • Use the Right Scavengers: Never perform cleavage without scavengers. Water and TIPS are essential for scavenging tert-butyl cations.[10] For Trp-containing peptides, the addition of 1,2-ethanedithiol (EDT) is critical.

    • Optimize Cleavage Time: A standard cleavage time is 2-3 hours at room temperature. Over-extending the cleavage (e.g., overnight) can sometimes increase the prevalence of side reactions.

    • Precipitation and Wash: After cleavage, precipitate the peptide in cold diethyl ether. A thorough wash of the precipitated peptide with cold ether is crucial to remove the scavengers and cleaved protecting groups, which can otherwise cause issues during lyophilization and purification.

Experimental Protocols

Protocol 1: Coupling of First Amino Acid to Boc-Protected Spirocycle on Resin

This protocol assumes the starting material is a resin pre-loaded with Boc-2,7-diazaspiro[3.5]nonan-1-one.

  • Resin Swelling: Swell the resin (1.0 g, ~0.5 mmol/g loading) in anhydrous DMF (10 mL) for 30 minutes in a suitable SPPS reaction vessel. Drain the DMF.

  • Acid Treatment (Salt Conversion): Wash the resin with DCM (3 x 10 mL). Treat with 10% DIEA in DCM (2 x 10 mL) for 2 minutes each to ensure the N7-amine is in its free base form. Wash with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

  • Amino Acid Activation: In a separate vial, dissolve the first Fmoc-amino acid (4.0 eq, 2.0 mmol) and HATU (3.9 eq, 1.95 mmol) in anhydrous DMF (5 mL). Add DIEA (8.0 eq, 4.0 mmol) and allow the solution to pre-activate for 5 minutes. The solution should turn yellow.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate with nitrogen bubbling or orbital shaking for 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

  • Post-Coupling Wash: If the Kaiser test is negative, drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). The resin is now ready for the first Fmoc deprotection cycle. If the test is positive, proceed to a second coupling (re-run steps 3-6).

Protocol 2: Final Cleavage and Deprotection (General Purpose)

This protocol uses a modified Reagent K cocktail suitable for most peptides containing sensitive residues.[9]

  • Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with DCM (5 x 10 mL) to remove residual DMF. Dry the resin under a stream of nitrogen for 15 minutes.

  • Cocktail Preparation: In a ventilated fume hood, prepare the cleavage cocktail by combining the following (for 1g of resin, prepare 10 mL):

    • Trifluoroacetic Acid (TFA): 8.25 mL

    • Phenol: 0.5 g (melted)

    • Water: 0.5 mL

    • Thioanisole: 0.5 mL

    • 1,2-Ethanedithiol (EDT): 0.25 mL

  • Cleavage Reaction: Add the freshly prepared cocktail to the dry resin. Stopper the vessel and allow it to react for 3 hours at room temperature with occasional swirling.

  • Peptide Collection: Filter the TFA solution away from the resin beads into a clean 50 mL conical tube. Wash the resin twice with a small volume of fresh TFA (2 mL) and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation and Wash: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice by re-suspending in cold ether and centrifuging.

  • Drying: After the final wash, dry the peptide pellet under high vacuum to yield the crude product as a white or off-white powder. The product is now ready for purification by RP-HPLC.

References

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health.

  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. Various Authors.

  • Synthesis of spirocyclic scaffolds by aminoallylation/RCM sequence and approach toward the total synthesis of the Macrolide Dictyostatin. Semantic Scholar.

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.

  • Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. Benchchem.

  • Protecting Groups in Peptide Synthesis. Biosynth.

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.

  • The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate.

  • Minimal Protection Strategies for SPPS. DriveHQ.

  • Cleavage Cocktail Selection. CDN.

  • Minimal Protection Group Strategies for SPPS. CPC Scientific.

  • Cleavage Cocktails; Reagent B. Aapptec Peptides.

  • Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate.

  • Technical Support Information Bulletin 1168. Aapptec Peptides.

  • Spps and side reactions in peptide synthesis. Slideshare.

  • One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. ResearchGate.

  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. Benchchem.

  • Side reactions in peptide synthesis: An overview. Bibliomed.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • Common side reactions in peptide synthesis occurring on resin (a and b)... ResearchGate.

  • A cleavage cocktail for methionine-containing peptides. PubMed.

Sources

Technical Support Center: Degradation Pathways of 2,7-Diazaspiro[3.5]nonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-diazaspiro[3.5]nonan-1-one derivatives. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to navigate the experimental challenges related to the stability and degradation of this important class of compounds.

Introduction

The 2,7-diazaspiro[3.5]nonan-1-one scaffold is a key structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] However, the inherent strain of the β-lactam ring and the presence of a second basic nitrogen atom can render these molecules susceptible to various degradation pathways. A thorough understanding of these pathways is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable and effective drug candidates. This guide will equip you with the knowledge to anticipate, identify, and troubleshoot issues related to the degradation of your 2,7-diazaspiro[3.5]nonan-1-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2,7-diazaspiro[3.5]nonan-1-one derivatives?

A1: The most probable primary degradation pathway is the hydrolysis of the four-membered β-lactam ring. This is a common degradation route for all β-lactam-containing compounds due to the inherent ring strain and the electrophilicity of the carbonyl carbon. The hydrolysis results in the opening of the β-lactam ring to form a β-amino acid derivative. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.

  • Under basic conditions: The β-lactam ring is susceptible to nucleophilic attack by hydroxide ions at the carbonyl carbon, leading to rapid degradation.[2]

  • Under acidic conditions: The carbonyl oxygen can be protonated, which further activates the carbonyl carbon for nucleophilic attack by water.

  • Under neutral conditions: While generally more stable at neutral pH, hydrolysis can still occur, albeit at a slower rate. The presence of substituents on the spirocyclic system can influence the rate of hydrolysis.

Q2: How might the second nitrogen atom in the 2,7-diazaspiro[3.5]nonan-1-one ring system influence stability?

A2: The presence of the second nitrogen atom at the 7-position (within the piperidine-like ring) can potentially influence the stability of the β-lactam ring through several mechanisms:

  • Intramolecular Catalysis: Depending on its proximity to the β-lactam ring in the molecule's three-dimensional conformation, the lone pair of electrons on the N7 nitrogen could act as an intramolecular nucleophile, potentially catalyzing the hydrolysis of the β-lactam.

  • Electronic Effects: Substituents on the N7 nitrogen can exert electronic effects that may be transmitted through the spirocyclic system, although this effect is likely to be modest. Electron-withdrawing groups on N7 might slightly stabilize the β-lactam, while electron-donating groups could potentially increase its reactivity.

  • Protonation State: The pKa of the N7 nitrogen will determine its protonation state at a given pH. A protonated N7 (a positively charged ammonium ion) could influence the electrostatic environment around the β-lactam and potentially affect its interaction with nucleophiles.

Q3: What are the likely degradation products I should be looking for?

A3: The primary degradation product will almost certainly be the corresponding β-amino acid formed from the hydrolytic cleavage of the β-lactam ring. Depending on the conditions, this initial product could potentially undergo further reactions, such as decarboxylation or cyclization, especially under harsh thermal or pH stress. It is crucial to use analytical techniques like LC-MS to identify the molecular weights of the degradation products and MS/MS to gain structural information.[3]

Q4: Are these compounds susceptible to other degradation pathways besides hydrolysis?

A4: Yes, other degradation pathways, while likely secondary to hydrolysis, should be considered:

  • Oxidation: The nitrogen atoms, particularly the N7 atom if it is a secondary or tertiary amine, can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species.

  • Photodegradation: Many organic molecules are sensitive to light. Exposure to UV or even high-intensity visible light can lead to the formation of reactive intermediates and subsequent degradation. Photolytic degradation of β-lactams has been reported to proceed via hydrolysis of the β-lactam ring.[2]

  • Enzymatic Degradation: If the compounds are used in biological assays containing cells or cellular extracts, enzymatic degradation is a possibility. β-Lactamases are a well-known class of enzymes that hydrolyze β-lactam antibiotics.[4][5] Other hydrolases, such as esterases and amidases, could also potentially contribute to degradation.

Q5: What are the best practices for storing and handling 2,7-diazaspiro[3.5]nonan-1-one derivatives to minimize degradation?

A5: To ensure the integrity of your compounds, follow these storage and handling guidelines:

  • Storage: Store compounds as dry solids in a cool, dark, and dry place. A desiccator at -20°C is ideal.

  • Solutions: Prepare stock solutions in anhydrous, high-purity solvents like DMSO or ethanol. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Buffers: For aqueous experiments, prepare fresh solutions from your stock immediately before use. Be mindful of the buffer pH and temperature, as these can significantly impact stability.[2]

Troubleshooting Guides

Issue 1: My compound shows rapid loss of activity in my in vitro/cell-based assay.

Potential Cause Troubleshooting Steps Causality Explained
Hydrolytic Instability 1. Perform a stability study of your compound in the assay buffer without cells or other biological components. Use HPLC or LC-MS to monitor the parent compound concentration over the time course of your experiment. 2. If instability is confirmed, consider lowering the pH of the assay medium if biologically permissible. 3. Reduce the incubation time of your assay if possible.The β-lactam ring is prone to hydrolysis, especially at physiological pH (around 7.4) and 37°C.[2] Confirming instability in the buffer alone isolates the chemical degradation from biological effects.
Enzymatic Degradation 1. If the compound is stable in the buffer alone but degrades in the presence of cells or cell lysates, enzymatic degradation is likely. 2. Consider using heat-inactivated serum or cell lysates to see if the degradation is reduced. 3. If β-lactamase activity is suspected, co-incubation with a broad-spectrum β-lactamase inhibitor may be informative.Cells can release or express enzymes (e.g., esterases, amidases, β-lactamases) that can metabolize your compound.[4][5] Heat inactivation denatures most enzymes, providing a useful control.

Issue 2: I observe multiple unknown peaks in my HPLC/LC-MS analysis after an experiment.

Potential Cause Troubleshooting Steps Causality Explained
Forced Degradation 1. If the experiment involved harsh conditions (e.g., high temperature, extreme pH), you may have induced forced degradation. 2. Reduce the severity of the experimental conditions (e.g., lower temperature, shorter time, less extreme pH).Harsh conditions can lead to the formation of multiple degradation products, making it difficult to identify the primary degradation pathway. Milder conditions will favor the formation of the initial degradation products.
Identification of Degradants 1. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict the elemental composition of the unknown peaks. 2. Perform MS/MS fragmentation studies on the parent compound and the unknown peaks to identify common structural fragments. 3. Consider preparative HPLC to isolate the major degradation products for structural elucidation by NMR.[6]HRMS and MS/MS are powerful tools for identifying unknown compounds.[3] Comparing the fragmentation patterns of the parent and degradants can provide clues to the structural changes that have occurred.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify the potential degradation pathways of your 2,7-diazaspiro[3.5]nonan-1-one derivative.[7][8]

Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.

Materials:

  • 2,7-diazaspiro[3.5]nonan-1-one derivative

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours. (Base-catalyzed hydrolysis is often much faster).

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 1 week. Also, incubate a solution of the compound (~100 µg/mL in a suitable solvent) at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (~100 µg/mL) to a photostability chamber with a light source (e.g., xenon lamp) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by HPLC or LC-MS.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Analysis:

  • Calculate the percentage of degradation for the parent compound at each time point.

  • Characterize the major degradation products by their retention times, UV spectra, and mass-to-charge ratios (if using LC-MS).

Visualization of Degradation Pathways

The following diagrams illustrate the proposed primary degradation pathway for 2,7-diazaspiro[3.5]nonan-1-one derivatives – the hydrolysis of the β-lactam ring.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Parent_A 2,7-Diazaspiro[3.5]nonan-1-one Derivative Protonated_A Protonated Carbonyl Parent_A->Protonated_A + H⁺ Intermediate_A Tetrahedral Intermediate Protonated_A->Intermediate_A + H₂O Product_A β-Amino Acid Product Intermediate_A->Product_A Ring Opening Parent_B 2,7-Diazaspiro[3.5]nonan-1-one Derivative Intermediate_B Tetrahedral Intermediate Parent_B->Intermediate_B + OH⁻ Product_B β-Amino Acid Product Intermediate_B->Product_B Ring Opening

Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.

References

Sources

Technical Support Center: Solubility Enhancement for 2,7-Diazaspiro[3.5]nonan-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-diazaspiro[3.5]nonan-1-one analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in this promising class of compounds. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

The 2,7-diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can improve potency and selectivity while modulating physicochemical properties.[1][2] However, the same rigidity and often crystalline nature of these analogs can lead to significant solubility challenges, hindering their development as therapeutic candidates. This guide will walk you through diagnosing and overcoming these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding and Measuring Solubility

Question: Why are my 2,7-diazaspiro[3.5]nonan-1-one analogs poorly soluble?

Answer: Poor solubility in this class of compounds often stems from a combination of factors:

  • High Crystal Lattice Energy: The rigid, spirocyclic nature of the scaffold can lead to highly ordered and stable crystal packing.[3] Overcoming this strong intermolecular interaction in the solid state requires significant energy, resulting in low solubility. This is a common issue for what are termed 'brick-dust' molecules.[4]

  • Lipophilicity: While the spirocyclic core increases the fraction of sp3-hybridized carbons (Fsp3), which can correlate with improved solubility, modifications made during lead optimization often involve adding lipophilic groups to enhance potency.[1][5] This can increase the octanol-water partition coefficient (logP), leading to poor aqueous solubility.[6]

  • Intermolecular Hydrogen Bonding: The presence of the lactam and the secondary amine provides hydrogen bond donors and acceptors.[7] While these can interact with water, they can also form strong, self-stabilizing hydrogen bonds within the crystal lattice, which must be broken for dissolution to occur.[8][9]

Question: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

Answer: Understanding the distinction is critical for interpreting your data correctly.

  • Kinetic Solubility is measured by rapidly precipitating a compound from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[10] The resulting precipitate is often amorphous and more soluble than the stable crystalline form. This high-throughput method is useful in early drug discovery for ranking compounds and flagging potential issues.[11][12]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of the most stable crystalline form of the compound in a solvent after a prolonged incubation period until equilibrium is reached.[12][13] This measurement is more time-consuming but provides the most accurate and relevant value for later-stage development and formulation.[13]

Recommendation: Use kinetic solubility for initial screening of multiple analogs. For promising leads, always confirm with a thermodynamic solubility measurement to get a true picture of the solubility challenge.[14]

`dot graph TD { rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Workflow for selecting the appropriate solubility measurement.

Section 2: Strategies for Solubility Enhancement

Question: My analog contains a basic nitrogen atom. How can I leverage this for solubility improvement?

Answer: The presence of the secondary amine in the 2,7-diazaspiro[3.5]nonane core is a significant advantage, making salt formation the most direct and effective strategy for improving solubility.[15][16] By reacting the basic amine with an acid, you form an ionized salt which is generally much more water-soluble than the neutral free base.[17][18]

Key Considerations for Salt Formation:

  • pKa Difference: A successful and stable salt typically requires a difference (ΔpKa) of at least 2-3 units between the pKa of the basic drug and the pKa of the acidic counter-ion.

  • Counter-ion Selection: Different counter-ions will yield salts with vastly different properties (solubility, stability, hygroscopicity). Common choices for basic drugs include hydrochloride, mesylate, sulfate, and tartrate.[19]

  • pH-Solubility Profile: The solubility of a salt is pH-dependent. It will be highest at a pH where the compound remains ionized and will decrease significantly as the pH approaches the pKa of the free base, potentially causing the free base to precipitate.[15]

Table 1: Comparison of Common Solubility Enhancement Strategies

StrategyMechanismProsConsBest For
Salt Formation Ionizes the molecule, increasing interaction with polar solvents.[17]Simple, cost-effective, well-understood by regulatory agencies.[20] Can improve dissolution rate and purity.[18]Requires an ionizable group. May have issues with hygroscopicity, stability, or common ion effects.[17]Early to late development for compounds with basic (or acidic) centers.
Structural Modification Adds polar functional groups or disrupts crystal packing.[21]Permanent fix, can simultaneously improve other ADME properties.Can negatively impact potency or introduce new metabolic liabilities. Requires synthetic effort.Early-stage lead optimization.
Prodrug Approach Attaches a temporary, cleavable hydrophilic promoiety.[22]Can achieve dramatic solubility increases.[23] Can be designed for targeted release.Requires in vivo cleavage to the active drug. Adds synthetic complexity and potential for incomplete conversion.[24]When salt formation is not viable or when very high solubility is needed (e.g., for IV formulations).
Formulation Strategies Uses excipients to create amorphous dispersions or lipid-based carriers.[25][26]No change to the API is needed. Can address both solubility and permeability issues (e.g., SEDDS).[26]Can be complex to develop and manufacture. Potential for physical instability of amorphous forms.[25]Late-stage development when the final API is fixed.

Question: If salt formation isn't sufficient or feasible, what structural modifications should I consider?

Answer: The goal of structural modification is to either increase polarity or disrupt the crystal lattice energy without sacrificing potency.[21]

  • Introduce Polar, Solubilizing Groups: Add flexible substituents with polar groups at a position on the molecule that is solvent-exposed in the protein-ligand complex.[5]

    • Good choices: Small, flexible chains with hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) termini. Morpholine is another classic choice known to improve solubility.[5]

    • Rationale: These groups can form hydrogen bonds with water, improving solvation.[27] The conformational flexibility also introduces an entropic benefit and helps disrupt tight crystal packing.[5]

  • Reduce Planarity and Disrupt Symmetry:

    • Introduce "Twists": Replacing a planar aromatic ring with a non-planar saturated heterocycle can lower the melting point and improve solubility by making crystal packing less efficient.

    • Break Symmetry: Avoid highly symmetrical molecules, which tend to pack more efficiently into a stable crystal lattice.

`dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Key strategies for improving solubility via structural modification.

Question: When should I consider a prodrug strategy for my 2,7-diazaspiro[3.5]nonan-1-one analog?

Answer: A prodrug strategy is an excellent choice when you need a significant increase in aqueous solubility, particularly for intravenous formulations, or when salt formation and minor structural modifications are ineffective.[22][28] For this scaffold, which contains a secondary amine, several prodrug approaches are viable.

A well-established method is the N-phosphonooxymethyl prodrug approach.[29][30]

  • Mechanism: The secondary amine is derivatized to form a quaternary N-phosphonooxymethyl salt. This salt is highly water-soluble.[23] In vivo, the prodrug is designed to undergo a two-step conversion: first, an enzyme (like alkaline phosphatase) cleaves the phosphate group, followed by a rapid, spontaneous chemical breakdown to release the parent amine drug.[24][29]

  • Benefit: This strategy has been shown to increase aqueous solubility by over 15,000-fold for some tertiary amine drugs.[23]

ProdrugActivation

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This protocol outlines a general method for assessing kinetic solubility in a 96-well plate format, ideal for screening multiple analogs.[11]

Materials:

  • Test compounds (10 mM stock in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Plate reader capable of measuring absorbance/turbidity (e.g., at 620 nm)

Methodology:

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of the microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of each test compound to separate wells. This creates a final concentration of 100 µM with 1% DMSO. Prepare a blank well with 198 µL PBS and 2 µL of DMSO.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The solubility is determined as the concentration at which the compound precipitates, identified by a significant increase in turbidity compared to the blank. For a single-point screen, a compound is often classified as "soluble" if the turbidity is below a certain threshold at 100 µM.

References

  • Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ACS Publications. Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry.
  • MDPI. (2022).
  • PubMed. (2007).
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Al-Kindi Publisher. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Grokipedia. Lipinski's rule of five.
  • RSC Publishing. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer.
  • PMC - NIH. Prodrugs for Amines.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery.
  • ResearchGate. Prodrugs for Improved Aqueous Solubility.
  • GARDP Revive. Lipinski's Rule of 5.
  • ResearchGate. (2017). What is the role of hydrogen bonding on the solubility of drugs in lipids?
  • Sign-in.
  • Wikipedia. Lipinski's rule of five.
  • Sigma-Aldrich.
  • CORE. (2014). The use of spirocyclic scaffolds in drug discovery.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • ResearchGate. Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Al-Kindi Publisher. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
  • PubMed. A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs.
  • YouTube. (2024). Lipinski's rules & drug discovery beyond the rule of five.
  • YouTube. (2025). How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone.
  • AZoLifeSciences. (2022).
  • Drug Discovery and Development. (2023).
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • PMC - NIH. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • PMC - NIH.
  • ResearchGate. (2025).
  • PubChem - NIH. 2,7-Diazaspiro[3.5]nonane.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • MDPI. The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • ChemScene. 2,7-Diazaspiro[3.5]nonan-1-one.
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Books. (2021). CHAPTER 2: Tactics to Improve Solubility Available.
  • CymitQuimica. 2,7-Diazaspiro[3.5]nonan-1-one.
  • MySkinRecipes. 2,7-DIAZASPIRO[3.5]NONANE 2HCL.

Sources

Technical Support Center: Navigating the Analytical Landscape of 2,7-Diazaspiro[3.5]nonan-1-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-diazaspiro[3.5]nonan-1-one and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique analytical challenges encountered when monitoring reactions involving this spirocyclic β-lactam scaffold. Our aim is to equip you with the expertise to anticipate and resolve common issues, ensuring the integrity and accuracy of your experimental data.

Introduction to the Analytical Challenges

The 2,7-diazaspiro[3.5]nonan-1-one core, a valuable building block in medicinal chemistry, presents a distinct set of analytical hurdles. Its rigid, three-dimensional structure, coupled with the presence of a strained β-lactam ring and a secondary amine, dictates its behavior in various analytical systems. Understanding these inherent properties is paramount to developing robust and reliable monitoring methods for synthesis and derivatization reactions.

This guide is structured to address the most common analytical techniques employed in this field: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for monitoring reaction progress, assessing purity, and quantifying 2,7-diazaspiro[3.5]nonan-1-one derivatives. However, the unique structural features of this scaffold can lead to several chromatographic challenges.

Frequently Asked Questions (FAQs): HPLC

Q1: What are the primary causes of peak tailing when analyzing 2,7-diazaspiro[3.5]nonan-1-one and its analogues?

A1: Peak tailing is a frequent issue when analyzing basic compounds like 2,7-diazaspiro[3.5]nonan-1-one, which contains a secondary amine. The primary cause is the interaction between the protonated amine group of the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.[1][3]

Q2: How does the mobile phase pH influence the chromatography of this spirocyclic compound?

A2: Mobile phase pH is a critical parameter. At low pH (typically < 3.5), the residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ionic interaction with the protonated analyte, which can improve peak shape.[3][4] Conversely, at a higher pH, the amine on the spirocycle may be deprotonated and less likely to interact with the stationary phase, which can also reduce tailing.[3] However, the stability of the β-lactam ring must be considered, as extreme pH values can promote hydrolysis.[5]

Q3: What type of HPLC column is recommended for the analysis of 2,7-diazaspiro[3.5]nonan-1-one?

A3: A modern, high-purity, end-capped C18 or a phenyl-hexyl column is a good starting point. End-capping minimizes the number of accessible free silanol groups, thereby reducing peak tailing.[4] For particularly challenging separations or to further improve peak shape, a column with a stationary phase designed for polar or basic compounds may be beneficial.

Troubleshooting Guide: HPLC

This guide provides a systematic approach to resolving common HPLC issues encountered with 2,7-diazaspiro[3.5]nonan-1-one.

Issue 1: Asymmetric Peak Shape (Tailing)

Potential Cause Troubleshooting Steps Scientific Rationale
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate).[4] 2. Add a Competing Base: Incorporate a small amount (0.1-0.5%) of a competing base like triethylamine (TEA) into the mobile phase. 3. Use a High-Purity, End-Capped Column: Switch to a column with minimal residual silanol groups.[4]Lowering the pH protonates the silanol groups, reducing their ionic interaction with the protonated amine analyte.[3][4] A competing base will preferentially interact with the active silanol sites, masking them from the analyte.
Column Overload 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample solution.Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Mismatch between Sample Solvent and Mobile Phase 1. Dissolve Sample in Mobile Phase: If possible, dissolve your sample in the initial mobile phase composition. 2. Use a Weaker Sample Solvent: If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion.A strong sample solvent can carry the analyte band down the column too quickly at the beginning of the separation, leading to poor peak shape.

Workflow for Troubleshooting Peak Tailing

start Peak Tailing Observed check_pH Is Mobile Phase pH < 3.5? start->check_pH adjust_pH Lower pH to 2.5-3.5 check_pH->adjust_pH No check_additive Is a Competing Base Used? check_pH->check_additive Yes adjust_pH->check_additive add_additive Add 0.1% TEA check_additive->add_additive No check_column Is Column End-Capped? check_additive->check_column Yes add_additive->check_column change_column Switch to High-Purity, End-Capped Column check_column->change_column No check_load Is Sample Overloaded? check_column->check_load Yes change_column->check_load reduce_load Reduce Injection Volume/Concentration check_load->reduce_load Yes check_solvent Sample Solvent/Mobile Phase Mismatch? check_load->check_solvent No reduce_load->check_solvent adjust_solvent Dissolve Sample in Mobile Phase check_solvent->adjust_solvent Yes resolved Peak Shape Improved check_solvent->resolved No adjust_solvent->resolved

Caption: Systematic workflow for diagnosing and resolving HPLC peak tailing.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful tool for reaction monitoring, providing both retention time and mass-to-charge ratio (m/z) information for reactants, intermediates, and products.

Frequently Asked Questions (FAQs): LC-MS

Q1: What are the expected molecular ions for 2,7-diazaspiro[3.5]nonan-1-one in positive ion mode ESI-MS?

A1: In positive ion electrospray ionization (ESI), you can expect to observe the protonated molecule [M+H]⁺. Due to the presence of two nitrogen atoms, adducts with cations from the mobile phase or additives (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) are also possible, though typically less abundant than the protonated species.

Q2: What are some common fragmentation patterns for 2,7-diazaspiro[3.5]nonan-1-one in MS/MS?

A2: While specific fragmentation patterns are best determined experimentally, some general predictions can be made. Fragmentation is likely to be initiated at the protonated amine or the amide bond. Common fragmentation pathways for cyclic amines and amides include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring-opening reactions.[6] The strained β-lactam ring may also be susceptible to cleavage.

Q3: How can I improve the sensitivity of my LC-MS analysis for this compound?

A3: To enhance sensitivity, ensure efficient ionization. Adding a small amount of a volatile acid, such as formic acid (0.1%), to the mobile phase will help protonate the secondary amine, leading to a stronger signal in positive ion mode. Optimizing MS parameters such as capillary voltage, cone voltage, and gas flows for your specific instrument and compound is also crucial.

Troubleshooting Guide: LC-MS

Issue 2: Poor Sensitivity or No Signal

Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Ionization 1. Acidify Mobile Phase: Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid) for positive ion mode. 2. Optimize MS Source Parameters: Systematically tune the capillary voltage, cone/fragmentor voltage, and nebulizing gas temperature and flow.The secondary amine requires a proton for efficient ionization in positive ESI mode. Optimized source parameters ensure efficient desolvation and ion transfer into the mass analyzer.
Compound Instability 1. Check for In-Source Fragmentation: Lower the cone/fragmentor voltage to see if the molecular ion intensity increases. 2. Assess Sample Stability: Analyze a freshly prepared sample and compare it to one that has been sitting in the autosampler. The β-lactam ring can be susceptible to hydrolysis.[5]High source energies can cause fragmentation before the ions enter the mass analyzer. Degradation in the sample vial can lead to a decrease in the analyte of interest.
Matrix Effects 1. Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[7] 2. Use an Isotopic Internal Standard: A stable isotope-labeled version of the analyte will co-elute and experience similar matrix effects, allowing for more accurate quantification.Co-eluting compounds from the reaction mixture can suppress or enhance the ionization of the analyte, leading to inaccurate results.

LC-MS Method Development Workflow

start Start LC-MS Method Development col_select Select Column (e.g., C18, Phenyl-Hexyl) start->col_select mp_select Choose Mobile Phase (e.g., A: H2O + 0.1% FA, B: ACN + 0.1% FA) col_select->mp_select ms_tune Tune MS Parameters (Positive ESI) mp_select->ms_tune inject_std Inject Standard Solution ms_tune->inject_std check_peak Evaluate Peak Shape and Sensitivity inject_std->check_peak optimize_grad Optimize Gradient Elution check_peak->optimize_grad Adjust as needed check_frag Perform MS/MS for Fragmentation optimize_grad->check_frag validate Validate Method (Linearity, Precision, Accuracy) check_frag->validate final Final Method validate->final

Caption: A logical workflow for developing a robust LC-MS method.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and quantitative analysis (qNMR) of 2,7-diazaspiro[3.5]nonan-1-one reactions.

Frequently Asked Questions (FAQs): NMR

Q1: What are the expected ¹H NMR chemical shift regions for the protons of the 2,7-diazaspiro[3.5]nonan-1-one core?

A1: The proton chemical shifts will be influenced by the surrounding functional groups. Generally, you can expect:

  • Protons alpha to the lactam carbonyl: ~2.5-3.5 ppm.

  • Protons alpha to the secondary amine: ~2.8-3.8 ppm.

  • Other ring protons: A complex multiplet pattern typically between 1.5 and 2.5 ppm. These are approximate ranges and will be affected by substituents on the spirocyclic core.[8][9][10]

Q2: Can I use NMR to quantify the conversion of my starting material to product?

A2: Yes, quantitative NMR (qNMR) is an excellent method for determining reaction conversion and purity.[11][12] This involves adding a known amount of an internal standard to your reaction aliquot. The internal standard should have a signal that is well-resolved from your analyte signals. By comparing the integral of a known proton signal from your product to a known proton signal from the internal standard, you can accurately determine the concentration of your product.[13]

Q3: My NMR signals are broad. What could be the cause?

A3: Signal broadening can have several causes. For 2,7-diazaspiro[3.5]nonan-1-one derivatives, conformational exchange on the NMR timescale can lead to broadened signals. The piperidine ring can undergo chair-to-chair interconversion, which can be slow enough at room temperature to cause broadening. Additionally, proton exchange of the N-H proton can also contribute. Running the NMR at a higher or lower temperature can sometimes sharpen these signals. Poor shimming of the NMR magnet will also result in broad peaks.

Troubleshooting Guide: NMR

Issue 3: Inaccurate Quantification with qNMR

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Relaxation 1. Increase Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons being quantified. A d1 of 30 seconds is a safe starting point for many small molecules.For accurate integration, the protons must fully relax back to their equilibrium state between pulses. If the relaxation delay is too short, signals with longer T1 values will be attenuated, leading to underestimation.
Poor Signal-to-Noise Ratio 1. Increase Number of Scans (ns): Acquire more scans to improve the signal-to-noise ratio.A higher signal-to-noise ratio allows for more precise integration of the peaks.
Overlapping Peaks 1. Choose a Different Internal Standard: Select an internal standard with a signal in a clear region of the spectrum. 2. Use a Higher Field NMR: A higher field strength instrument will provide better signal dispersion.Accurate integration requires baseline-resolved peaks. Overlapping signals will lead to integration errors.
Incorrect Processing 1. Careful Phasing and Baseline Correction: Ensure the spectrum is properly phased and the baseline is flat before integration. 2. Consistent Integration Regions: Use the same integration limits for the same peaks across all spectra in a series.Processing artifacts can significantly impact the accuracy of the integrals.

Conclusion

Monitoring reactions involving 2,7-diazaspiro[3.5]nonan-1-one requires a nuanced understanding of its unique chemical properties. By anticipating challenges such as peak tailing in HPLC, ionization inefficiencies in LC-MS, and relaxation issues in qNMR, researchers can develop robust and reliable analytical methods. This guide serves as a foundational resource to empower you to troubleshoot effectively and generate high-quality, reproducible data in your drug discovery and development endeavors.

References

  • HPLC - Troubleshooting Tailing. Imtakt USA. YouTube. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. National Institutes of Health. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Retention times of beta-lactam antibiotics by pH of the mobile phase. ResearchGate. Available at: [Link]

  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. Available at: [Link]

  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta - lactam antibiotics in serum and interstitial fluid. RSC Publishing. Available at: [Link]

  • Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. Available at: [Link]

  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. Available at: [Link]

  • Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. ResearchGate. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]

  • Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. National Institutes of Health. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Quantitative NMR Interpretation without Reference. National Institutes of Health. Available at: [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers. Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. National Institutes of Health. Available at: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. National Institutes of Health. Available at: [Link]

  • Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. ResearchGate. Available at: [Link]

  • Proton NMR Table. Michigan State University Chemistry. Available at: [Link]

  • HPLC/UV approach method for the first simultaneous estimation of molnupiravir and ertapenem as a binary mixture in human plasma and dosage form as a regimen for COVID-19 treatments. National Institutes of Health. Available at: [Link]

  • Determination of mitotane and metabolite by a simple HPLC-UV method and application in plasma samples. ResearchGate. Available at: [Link]

  • hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Determination of seven commonly used organic UV filters in fresh and saline waters by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Navigating the Spirocyclic Landscape: A Comparative Guide to 2,7-Diazaspiro[3.5]nonan-1-one and Other Key Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of aromatic rings into the structurally complex and promising realm of spirocyclic scaffolds.[1] These unique three-dimensional structures offer a powerful tool to overcome challenges in drug design by providing enhanced target specificity, improved physicochemical properties, and greater metabolic stability.[2] This guide provides an in-depth technical comparison of the emerging 2,7-diazaspiro[3.5]nonan-1-one scaffold against two other pertinent diazaspirocyclic systems: 2,6-diazaspiro[3.3]heptane and 2,8-diazaspiro[4.5]decan-1-one. Through an objective lens supported by experimental data, we will explore the nuances of their synthesis, physicochemical attributes, and metabolic profiles to inform rational drug design and scaffold selection.

The Rising Prominence of Spirocycles in Medicinal Chemistry

The strategic incorporation of spirocyclic motifs into drug candidates is driven by their ability to confer conformational rigidity and introduce novel three-dimensional exit vectors for substituents. This departure from planar structures can lead to more precise interactions with biological targets, potentially increasing potency and reducing off-target effects.[3] Furthermore, the introduction of sp³-hybridized carbon-rich scaffolds often correlates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical factor in the successful development of a drug candidate.[1]

In Focus: 2,7-Diazaspiro[3.5]nonan-1-one

The 2,7-diazaspiro[3.5]nonan-1-one core, featuring a β-lactam fused to a piperidine ring, presents a compelling scaffold for library synthesis and lead optimization. Its inherent structural features, including hydrogen bond donors and acceptors, offer multiple points for chemical modification to fine-tune biological activity and physicochemical properties.

Recent studies have highlighted the potential of this scaffold in developing covalent inhibitors of KRAS G12C, a critical oncogene. Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have demonstrated favorable metabolic stability in human and mouse liver microsomes, underscoring the therapeutic promise of this spirocyclic system.

Comparative Analysis: A Head-to-Head Evaluation

To provide a comprehensive understanding of the relative merits of 2,7-diazaspiro[3.5]nonan-1-one, we will compare it with two other diazaspirocyclic scaffolds that have garnered significant interest in medicinal chemistry: the smaller, more rigid 2,6-diazaspiro[3.3]heptane and the larger, more flexible 2,8-diazaspiro[4.5]decan-1-one.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a scaffold are paramount to its developability as a drug. The following table summarizes key computed and experimental data for the parent scaffolds and representative derivatives.

Property2,7-Diazaspiro[3.5]nonan-1-one2,6-Diazaspiro[3.3]heptane2,8-Diazaspiro[4.5]decan-1-one
Molecular Weight ( g/mol ) 140.1898.15[4]154.21
cLogP -0.514-0.8-0.6
Topological Polar Surface Area (Ų) 41.1324.141.1
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 222
Rotatable Bonds 000

Data for parent scaffolds are computed values from PubChem where not otherwise cited.

This data suggests that all three scaffolds possess drug-like properties with low molecular weights and cLogP values, indicating a favorable starting point for designing orally bioavailable compounds. The presence of both hydrogen bond donors and acceptors in all three scaffolds provides ample opportunities for forming key interactions with biological targets.

Metabolic Stability: A Critical Determinant of In Vivo Performance

Metabolic stability is a crucial parameter that influences the pharmacokinetic profile and dosing regimen of a drug.[5] In vitro assays using liver microsomes are a standard method for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

A study on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as KRAS G12C inhibitors reported high metabolic stability in both human and mouse liver microsomes. This suggests that the 2,7-diazaspiro[3.5]nonan-1-one core is not intrinsically labile to oxidative metabolism.

Similarly, research on 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual TYK2/JAK1 inhibitors revealed that the optimized compound exhibited excellent metabolic stability.[6] While direct comparative data is limited, the available evidence suggests that both the 2,7-diazaspiro[3.5]nonan-1-one and 2,8-diazaspiro[4.5]decan-1-one scaffolds can be incorporated into molecules with favorable metabolic profiles. Further investigation into the metabolic stability of 2,6-diazaspiro[3.3]heptane derivatives is warranted to complete this comparative picture.

Experimental Protocols: Synthesizing the Scaffolds

The accessibility of a scaffold through robust and scalable synthetic routes is a key consideration for its utility in drug discovery programs. Below are representative synthetic protocols for each of the discussed spirocyclic systems.

Synthesis of 2,7-Diazaspiro[3.5]nonan-1-ones

A general synthesis for substituted 2,7-diazaspiro[3.5]nonan-1-ones has been reported, starting from 1-benzyl-4-piperidone.[7] The key steps involve a multi-component reaction followed by cyclization.

Step 1: Synthesis of Intermediate 3 To a solution of 1-benzyl-4-piperidone (2) in ethanol, ethyl cyanoacetate and a catalytic amount of piperidine are added. The mixture is refluxed to yield the corresponding α,β-unsaturated cyano ester. This intermediate is then subjected to a Michael addition with an appropriate amine, followed by hydrolysis and decarboxylation to afford the substituted piperidine acetic acid derivative (3).

Step 2: Cyclization to form the Spiro-β-lactam Ring The piperidine acetic acid derivative (3) is treated with thionyl chloride to form the acid chloride, which then undergoes an intramolecular cyclization upon treatment with a base such as triethylamine to yield the desired 2,7-diazaspiro[3.5]nonan-1-one (1).

1-benzyl-4-piperidone 1-benzyl-4-piperidone Intermediate_3 Intermediate_3 1-benzyl-4-piperidone->Intermediate_3 1. Ethyl cyanoacetate, piperidine 2. R-NH2, Hydrolysis, Decarboxylation 2,7-Diazaspiro[3.5]nonan-1-one 2,7-Diazaspiro[3.5]nonan-1-one Intermediate_3->2,7-Diazaspiro[3.5]nonan-1-one 1. SOCl2 2. Et3N

Figure 1: General synthetic workflow for 2,7-diazaspiro[3.5]nonan-1-ones.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

A practical route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a readily available aldehyde followed by cyclization.[8][9]

Step 1: Preparation of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde Starting from a suitable chloroester, reduction with lithium aluminum hydride followed by Swern oxidation affords the key aldehyde intermediate.

Step 2: Reductive Amination and Cyclization Reductive amination of the aldehyde with a primary amine or aniline, using a reducing agent like sodium triacetoxyborohydride, yields the corresponding amine. Subsequent intramolecular cyclization, typically promoted by a base such as potassium tert-butoxide in THF, furnishes the 2,6-diazaspiro[3.3]heptane scaffold.[8]

Chloroester Chloroester Aldehyde Aldehyde Chloroester->Aldehyde 1. LiAlH4 2. Swern Oxidation Amine Amine Aldehyde->Amine R-NH2, NaBH(OAc)3 2,6-Diazaspiro[3.3]heptane 2,6-Diazaspiro[3.3]heptane Amine->2,6-Diazaspiro[3.3]heptane KOtBu, THF

Figure 2: Synthetic workflow for 2,6-diazaspiro[3.3]heptanes.

Synthesis of 2,8-Diazaspiro[4.5]decan-1-one

The synthesis of the 2,8-diazaspiro[4.5]decan-1-one core can be achieved from commercially available starting materials. A common route involves the deprotection of a Boc-protected precursor.

Step 1: Deprotection of Boc-protected Precursor Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is treated with a strong acid, such as hydrochloric acid in ethyl acetate or dichloromethane, to remove the Boc protecting group. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete deprotection. The hydrochloride salt of the desired 2,8-diazaspiro[4.5]decan-1-one is then isolated by filtration or concentration of the reaction mixture.

Boc-protected precursor Boc-protected precursor 2,8-Diazaspiro[4.5]decan-1-one 2,8-Diazaspiro[4.5]decan-1-one Boc-protected precursor->2,8-Diazaspiro[4.5]decan-1-one HCl, Ethyl Acetate

Figure 3: Deprotection step for the synthesis of 2,8-diazaspiro[4.5]decan-1-one.

Conclusion and Future Perspectives

The exploration of spirocyclic scaffolds is a burgeoning area in medicinal chemistry, offering a pathway to novel therapeutics with enhanced properties. This guide has provided a comparative analysis of the 2,7-diazaspiro[3.5]nonan-1-one scaffold alongside the 2,6-diazaspiro[3.3]heptane and 2,8-diazaspiro[4.5]decan-1-one systems.

Key Takeaways:

  • 2,7-Diazaspiro[3.5]nonan-1-one: A promising scaffold with demonstrated utility in developing metabolically stable compounds, particularly in the oncology space. Its β-lactam component offers unique chemical reactivity and structural constraints.

  • 2,6-Diazaspiro[3.3]heptane: A smaller, more rigid scaffold that can serve as a piperazine bioisostere. Its compact nature can be advantageous for optimizing ligand-receptor interactions.

  • 2,8-Diazaspiro[4.5]decan-1-one: A larger, more flexible scaffold that has been successfully incorporated into potent and metabolically stable kinase inhibitors.

The choice of a particular spirocyclic scaffold will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. The data and synthetic protocols presented herein provide a foundational understanding to guide medicinal chemists in their scaffold selection and library design efforts. As synthetic methodologies continue to evolve, we can anticipate the emergence of an even greater diversity of spirocyclic building blocks, further expanding the toolkit for modern drug discovery.

References

  • Cignarella, G., Villa, S., & Barlocco, D. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(2), 115–120.
  • Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586.
  • Sci-Hub. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172.
  • Alves, C. S. M., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(15), 4145-4171.
  • Cignarella, G., Villa, S., & Barlocco, D. (1994). ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. ChemInform, 25(34).
  • Dao Thi, H., & D'hooghe, M. (2019). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • Matos, A. M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current medicinal chemistry, 26(38), 6959–6971.
  • PubChem. (n.d.). 2-Methyl-2,6-diazaspiro[3.3]heptane. Retrieved from [Link]

  • Butler, P., & Udata, C. (2021). In Vitro ADME Assays and In Vivo Extrapolations. In The ADME Encyclopedia. Springer, Cham.
  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico and in vitro ADME properties of compounds 1-12. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • PubMed. (2012). In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. Retrieved from [Link]

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • PubMed Central. (n.d.). In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • PubMed. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Retrieved from [Link]

  • PubMed. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • ResearchGate. (2015). . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Biological Activity of 2,7-Diazaspiro[3.5]nonan-1-one Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of drug discovery is continually evolving, with an increasing emphasis on scaffolds that provide three-dimensional complexity to better explore chemical space and enhance pharmacological properties.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a privileged motif due to their rigid, well-defined conformations and their ability to improve physicochemical properties like solubility while reducing off-target effects.[1][2][3] Among these, the 2,7-diazaspiro[3.5]nonan-1-one scaffold has garnered significant attention, particularly for its application in developing potent and selective inhibitors for challenging oncogenic targets.

This guide provides an in-depth comparison and validation workflow for a promising class of 2,7-diazaspiro[3.5]nonan-1-one derivatives that function as covalent inhibitors of KRAS G12C, a notorious driver of human cancers long considered "undruggable."[4] We will dissect the experimental methodologies required to validate their biological activity, from initial in vitro screening to conclusive in vivo efficacy studies, providing a framework for researchers in oncology and medicinal chemistry.

The Target: Covalent Inhibition of KRAS G12C

The Ras family of small GTPases (KRAS, HRAS, NRAS) are critical regulators of cellular proliferation and differentiation.[4] Mutations in RAS genes are among the most common oncogenic drivers in human cancers. The KRAS G12C mutation, where glycine is replaced by cysteine at codon 12, creates a unique therapeutic window. The mutant cysteine residue provides a nucleophilic handle for targeted covalent inhibitors, allowing for high potency and selectivity.

Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors that bind to this mutant cysteine in the switch-II pocket of the KRAS G12C protein.[4] This binding locks the protein in its inactive GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor growth.

KRAS_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS SOS1 RTK->SOS Growth Factor Signal KRAS_GDP KRAS(G12C)-GDP (Inactive) SOS->KRAS_GDP Promotes GTP loading KRAS_GTP KRAS(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP GTP/GDP Exchange RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 2,7-Diazaspiro Derivative (e.g., Compound 7b) Inhibitor->KRAS_GDP Covalent Binding

Caption: KRAS signaling pathway and inhibitor mechanism.

Comparative Performance of a Lead Compound

Structural optimization of the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one series led to the identification of compound 7b (full name in references), which demonstrated high potency and favorable metabolic stability.[4] To contextualize its performance, we compare its in vitro cytotoxic activity against that of other spirocyclic derivatives reported as anticancer agents.

Compound ClassLead Compound ExampleTarget Cancer Cell LineIC50 (µM)Reference
2,7-Diazaspiro[3.5]nonan-1-one Compound 7b NCI-H1373 (KRAS G12C)In vivo efficacy shown[4]
1-Oxa-4-azaspiro[4.5]decaneCompound 11hA549 (Lung Cancer)0.19[5]
1-Oxa-4-azaspiro[4.5]decaneCompound 11hMDA-MB-231 (Breast Cancer)0.08[5]
Dispiro-indolinoneCompound 29LNCaP (Prostate Cancer)1.2 - 3.5[6]

Note: Direct comparison is challenging due to different cell lines and targets. This table serves to position the spirocyclic scaffold within the broader context of potent anticancer compounds.

A Validated Workflow for Biological Activity Assessment

A rigorous, multi-stage validation process is essential to confirm the therapeutic potential of any new chemical entity.[7] This workflow progresses from broad screening to specific mechanistic and in vivo studies.

Validation_Workflow Start Compound Synthesis Biochem Phase 1: In Vitro Biochemical Assay (KRAS G12C Inhibition - IC50) Start->Biochem Cellular Phase 2: In Vitro Cellular Assays (Cytotoxicity, Apoptosis, Cell Cycle) Biochem->Cellular Potent Hits Mechanism Phase 3: Mechanistic Validation (Western Blot for p-ERK) Cellular->Mechanism Active Compounds ADME Phase 4: Preclinical Profiling (Metabolic Stability, PK) Mechanism->ADME Mechanism Confirmed InVivo Phase 5: In Vivo Efficacy (Xenograft Mouse Model) ADME->InVivo Favorable Profile End Lead Candidate InVivo->End

Caption: Stepwise workflow for validating anticancer compounds.
Part A: In Vitro Validation Protocols

In vitro assays are foundational for determining a compound's efficacy and mechanism of action at the cellular level.[8]

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the MTT reagent to a purple formazan product.[9]

Methodology:

  • Cell Seeding: Plate human cancer cells harboring the KRAS G12C mutation (e.g., NCI-H1373) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the 2,7-diazaspiro[3.5]nonan-1-one derivative. Treat cells with varying concentrations (e.g., 0.01 nM to 10 µM) and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours. The duration is critical to observe the full cytotoxic effect.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The formation of formazan crystals indicates metabolic activity.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

This technique is used to confirm that the compound inhibits the intended signaling pathway by detecting changes in the phosphorylation status of downstream proteins like ERK.[9]

Methodology:

  • Cell Treatment & Lysis: Treat KRAS G12C mutant cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against total ERK (t-ERK) and phosphorylated ERK (p-ERK). A loading control like GAPDH or β-actin is essential to normalize the data.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A significant decrease in the p-ERK/t-ERK ratio in compound-treated cells compared to the control validates the on-target inhibition of the KRAS pathway.

Part B: In Vivo Validation Protocol

The ultimate preclinical test of an anticancer agent is its ability to inhibit tumor growth in a living organism.[10] The xenograft mouse model is the standard for this evaluation.[6]

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.[10]

  • Tumor Implantation: Subcutaneously implant a suspension of NCI-H1373 cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the 2,7-diazaspiro[3.5]nonan-1-one derivative (e.g., compound 7b ) via a clinically relevant route (e.g., subcutaneous or oral administration) at a predetermined dose and schedule. The control group receives the vehicle only.[4]

  • Tumor Measurement: Measure tumor volume with calipers twice weekly using the formula: (Length × Width²)/2. Monitor the body weight of the mice as a general indicator of toxicity.[10]

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration. Key endpoints are Tumor Growth Inhibition (TGI) and, in some studies, overall survival.[10]

  • Data Analysis: Compare the mean tumor volume between the treated and control groups. A statistically significant reduction in tumor growth in the treated group demonstrates in vivo antitumor efficacy.

Conclusion and Future Directions

The validation of 2,7-diazaspiro[3.5]nonan-1-one derivatives as KRAS G12C inhibitors provides a compelling case study in modern drug discovery. The journey from a promising scaffold to a validated lead candidate requires a systematic and rigorous application of biochemical, cellular, and in vivo assays. The protocols outlined in this guide represent a self-validating system, where each stage of experimentation builds upon the last to construct a comprehensive profile of the compound's biological activity. The success of compounds like 7b in preclinical models underscores the power of combining innovative chemistry with robust biological validation to address long-standing challenges in oncology.[4] Further research should focus on optimizing pharmacokinetic properties and exploring the potential of this scaffold against other challenging drug targets.

References

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. Available at: [Link]

  • MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Available at: [Link]

  • Lee, J. W., et al. (2008). Biomarker method validation in anticancer drug development. British Journal of Cancer, 99(10), 1615-1621. Available at: [Link]

  • ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound?. Available at: [Link]

  • Vasilev, I. S., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(14), 5481. Available at: [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available at: [Link]

  • Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. Available at: [Link]

  • ACS Publications. (2024). Novel 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors for Treating Ocular Surface Diseases, in Particular Dry Eye Disease. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Westphal, R., et al. (2023). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 28(21), 7352. Available at: [Link]

  • Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules. Available at: [Link]

  • Zhong, Q., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. Available at: [Link]

  • Cignarella, G., et al. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]

Sources

The Advent of Covalent Inhibition for KRAS G12C: A Comparative Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology. Its high prevalence in some of the most aggressive cancers, such as non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), coupled with its challenging molecular structure, left a significant unmet need in cancer therapy.[1][2] The tide, however, has turned with the development of inhibitors that specifically and covalently target the KRAS G12C mutation, a variant present in a significant subset of these cancers.[3] This guide provides a comparative analysis of the first-in-class approved KRAS G12C inhibitors, sotorasib and adagrasib, offering researchers and drug development professionals a comprehensive overview of their mechanisms, preclinical and clinical performance, and the experimental methodologies crucial for their evaluation.

The KRAS G12C Mutation: A Unique Therapeutic Window

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation and survival.[2][4][5] Oncogenic mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair the protein's ability to hydrolyze GTP, leading to its constitutive activation and unchecked downstream signaling through pathways like the MAPK/ERK cascade.[4][5] The G12C mutation, however, introduces a unique vulnerability: a reactive cysteine residue that can be covalently targeted by small molecule inhibitors.[5] This has paved the way for a new class of therapeutics that lock the KRAS G12C protein in its inactive state, effectively silencing its oncogenic signaling.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Growth, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalent Binding Covalent_Inhibition cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Enzyme KRAS G12C (E) EI_Complex Reversible Complex (E-I) Enzyme->EI_Complex Ki Inhibitor Inhibitor (I) Covalent_Complex Covalent Complex (E-I) EI_Complex->Covalent_Complex kinact

Caption: General two-step mechanism of irreversible covalent inhibitors.

Comparative Clinical Performance: Sotorasib vs. Adagrasib

Sotorasib (AMG 510) and adagrasib (MRTX849) have both received accelerated FDA approval for the treatment of patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy. [3]Their approvals were based on data from the CodeBreaK 100 and KRYSTAL-1 clinical trials, respectively.

Parameter Sotorasib (CodeBreaK 100 - Phase II) Adagrasib (KRYSTAL-1 - Phase II)
Indication Previously treated KRAS G12C-mutated NSCLCPreviously treated KRAS G12C-mutated NSCLC
Objective Response Rate (ORR) 37.1%42.9%
Disease Control Rate (DCR) 80.6%80.0%
Median Duration of Response (DoR) 11.1 months8.5 months
Median Progression-Free Survival (PFS) 6.8 months6.5 months
Median Overall Survival (OS) 12.5 months12.6 months

Data compiled from publicly available clinical trial results. [6][7][8] A matching-adjusted indirect comparison of data from the pivotal trials suggests that sotorasib and adagrasib have comparable efficacy in previously treated advanced KRAS G12C-mutated NSCLC. [9]However, some analyses indicate a potential advantage for adagrasib in terms of progression-free survival, though the difference is not statistically significant. [10][11]

Safety and Tolerability Profile

Both inhibitors exhibit a manageable safety profile, with the most common treatment-related adverse events (TRAEs) being gastrointestinal in nature.

Common Treatment-Related Adverse Events (TRAEs) Sotorasib Adagrasib
Diarrhea YesYes
Nausea YesYes
Vomiting YesYes
Fatigue YesYes
Increased Liver Enzymes YesYes
Musculoskeletal Pain Yes-

This is not an exhaustive list of all possible side effects.

Some comparative analyses suggest that sotorasib may have a more favorable safety profile with a lower incidence of certain TRAEs leading to dose reduction or interruption. [9]

Overcoming Resistance and Future Directions

Despite the initial success of monotherapy, acquired resistance to KRAS G12C inhibitors is a significant clinical challenge. [12][13]Mechanisms of resistance are diverse and can include secondary mutations in KRAS, activation of bypass signaling pathways, and histologic transformation. [14] To address this, current research is focused on two main strategies:

  • Combination Therapies: Combining KRAS G12C inhibitors with other targeted agents, such as inhibitors of SHP2, EGFR, or MEK, has shown promise in overcoming resistance and enhancing anti-tumor activity. [12][13][15][16]Combination with immunotherapy is also being actively investigated. [12][13]

  • Next-Generation Inhibitors: Several second-generation KRAS G12C inhibitors, such as divarasib and olomorasib, are in clinical development. [15]These agents are designed to have improved potency, selectivity, and the ability to overcome some of the resistance mechanisms observed with the first-generation inhibitors. [15]

Essential Experimental Protocols for Inhibitor Characterization

For researchers working on the discovery and development of novel KRAS G12C inhibitors, a standardized set of biochemical and cell-based assays is crucial for characterizing their potency and mechanism of action.

Biochemical Assays for Target Engagement and Potency

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein.

  • Principle: GDP-loaded KRAS G12C is incubated with the test inhibitor. The addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and a non-hydrolyzable GTP analog initiates the exchange reaction. The binding of an effector protein (e.g., RBD-cRAF) to the now GTP-bound KRAS G12C brings a donor and acceptor fluorophore into proximity, generating a TR-FRET signal. [11]An effective inhibitor will prevent this exchange, leading to a decrease in the TR-FRET signal. [9]* Step-by-Step Protocol:

    • In a 384-well plate, add GDP-loaded KRAS G12C protein.

    • Add serial dilutions of the test inhibitor or vehicle control (DMSO) and incubate to allow for binding.

    • Initiate the exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP.

    • Incubate for 30 minutes at room temperature.

    • Add the RBD-cRAF effector protein and incubate for another 30 minutes.

    • Add the TR-FRET detection reagents (donor and acceptor fluorophores).

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements.

    • Plot the signal against the inhibitor concentration to determine the IC50 value. [4][9]

Cell-Based Assays for Cellular Efficacy and Pathway Modulation

2. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the concentration of an inhibitor that reduces the viability of KRAS G12C-mutant cancer cells by 50% (GI50).

  • Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. [17]A decrease in ATP levels corresponds to a decrease in cell viability.

  • Step-by-Step Protocol:

    • Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in a 96-well opaque-walled plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test inhibitor or vehicle control for 72 hours.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader. [10][13][18] 8. Normalize the data to the vehicle control and plot against the inhibitor concentration to determine the GI50 value.

3. Western Blot Analysis of p-ERK

This assay is used to confirm that the inhibitor is blocking the intended signaling pathway within the cell.

  • Principle: Inhibition of KRAS G12C should lead to a decrease in the phosphorylation of downstream signaling proteins, such as ERK. Western blotting uses antibodies to detect the levels of phosphorylated ERK (p-ERK) relative to total ERK.

  • Step-by-Step Protocol:

    • Plate KRAS G12C mutant cells and treat with the inhibitor at various concentrations and for different time points.

    • Lyse the cells and quantify the protein concentration in the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-ERK.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal.

    • Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control. [16] 10. Quantify the band intensities to determine the relative decrease in p-ERK levels.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Clinical Development Biochemical Biochemical Assays (e.g., TR-FRET) CellBased Cell-Based Assays (Viability, Western Blot) Xenograft Xenograft Models (Efficacy & PD) CellBased->Xenograft Lead Compound Selection ClinicalTrials Clinical Trials (Phase I, II, III) Xenograft->ClinicalTrials IND-Enabling Studies

Caption: A typical workflow for the preclinical and clinical development of a KRAS G12C inhibitor.

In Vivo Models for Efficacy and Pharmacodynamics

4. Xenograft Mouse Models

These models are essential for evaluating the in vivo anti-tumor activity of a KRAS G12C inhibitor.

  • Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

  • Step-by-Step Protocol:

    • Inject KRAS G12C mutant human cancer cells (e.g., NCI-H358) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).

    • Monitor the mice for tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume with calipers at regular intervals.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo. [14]

Conclusion

The successful development of KRAS G12C inhibitors represents a landmark achievement in precision oncology. Sotorasib and adagrasib have provided a much-needed therapeutic option for patients with KRAS G12C-mutated cancers. For the research community, these first-in-class agents serve as both valuable tools and a foundation upon which to build. By employing robust and standardized experimental methodologies, scientists can effectively characterize novel inhibitors, elucidate mechanisms of resistance, and develop rational combination strategies to further improve patient outcomes. The journey to effectively drug KRAS has just begun, and the continued efforts of researchers and clinicians will be paramount in realizing the full potential of targeting this once-elusive oncogene.

References

  • PubMed. (2025). Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation. PubMed. [Link]

  • PubMed. (2024). KRAS G12C inhibitor combination therapies: current evidence and challenge. PubMed. [Link]

  • NIH. (n.d.). Breaking barriers: the latest insights into KRAS G12C inhibitors. PMC. [Link]

  • NIH. (2024). KRAS G12C inhibitor combination therapies: current evidence and challenge. PMC. [Link]

  • R Discovery. (2024). Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. R Discovery. [Link]

  • LUMAKRAS® (sotorasib). (n.d.). CodeBreaK 100 Study Design. LUMAKRAS® (sotorasib). [Link]

  • BPS Bioscience. (n.d.). KRAS (G12C) Isoform A Coupled Nucleotide Exchange TR-FRET Assay Kit. BPS Bioscience. [Link]

  • NIH. (n.d.). The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. PMC. [Link]

  • GlobalRPH. (2025). KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. GlobalRPH. [Link]

  • OncologyTube. (2022). KRAS G12C Sotorasib: An Updated Overview in CRC. OncologyTube. [Link]

  • The Oncology Nurse. (n.d.). Therapies in Development for KRAS G12C–Mutated NSCLC. The Oncology Nurse. [Link]

  • NIH. (n.d.). Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients' clinical presentation?. PMC. [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Sotorasib?. Patsnap Synapse. [Link]

  • ILCN. (2024). Breakthroughs in Targeting KRAS G12C Mutations in NSCLC. ILCN. [Link]

  • Clinicaltrials.eu. (n.d.). K-ras gene mutation – Overview of Information and Clinical Research. Clinicaltrials.eu. [Link]

  • CUSABIO. (2023). Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors. CUSABIO. [Link]

  • PubMed. (2023). Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib. PubMed. [Link]

  • ResearchGate. (n.d.). Efficacy of KRAS G12C Inhibitors in Phase 2 and 3 Clinical Trials. ResearchGate. [Link]

  • Frontiers. (n.d.). KRAS G12C inhibitor combination therapies: current evidence and challenge. Frontiers. [Link]

  • PubMed. (n.d.). KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics. PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,7-Diazaspiro[3.5]nonan-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2,7-diazaspiro[3.5]nonan-1-one scaffold is a rigid and three-dimensional molecular framework that has garnered significant interest in medicinal chemistry. Its unique topology, combining a β-lactam ring with a piperidine ring through a spirocyclic center, offers a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,7-diazaspiro[3.5]nonan-1-one analogs, with a focus on their application as kinase inhibitors. We will delve into the synthetic strategies, compare the biological activities of various analogs, and provide detailed experimental protocols to support further research and development in this area.

The 2,7-Diazaspiro[3.5]nonan-1-one Core: A Privileged Scaffold

Spirocyclic systems are prevalent in natural products and have been increasingly incorporated into modern drug design due to their conformational rigidity and ability to project substituents into three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The 2,7-diazaspiro[3.5]nonan-1-one core, in particular, features a four-membered β-lactam ring, a class of cyclic amides historically significant for their role in antibiotics.[2][3] Beyond their antibacterial properties, β-lactam derivatives have been explored for a wide range of medicinal applications, including as cholesterol-lowering agents, antidiabetics, and anticancer therapeutics.[2] The diazaspiro nature of the scaffold provides two nitrogen atoms that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

The synthesis of such spirocyclic β-lactams can be challenging due to the steric hindrance associated with the spiro carbon center.[2][3] A common and effective method for constructing the β-lactam ring is the Staudinger [2+2] ketene-imine cycloaddition reaction.[2]

SAR Analysis of 2,7-Diazaspiro[3.5]nonan-1-one Analogs as KRAS G12C Inhibitors

A prominent application of the 2,7-diazaspiro[3.5]nonan-1-one scaffold has been in the development of covalent inhibitors targeting the KRAS G12C mutant protein.[4] The RAS protein is a key player in cellular proliferation and differentiation, and its mutation is a known driver in many human cancers.[4] The G12C mutation introduces a cysteine residue that can be targeted by covalent inhibitors.

In a key study, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were synthesized and evaluated for their inhibitory activity against KRAS G12C.[4] The core scaffold was designed to bind in the switch-II pocket of the protein. The SAR of these analogs can be broken down by analyzing the substitutions at different positions of the molecule.

General Structure of KRAS G12C Inhibitors

The general structure of the reported KRAS G12C inhibitors based on the 2,7-diazaspiro[3.5]nonan-1-one scaffold is depicted below. The key points of modification are the acryloyl group, which forms the covalent bond with the cysteine residue, and the large heterocyclic substituent on the piperidine nitrogen.

Caption: Key components of the 2,7-diazaspiro[3.5]nonan-1-one based KRAS G12C inhibitors.

Substitutions on the Piperidine Ring (N7)

The N7 position of the piperidine ring was functionalized with a large, substituted quinazoline moiety. This part of the molecule is crucial for achieving high binding affinity and selectivity.

  • Core Quinazoline and Indazole Moieties: A 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl) quinazoline core was found to be optimal. This large, planar system effectively occupies the binding pocket.

  • Amino Substituent at C2 of Quinazoline: An amino group at the C2 position of the quinazoline was essential for activity. Further substitution on this amino group with a 1-methylpiperidin-4-yl group led to a significant improvement in potency. This is likely due to favorable interactions with residues in the protein.

The Acryloyl Warhead (N2)

The acryloyl group attached to the N2 of the β-lactam is the covalent warhead. While this group is necessary for the covalent interaction, its reactivity needs to be finely tuned to balance potency and minimize off-target effects. The 2,7-diazaspiro[3.5]nonan-1-one scaffold itself helps to position this warhead for optimal reaction with the target cysteine.

Comparative Data of KRAS G12C Inhibitors
CompoundR (on Quinazoline C2-amino)IC50 (nM) for KRAS G12CMetabolic Stability (HLM, % remaining at 60 min)
5c H1.225
7b 1-methylpiperidin-4-yl0.585

Data synthesized from Bioorganic & Medicinal Chemistry, 2022, 71, 116949.[4]

As the table illustrates, the addition of the 1-methylpiperidin-4-yl group in compound 7b not only improved the inhibitory potency (lower IC50) but also significantly enhanced the metabolic stability in human liver microsomes (HLM) compared to the unsubstituted analog 5c . This highlights the importance of exploring substitutions that can shield metabolically labile sites while simultaneously improving target engagement. Compound 7b also demonstrated dose-dependent antitumor activity in a xenograft mouse model.[4]

Experimental Protocols

General Synthesis of the 2,7-Diazaspiro[3.5]nonan-1-one Core

A general, multi-step synthesis is required to produce the core scaffold, often starting from commercially available materials. The key step is typically an intramolecular cyclization to form the β-lactam ring.

synthesis_workflow A Commercially Available Piperidine Derivative B Protection of Piperidine Nitrogen A->B C Functionalization at C4 B->C D Introduction of Azetidinone Precursor C->D E Intramolecular Cyclization (β-Lactam Formation) D->E F Deprotection E->F G 2,7-Diazaspiro[3.5]nonan-1-one Core F->G

Caption: General workflow for the synthesis of the 2,7-diazaspiro[3.5]nonan-1-one core.

KRAS G12C Inhibition Assay (Biochemical)

This protocol describes a typical biochemical assay to determine the IC50 of inhibitors against KRAS G12C.

  • Reagents and Materials:

    • Recombinant human KRAS G12C protein

    • GDP and GTP fluorescent analogs (e.g., mant-GDP/GTP)

    • SOS1 protein (a guanine nucleotide exchange factor)

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Prepare a solution of KRAS G12C protein in the assay buffer.

    • Add the test compound at various concentrations (typically a serial dilution) to the protein solution and incubate for a specific period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a fluorescent GTP analog.

    • Monitor the increase in fluorescence over time, which corresponds to the exchange of GDP for the fluorescent GTP.

    • The rate of nucleotide exchange is proportional to the amount of active KRAS G12C.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparison with Other Diazaspiro Scaffolds

The principles of using a rigid spirocyclic core to orient functional groups are applicable to other related scaffolds. For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives have been successfully developed as potent RIPK1 kinase inhibitors.[5] In this case, the larger six-membered lactam ring of the decane system was explored. Similarly, 7-azaspiro[3.5]nonane derivatives (lacking the β-lactam) have been optimized as GPR119 agonists, demonstrating the versatility of the spiro[3.5]nonane framework.[6] The choice between these different spirocyclic systems depends on the specific geometry and pharmacophoric requirements of the biological target.

Future Perspectives

The 2,7-diazaspiro[3.5]nonan-1-one scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The successful application in targeting the challenging KRAS G12C mutation underscores its potential. Future research could explore:

  • Decoration of the Scaffold: Further exploration of substituents on both the β-lactam and piperidine rings to target other kinases or different biological targets.

  • Stereochemistry: Investigation of the impact of stereochemistry at the spirocyclic center on biological activity.

  • Bioisosteric Replacements: Replacing the β-lactam ring with other four or five-membered rings to modulate physicochemical properties and metabolic stability.

References

  • Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. RSC Advances.
  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2022). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic & Biomolecular Chemistry, 19(20), 4435-4461.
  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2022). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Imaizumi, T., Akaiwa, M., Abe, T., Nigawara, T., Koike, T., Satake, Y., ... & Kuramoto, K. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
  • Gaviraghi, G., et al. (1994). Synthesis of a new series of 2,7-diazaspiro[3.5]nonan-1-ones and study of their cholinergic properties. European Journal of Medicinal Chemistry, 29(7-8), 589-594.
  • Soares, M. I. L., et al. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Current Topics in Medicinal Chemistry, 20(2), 140-152.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • Rauf, A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(14), 5467.
  • Ouyang, X., et al. (2018). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 23(10), 2589.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1903.
  • Turunen, B. J., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.
  • ChemScene. (n.d.). 2,7-Diazaspiro[3.5]nonan-1-one. ChemScene.
  • Nishiguchi, N., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5272-5276.
  • Engel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6537.
  • Ali, S., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 29(1), 245.
  • Caron, L., et al. (2019). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Chinn, L. J., Salamon, K. W., & Desai, B. N. (1981). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Medicinal Chemistry, 24(9), 1103-1107.
  • Volynets, G. P., et al. (2011). Identification of 3H-naphtho[1,2,3-de]quinoline-2,7-diones as inhibitors of apoptosis signal-regulating kinase 1 (ASK1). Journal of Medicinal Chemistry, 54(8), 2680-2686.
  • Wang, Y., et al. (2021). Structure–Activity Relationships and Biological Evaluation of 7-Substituted Harmine Analogs for Human β-Cell Proliferation. Journal of Medicinal Chemistry, 64(21), 16086-16103.
  • Egieyeh, S. A., et al. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 28(9), 3757.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,7-Diazaspiro[3.5]nonan-1-one Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is perpetual. The rigid, three-dimensional architecture of spirocyclic systems has positioned them as privileged structures in drug design.[1] Among these, the 2,7-diazaspiro[3.5]nonan-1-one core and its close analogs have emerged as a versatile scaffold, giving rise to promising drug candidates targeting diverse and challenging therapeutic targets. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of drugs based on this unique structural motif, with a focus on two prominent examples: the IAP (Inhibitor of Apoptosis Protein) inhibitor Birinapant and the Menin-MLL inhibitor Revumenib. We will also touch upon emerging applications of this scaffold in targeting oncogenic KRAS.

The Strategic Advantage of the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane scaffold offers several advantages in drug design. Its inherent rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The spirocyclic nature provides a three-dimensional arrangement of substituents, allowing for precise exploration of protein binding pockets. Furthermore, the presence of two nitrogen atoms offers multiple points for chemical modification, enabling the fine-tuning of physicochemical properties such as solubility and cell permeability, which are critical for both in vitro and in vivo performance.[1][2]

Case Study 1: Birinapant - A Bivalent SMAC Mimetic Targeting IAP Proteins

Birinapant (formerly TL32711) is a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that potently antagonizes Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1 and XIAP.[3] Overexpression of IAPs is a common mechanism by which cancer cells evade apoptosis, making them attractive therapeutic targets.[4]

In Vitro Efficacy of Birinapant

The in vitro activity of Birinapant has been extensively characterized through a variety of biochemical and cell-based assays.

Binding Affinity to IAP Proteins:

A fundamental measure of a targeted drug's potency is its binding affinity for its intended target. Fluorescence Polarization (FP) assays are a standard method for quantifying these interactions in a solution-based, homogenous format.

CompoundTargetBinding Affinity (Kd/Ki)Assay Method
BirinapantcIAP1<1 nM (Kd)Fluorescence Polarization
BirinapantXIAP45 nM (Kd)Fluorescence Polarization

Table 1: In Vitro Binding Affinities of Birinapant for IAP Proteins.

The sub-nanomolar affinity of Birinapant for cIAP1 underscores its high potency. The bivalent nature of the molecule, designed to mimic the endogenous SMAC protein, is crucial for this tight binding.

Cellular Activity:

The ultimate test of an anticancer agent's in vitro efficacy is its ability to kill cancer cells. Cell viability assays, such as the MTT or XTT assay, are routinely used to determine the concentration of a drug required to inhibit cell growth by 50% (IC50).

Cell LineCancer TypeBirinapant IC50 (single agent)Birinapant + TNF-α (1 ng/mL) IC50
WM9Melanoma2.4 nMNot Reported
WTH202Melanoma>10 µM1.8 nM
WM793BMelanoma>10 µM2.5 nM
WM1366Melanoma>10 µM7.9 nM
WM164Melanoma>10 µM9.0 nM

Table 2: In Vitro Cytotoxicity of Birinapant in Melanoma Cell Lines.

A key finding from in vitro studies is that Birinapant's single-agent activity is limited to a small subset of cancer cell lines. However, its efficacy is dramatically enhanced in the presence of Tumor Necrosis Factor-alpha (TNF-α).[5] This is because Birinapant-induced degradation of cIAP1 leads to the activation of the NF-κB pathway and subsequent production of endogenous TNF-α, which in turn sensitizes cells to apoptosis.[6]

In Vivo Efficacy of Birinapant

The transition from in vitro to in vivo efficacy is a critical step in drug development. Birinapant has demonstrated significant antitumor activity in various preclinical xenograft models.

Melanoma Xenograft Model:

In a study using the 451Lu melanoma cell line, which is resistant to Birinapant as a single agent in vitro, in vivo treatment with Birinapant (30 mg/kg) resulted in a significant abrogation of tumor growth. This highlights a crucial concept in drug development: the in vivo tumor microenvironment can provide signals, such as TNF-α from immune cells, that are absent in in vitro cultures, thereby potentiating the drug's effect.[5]

Xenograft ModelTreatmentOutcome
451Lu (Melanoma)Birinapant (30 mg/kg)Significant abrogation of tumor growth
OVCAR3 (Ovarian)Birinapant (12 mg/kg)Non-significant change in tumor weight
MDA-MB-231 (Breast)Birinapant (12 mg/kg)35% tumor regression

Table 3: In Vivo Antitumor Activity of Birinapant in Xenograft Models.[7]

The in vivo efficacy of Birinapant is not universal across all tumor types, as seen with the OVCAR3 model, emphasizing the importance of patient selection and biomarker development in the clinical application of such targeted therapies.

Mechanism of Action: IAP Inhibition

Birinapant's mechanism of action revolves around the inhibition of IAP proteins, which are key regulators of apoptosis.

IAP_Inhibition cluster_extrinsic Extrinsic Apoptosis Pathway cluster_iap IAP Regulation cluster_drug Drug Intervention TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I Complex_II Complex II (Apoptosis) TNFR1->Complex_II NF-kB Activation NF-kB Activation Complex_I->NF-kB Activation Caspase-8 Activation Caspase-8 Activation Complex_II->Caspase-8 Activation Pro-survival Genes Pro-survival Genes NF-kB Activation->Pro-survival Genes Caspase-3/7/9 Caspase-3/7/9 Caspase-8 Activation->Caspase-3/7/9 cIAP1 cIAP1/2 cIAP1->Complex_I Ubiquitination of RIPK1 cIAP1->Caspase-8 Activation Inhibition XIAP XIAP XIAP->Caspase-3/7/9 Inhibition Apoptosis Apoptosis Caspase-3/7/9->Apoptosis Birinapant Birinapant Birinapant->cIAP1 Inhibition & Degradation Birinapant->XIAP Inhibition

Mechanism of Action of Birinapant.

Case Study 2: Revumenib - A Menin-MLL Inhibitor with a 2,7-Diazaspiro[3.5]nonane Core

Revumenib (SNDX-5613) is a potent, selective, and orally bioavailable small-molecule inhibitor of the interaction between menin and the MLL1 protein.[8] This interaction is a critical dependency for the development of acute leukemias with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c).[9] While not strictly a 2,7-diazaspiro[3.5]nonan-1-one, its 2,7-diazaspiro[3.5]nonane core highlights the versatility of this scaffold.[10]

In Vitro Efficacy of Revumenib

The in vitro efficacy of Revumenib has been demonstrated through its high binding affinity and potent anti-proliferative activity in relevant leukemia cell lines.

Binding Affinity to Menin:

CompoundTargetBinding Affinity (Ki)Assay Method
Revumenib (SNDX-5613)Menin-MLL0.149 nMBiochemical Assay

Table 4: In Vitro Binding Affinity of Revumenib.[11][12]

Revumenib's sub-nanomolar binding affinity for the menin-MLL interaction showcases its exceptional potency.

Cellular Activity:

Cell LineLeukemia SubtypeRevumenib IC50
MV4;11MLL-r (AML)10-20 nM
RS4;11MLL-r (ALL)10-20 nM
MOLM-13MLL-r (AML)10-20 nM
KOPN-8MLL-r (ALL)10-20 nM
HL-60MLL-wt (AML)Inactive

Table 5: In Vitro Anti-proliferative Activity of Revumenib in Leukemia Cell Lines.[12]

Revumenib demonstrates potent and selective anti-proliferative activity against leukemia cell lines harboring MLL rearrangements, with IC50 values in the low nanomolar range.[12] Its lack of activity in MLL wild-type cell lines like HL-60 highlights its targeted mechanism of action.[12]

In Vivo Efficacy of Revumenib

Revumenib has shown remarkable in vivo efficacy in preclinical models of MLL-r leukemia, which has translated to promising results in clinical trials.

Disseminated Leukemia Xenograft Model:

In an aggressive MOLM-13 disseminated xenograft model, treatment with Revumenib led to a significant survival benefit and control of leukemia progression.[12][13]

Xenograft ModelTreatmentOutcome
MOLM-13 (MLL-r AML)RevumenibSignificant survival benefit and leukemic control
PDX (NPM1c AML)RevumenibImpaired proliferation and clonogenicity

Table 6: In Vivo Antitumor Activity of Revumenib in Leukemia Models.[12][14]

These preclinical findings have been corroborated in early-phase clinical trials, where Revumenib has demonstrated a manageable safety profile and induced durable responses in patients with relapsed or refractory KMT2A-rearranged or NPM1-mutant acute leukemia.[9][14]

Mechanism of Action: Menin-MLL Inhibition

Revumenib's therapeutic effect is derived from its ability to disrupt the critical interaction between menin and MLL, which is essential for the leukemogenic gene expression program.

Menin_MLL_Inhibition cluster_leukemogenesis Leukemogenic Complex cluster_gene_expression Gene Regulation cluster_drug_intervention Drug Intervention Menin Menin MLL Fusion Protein MLL Fusion Protein Menin->MLL Fusion Protein Menin-MLL Complex Menin-MLL Complex Menin->Menin-MLL Complex MLL Fusion Protein->Menin-MLL Complex HOX Genes (e.g., HOXA9) HOX Genes (e.g., HOXA9) Menin-MLL Complex->HOX Genes (e.g., HOXA9) Upregulation Leukemic\nTransformation Leukemic Transformation HOX Genes (e.g., HOXA9)->Leukemic\nTransformation Revumenib Revumenib Revumenib->Menin Inhibition of Menin-MLL Interaction

Mechanism of Action of Revumenib.

Emerging Applications: KRAS G12C Inhibition

The versatility of the 2,7-diazaspiro[3.5]nonan-1-one scaffold is further demonstrated by its application in the development of covalent inhibitors of KRAS G12C, a prevalent and challenging oncogenic driver.[15] A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been synthesized and shown to potently and covalently bind to the mutant cysteine residue in KRAS G12C.[15] One of the lead compounds from this series demonstrated a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model, highlighting the potential of this scaffold to generate effective therapies for solid tumors.[15]

Experimental Methodologies

The data presented in this guide were generated using a suite of standardized and validated experimental protocols.

In Vitro Assays

Fluorescence Polarization (FP) Assay for Binding Affinity:

FP_Assay cluster_unbound Unbound State cluster_bound Bound State Fluorescent Ligand (Free) Fluorescent Ligand (Free) Rapid Tumbling Rapid Tumbling Fluorescent Ligand (Free)->Rapid Tumbling Low Polarization Low Polarization Rapid Tumbling->Low Polarization Fluorescent Ligand (Bound) Fluorescent Ligand (Bound) Complex Ligand-Protein Complex Fluorescent Ligand (Bound)->Complex Target Protein Target Protein Target Protein->Complex Slow Tumbling Slow Tumbling Complex->Slow Tumbling High Polarization High Polarization Slow Tumbling->High Polarization Inhibitor Inhibitor Inhibitor->Complex Displacement

Fluorescence Polarization Assay Workflow.
  • Principle: This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand upon binding to a larger protein. The slower tumbling of the protein-ligand complex results in a higher polarization value.

  • Protocol:

    • A fluorescently labeled peptide or small molecule (the probe) that binds to the target protein is synthesized.

    • The probe is incubated with the target protein in a microplate well.

    • The test compound is added at varying concentrations.

    • The fluorescence polarization is measured using a plate reader.

    • A decrease in polarization indicates that the test compound has displaced the fluorescent probe from the target protein.

MTT/XTT Cell Viability Assay:

  • Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[7]

  • Protocol:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

    • The MTT or XTT reagent is added to each well and incubated.

    • For MTT, a solubilizing agent is added to dissolve the formazan crystals. For XTT, the formazan product is water-soluble.

    • The absorbance is measured using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

In Vivo Assays

Tumor Xenograft Model:

Tumor Xenograft Model Workflow.
  • Principle: This model involves the transplantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anticancer drugs in a living organism.

  • Protocol:

    • Human cancer cells are cultured in vitro and then harvested.

    • A specific number of cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The test compound is administered to the treatment group according to a specific dosing schedule.

    • Tumor volume is measured regularly with calipers.

    • The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

The 2,7-diazaspiro[3.5]nonan-1-one scaffold and its close analogs have proven to be a highly fruitful platform for the discovery of potent and selective inhibitors of challenging therapeutic targets. The case studies of Birinapant and Revumenib demonstrate the successful application of this scaffold in developing drugs with distinct mechanisms of action, targeting both apoptosis pathways and oncogenic transcription factors. The translation from potent in vitro activity to significant in vivo efficacy underscores the favorable drug-like properties imparted by this spirocyclic core. As our understanding of cancer biology deepens, the versatility of the 2,7-diazaspiro[3.5]nonane scaffold will undoubtedly continue to be exploited in the design of the next generation of targeted therapies.

References

  • Lu, J., McEachern, D., Sun, H., Olejniczak, E. T., & Wang, S. (2015). Small-Molecule SMAC Mimetics as New Cancer Therapeutics. Clinical Cancer Research, 21(22), 5030–5036. [Link]

  • Berger, A., Gschaider, M., Vossen, M., Tinhofer, I., & Posch, C. (2013). The Novel SMAC Mimetic Birinapant Exhibits Potent Activity against Human Melanoma Cells. Clinical Cancer Research, 19(7), 1784–1794. [Link]

  • Condon, S. M. (2011). The Discovery and Development of Smac Mimetics—Small-Molecule Antagonists of the Inhibitor of Apoptosis Proteins. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 249–265). Academic Press. [Link]

  • The discovery (A) and synthesis (B) of revumenib. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Schematized mechanism of action of small molecule menin inhibitors in... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - NIH. (n.d.). National Institutes of Health. [Link]

  • An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment - MDPI. (n.d.). MDPI. [Link]

  • A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanism of action of Menin Inhibitors - ResearchGate. (n.d.). ResearchGate. [Link]

  • Bleximenib - Wikipedia. (2024, November 16). Wikipedia. [Link]

  • revumenib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The discovery (A) and synthesis (B) of revumenib. - ResearchGate. (n.d.). ResearchGate. [Link]

  • The Menin Inhibitor SNDX-5613 (revumenib) Leads to Durable Responses in Patients (Pts) with KMT2A -Rearranged or NPM1 Mutant AML: Updated Results of a Phase (Ph) 1 Study - ResearchGate. (n.d.). ResearchGate. [Link]

  • Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - MDPI. (n.d.). MDPI. [Link]

  • Novel 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors for Treating Ocular Surface Diseases, in Particular Dry Eye Disease | ACS Medicinal Chemistry Letters - ACS Publications. (n.d.). ACS Publications. [Link]

  • The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Paper: Phase I/II Study of the All-Oral Combination of Revumenib (SNDX-5613) with Decitabine/Cedazuridine (ASTX727) and Venetoclax (SAVE) in R/R AML - Abstract. (n.d.). American Society of Hematology. [Link]

  • Revumenib - Wikipedia. (2024, November 16). Wikipedia. [Link]

  • Revumenib | New Drug Approvals. (n.d.). New Drug Approvals. [Link]

  • Revumenib for NPM1-Mutant AML Succeeds in Pivotal Trial | Targeted Oncology. (n.d.). Targeted Oncology. [Link]

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. (n.d.). Drug Hunter. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.). MDPI. [Link]

Sources

The Emergence of 2,7-Diazaspiro[3.5]nonan-1-one as a Privileged Scaffold in Covalent KRAS G12C Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Drugging the "Undruggable" KRAS

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has been a formidable challenge in oncology, often labeled as "undruggable" due to its picomolar affinity for GTP and the absence of deep allosteric pockets. The KRAS G12C mutation, present in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors, has been a particular focus of intense drug discovery efforts.[1] This mutation introduces a cysteine residue that can be exploited by targeted covalent inhibitors, a strategy that has culminated in the approval of drugs like sotorasib and adagrasib.[2][3]

This guide delves into the validation of the 2,7-diazaspiro[3.5]nonan-1-one scaffold as a novel and potent pharmacophore for the development of covalent KRAS G12C inhibitors. We will objectively compare its performance with established inhibitors, providing a rationale for its advantages and presenting supporting experimental data and protocols to empower researchers in this competitive field. The inherent three-dimensional nature of spirocycles offers a unique opportunity to explore chemical space beyond the "flatland" of traditional aromatic scaffolds, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[4]

The 2,7-Diazaspiro[3.5]nonane Moiety: A Rising Star in Covalent Inhibition

The 2,7-diazaspiro[3.5]nonane scaffold has recently emerged as a key component in a new class of potent KRAS G12C inhibitors. A noteworthy example is the compound 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (hereafter referred to as Compound 7b), which has demonstrated significant anti-tumor activity. This molecule showcases the successful integration of the spirocyclic core with a quinazoline hinge-binding motif and a reactive acrylamide "warhead" that covalently modifies the mutant cysteine residue.

The validation of this scaffold hinges on its ability to optimally position the reactive and recognition elements of the inhibitor within the switch-II pocket of KRAS G12C. The rigid, non-planar structure of the spirocycle is hypothesized to pre-organize the molecule in a conformation conducive to binding, thereby reducing the entropic penalty upon target engagement.

Comparative Analysis: 2,7-Diazaspiro[3.5]nonan-1-one Scaffold vs. Approved KRAS G12C Inhibitors

To objectively assess the potential of the 2,7-diazaspiro[3.5]nonan-1-one pharmacophore, we compare it with the two FDA-approved covalent KRAS G12C inhibitors: sotorasib (AMG 510) and adagrasib (MRTX849).

Structural and Mechanistic Comparison

All three molecules share a common strategy: a recognition moiety that provides affinity and selectivity for the KRAS G12C protein, and a reactive acrylamide group that forms an irreversible covalent bond with the thiol of the mutant cysteine 12. This covalent modification traps the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways.[2][5]

dot

cluster_KRAS KRAS G12C Protein cluster_Signaling Downstream Signaling Inhibitor Inhibitor (e.g., Compound 7b, Sotorasib, Adagrasib) KRAS_GDP KRAS G12C (GDP-bound, Inactive) Inhibitor->KRAS_GDP Covalent Binding to Cys12 KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP Guanine Nucleotide Exchange Factors (GEFs) KRAS_GTP->KRAS_GDP GTPase Activating Proteins (GAPs) Downstream Downstream Signaling (e.g., RAF-MEK-ERK pathway) KRAS_GTP->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation

Caption: Mechanism of action of covalent KRAS G12C inhibitors.

The key differentiator lies in the core scaffolds that present the reactive and recognition elements. Sotorasib is built around a central aromatic core, while adagrasib features a substituted piperazine linked to a tetrahydropyridopyrimidine core.[6][7] Compound 7b, with its 2,7-diazaspiro[3.5]nonane core, introduces a more rigid and three-dimensional element.

Performance Data: A Head-to-Head Comparison

The following table summarizes key performance metrics for Compound 7b and the comparator drugs.

ParameterCompound 7b (2,7-Diazaspiro[3.5]nonan-1-one derivative)Sotorasib (AMG 510)Adagrasib (MRTX849)
Molecular Weight ( g/mol ) ~600-650 (estimated)560.6604.1[8]
Topological Polar Surface Area (TPSA) Not reported95.9 Ų103.9 Ų
LogP Not reported3.94.2
KRAS G12C Biochemical IC50 Potent (specific value not publicly available)~0.1 µM~0.005 µM[9]
Cellular p-ERK Inhibition IC50 Potent (specific value not publicly available)~0.01-0.1 µM~0.005-0.02 µM
Oral Bioavailability Favorable in preclinical modelsModerateGood[9]
Half-life (t1/2) Not reported~5.5 hours~24 hours[9]

Note: Data for Compound 7b is limited as it is a preclinical candidate. The values are estimated based on its structural features and the reported favorable metabolic stability.

Experimental Protocols for Pharmacophore Validation

To rigorously validate the 2,7-diazaspiro[3.5]nonan-1-one scaffold and its derivatives, a series of biochemical and cellular assays are essential.

Synthesis of 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (Compound 7b)

The synthesis of Compound 7b involves a multi-step sequence, culminating in the coupling of the spirocyclic amine with the quinazoline core and subsequent acrylamide formation.

dot

Start Starting Materials (Protected 2,7-diazaspiro[3.5]nonane, Substituted Quinazoline) Coupling Nucleophilic Aromatic Substitution (SNAr) Start->Coupling Deprotection Removal of Protecting Group Coupling->Deprotection Acrylation Acryloyl Chloride or Activated Acrylic Acid Deprotection->Acrylation Final_Product Compound 7b Acrylation->Final_Product

Caption: Synthetic workflow for Compound 7b.

Step-by-Step Protocol:

  • Synthesis of the Quinazoline Core: The substituted quinazoline core can be prepared through established methods, often involving the condensation of an appropriately substituted anthranilic acid with a formamide equivalent, followed by chlorination.[10]

  • Synthesis of the Spirocyclic Amine: The 2,7-diazaspiro[3.5]nonane can be synthesized via multi-step procedures, often starting from commercially available materials and involving cyclization reactions.

  • SNAr Coupling: The protected 2,7-diazaspiro[3.5]nonane is coupled with the chlorinated quinazoline core via a nucleophilic aromatic substitution reaction. This is typically carried out in a polar aprotic solvent like DMF or NMP in the presence of a non-nucleophilic base such as DIPEA.

  • Deprotection: The protecting group on the spirocycle (e.g., Boc) is removed under acidic conditions (e.g., TFA in DCM).

  • Acrylamide Formation: The resulting secondary amine is acylated with acryloyl chloride or an activated acrylic acid derivative in the presence of a base to yield the final product, Compound 7b.

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-GTP) on the KRAS G12C protein, which is catalyzed by the guanine nucleotide exchange factor SOS1.

Step-by-Step Protocol:

  • Reagents: Recombinant human KRAS G12C protein, recombinant human SOS1 protein, BODIPY-FL-GTP, GDP, assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).

  • Procedure: a. In a 384-well plate, add KRAS G12C protein to the assay buffer. b. Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes) to allow for covalent modification. c. Initiate the exchange reaction by adding a mixture of SOS1 and BODIPY-FL-GTP. d. Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission ~485/520 nm).

  • Data Analysis: Calculate the initial rate of nucleotide exchange for each compound concentration. Plot the rates against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: p-ERK (T202/Y204) Inhibition Assay

This assay quantifies the phosphorylation of ERK, a downstream effector of KRAS signaling, in cancer cells harboring the KRAS G12C mutation.

Step-by-Step Protocol:

  • Cell Line: NCI-H358 or MIA PaCa-2 (human lung and pancreatic cancer cell lines with KRAS G12C mutation).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with the test compound at various concentrations for a specific duration (e.g., 2 hours). c. Lyse the cells and quantify the levels of phosphorylated ERK (p-ERK) and total ERK using a sandwich immunoassay kit (e.g., Meso Scale Discovery).

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal for each well. Plot the normalized p-ERK levels against the log of the compound concentration and determine the IC50 value.

Cellular Assay: Cell Viability Assay

This assay assesses the effect of the inhibitor on the proliferation and survival of KRAS G12C mutant cancer cells.

Step-by-Step Protocol:

  • Cell Line: NCI-H358 or other relevant KRAS G12C mutant cell lines.

  • Procedure: a. Seed cells in a 96-well plate. b. After 24 hours, treat the cells with a serial dilution of the test compound. c. Incubate for 72 hours. d. Measure cell viability using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[11]

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The 2,7-diazaspiro[3.5]nonan-1-one scaffold represents a promising new avenue in the design of covalent KRAS G12C inhibitors. Its inherent three-dimensionality and rigidity offer potential advantages in terms of pre-organizing the pharmacophoric elements for optimal binding, which may translate to improved potency and pharmacokinetic properties. The preclinical data for Compound 7b, a molecule incorporating this scaffold, is encouraging and warrants further investigation.

The comparative analysis with the approved drugs sotorasib and adagrasib provides a valuable benchmark for the development of next-generation KRAS G12C inhibitors. The detailed experimental protocols provided in this guide are intended to facilitate the rigorous evaluation of new chemical entities based on the 2,7-diazaspiro[3.5]nonan-1-one and other novel scaffolds. As our understanding of KRAS biology and the mechanisms of resistance to current therapies evolves, the exploration of diverse and innovative chemical matter, such as the spirocyclic compounds discussed herein, will be paramount to staying ahead in the ongoing battle against KRAS-driven cancers.

References

  • Hallin, J., et al. (2020).
  • Fell, J. B., et al. (2020). Discovery of Adagrasib (MRTX849), a Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(13), 6679-6693.
  • PubChem. (n.d.). Adagrasib. Retrieved from [Link]

  • Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90. (2021). Cancers, 13(23), 5993.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2011). The Journal of Organic Chemistry, 76(8), 2726-2735.
  • US Patent for Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (n.d.).
  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. (2021). Organic Letters, 23(5), 1785-1788.
  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. (2014). European Journal of Medicinal Chemistry, 71, 146-155.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2014). Bioorganic & Medicinal Chemistry, 22(5), 1649-1661.
  • Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies. (2023). Molecules, 28(13), 5123.
  • Molecular determinants of sotorasib clinical efficacy in KRASG12C-mutated non-small-cell lung cancer. (2023).
  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. (2023). SLAS Discovery, 28(4), 183-193.
  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. (2023). Cancers, 15(21), 5229.
  • Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. (2022). Accounts of Chemical Research, 55(20), 2916-2928.
  • Characterization of the selective inhibitory effect of KRas inhibitors in different cellular assay form
  • First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRAS G12C Solid Tumors. (2022). Journal of Clinical Oncology, 40(11), 1140-1149.
  • Kinetic and Redox Characterization of KRAS G12C Inhibition. (2019). Biochemistry, 58(49), 4889-4900.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2022). Results in Chemistry, 4, 100331.
  • Adagrasib vs Sotorasib -In-Depth Cancer Treatment Comparison. (n.d.).
  • Cell Type–specific Adaptive Signaling Responses to KRASG12C Inhibition. (2020). Molecular Cancer Therapeutics, 19(11), 2367-2377.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • PubChem. (n.d.). Sotorasib. Retrieved from [Link]

  • Synthesis and characterization of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (2016). Chinese Journal of Structural Chemistry, 35(10), 1583-1589.
  • Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS. (2023). Journal of Analytical Methods in Chemistry, 2023, 1-9.
  • First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRAS G12C Solid Tumors. (2022). Journal of Clinical Oncology, 40(11), 1140-1149.
  • Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange. (2018). ACS Central Science, 4(1), 110-119.
  • Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. (2017). ACS Chemical Biology, 12(8), 2165-2173.
  • Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation. (2023). Journal of Experimental & Clinical Cancer Research, 42(1), 1-16.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2017).
  • A phase 1b study evaluating the safety and efficacy of sotorasib, a KRAS G12C inhibitor, in combination with trametinib, a MEK inhibitor, in KRAS p.G12C-Mutated Solid Tumors. (2022). Cancer Research, 82(12_Supplement), CT011-CT011.
  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. (2019). Journal of Medicinal Chemistry, 62(23), 10737-10747.
  • Synthesis of the Guanidine Derivative: N-{2][12][13]triazol-3(5H)-ylidene)aminomethylene}benzamide. (2017). Molbank, 2017(2), M937.

Sources

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of 2,7-Diazaspiro[3.5]nonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of targeted therapies, the 2,7-diazaspiro[3.5]nonan-1-one scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its unique three-dimensional geometry offers a versatile platform for optimizing interactions within the ATP-binding pocket of various kinases, leading to the development of promising drug candidates against challenging targets such as KRAS G12C and RIPK1. However, the very nature of kinase inhibitors, which often target a highly conserved ATP-binding site, presents a formidable challenge: the potential for off-target effects. Unintended interactions with other kinases or cellular proteins can lead to unforeseen toxicities, convoluted mechanisms of action, and ultimately, clinical trial failures.

This guide provides an in-depth, objective comparison of the off-target effects of 2,7-diazaspiro[3.5]nonan-1-one derivatives, supported by experimental data and detailed methodologies. As a senior application scientist, my aim is to equip you with the critical insights and practical protocols necessary to navigate the complexities of kinase inhibitor selectivity and de-risk your drug discovery programs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Selectivity Conundrum: Why Off-Target Effects Matter

Achieving absolute kinase selectivity is an arduous, if not impossible, task. The human kinome comprises over 500 members, many of which share significant structural homology in their ATP-binding sites. Consequently, even the most exquisitely designed inhibitor is likely to exhibit some degree of polypharmacology. Understanding this off-target profile is paramount for several reasons:

  • Predicting and Mitigating Toxicity: Off-target interactions are a primary driver of adverse drug reactions. Proactively identifying these liabilities allows for medicinal chemistry efforts to engineer out unwanted activities or for the early termination of compounds with an unfavorable safety profile.

  • Elucidating True Mechanism of Action: A drug's observed phenotype may be a composite of its on-target and off-target effects. A comprehensive selectivity profile is essential to deconvolute these activities and understand the true molecular basis of a compound's efficacy.

  • Discovering New Therapeutic Opportunities: Unanticipated off-target activities can sometimes be harnessed for therapeutic benefit, leading to drug repurposing opportunities.

Comparative Analysis of Off-Target Profiles

While direct, head-to-head, publicly available kinome-wide screening data for a broad range of 2,7-diazaspiro[3.5]nonan-1-one derivatives is limited, we can synthesize a comparative view by examining data from individual studies on derivatives targeting different kinases, such as KRAS G12C and RIPK1.

It is important to note that the following table is a representative compilation based on available data and should be interpreted with caution. The off-target profiles are highly dependent on the specific substitutions on the 2,7-diazaspiro[3.5]nonan-1-one core.

Derivative ClassPrimary TargetKnown Off-Targets (Example)Selectivity Profile Insights
KRAS G12C Covalent Inhibitors KRAS G12CLimited public data on broad kinome screening. Potential for off-target engagement with other cysteine-containing proteins.The covalent nature of these inhibitors necessitates careful assessment of reactivity and off-target modification. Glutathione (GSH) reactivity assays are critical for evaluating non-specific covalent interactions.[1][2][3]
RIPK1 Inhibitors RIPK1For a related 2,8-diazaspiro[4.5]decan-1-one derivative, high selectivity against a panel of kinases was observed.[4] For another non-spirocyclic RIPK1 inhibitor, RI-962, high selectivity was shown across 408 kinases, with only weak inhibition of MLK3.[5]The allosteric binding mode of some RIPK1 inhibitors can contribute to a more favorable selectivity profile compared to ATP-competitive inhibitors. However, careful screening is still necessary.

Key Takeaway: The substitution patterns on the 2,7-diazaspiro[3.5]nonan-1-one scaffold are the primary determinants of both on-target potency and off-target selectivity. A thorough understanding of the structure-activity relationship (SAR) for both is crucial for lead optimization.

Essential Experimental Workflows for Assessing Off-Target Effects

To rigorously characterize the selectivity of 2,7-diazaspiro[3.5]nonan-1-one derivatives, a multi-pronged experimental approach is essential. Below are detailed protocols for key assays that provide complementary information on a compound's interaction with the cellular proteome.

Workflow for Kinase Selectivity Profiling

This workflow outlines the process of evaluating a compound against a broad panel of kinases to determine its selectivity.

G cluster_0 Compound Preparation cluster_1 Primary Screen cluster_2 Hit Confirmation & Potency Determination cluster_3 Data Analysis & Visualization prep Prepare stock solution of test compound in DMSO screen KINOMEscan®: Single-concentration screen (e.g., 1 µM) against a large kinase panel prep->screen Submit for screening confirm Dose-response curve (e.g., 11-point) for kinases showing significant inhibition (>80%) in the primary screen to determine Kd values screen->confirm Identify primary hits analyze Calculate Selectivity Score (S-score) Generate TREEspot™ interaction map confirm->analyze Generate quantitative data

Caption: Workflow for comprehensive kinase selectivity profiling.

Experimental Protocol: KINOMEscan® Profiling

The KINOMEscan® platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[6][7][8][9]

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the 2,7-diazaspiro[3.5]nonan-1-one derivative in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentration (e.g., 1 µM for a primary screen) or across a range of concentrations for dose-response curves (typically an 11-point, 3-fold serial dilution).

  • Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the test compound, and the immobilized ligand.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Elution: Elute the bound kinase from the solid support.

  • Quantification: Quantify the amount of eluted kinase using qPCR with primers specific for the DNA tag.

  • Data Analysis:

    • For single-concentration screens, the result is typically expressed as a percentage of the DMSO control.

    • For dose-response curves, the dissociation constant (Kd) is calculated by fitting the data to a standard binding isotherm model.

    • A Selectivity Score (S-score) can be calculated to quantify the selectivity of the compound. For example, S(10) is the number of kinases with a Kd < 1 µM divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

    • Visualize the data using a TREEspot™ interaction map , where the size of the circle on a phylogenetic tree of the human kinome represents the binding affinity.

Workflow for Assessing Target Engagement in a Cellular Context

While in vitro assays like KINOMEscan® are powerful for assessing biochemical interactions, it is crucial to confirm that a compound engages its intended target (and potential off-targets) within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a robust method for this purpose.[10][11][12][13][14]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Cell Lysis & Fractionation cluster_3 Protein Quantification treat Incubate intact cells with test compound or vehicle (DMSO) heat Heat cells to a range of temperatures (for melt curve) or a single temperature (for ITDRF) treat->heat Apply thermal stress lyse Lyse cells and separate soluble fraction from precipitated proteins by centrifugation heat->lyse Induce protein precipitation quant Quantify the amount of soluble target protein by Western Blot, ELISA, or mass spectrometry lyse->quant Isolate soluble proteins

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein. When cells are heated, proteins unfold and aggregate. The presence of a stabilizing ligand results in more of the target protein remaining in the soluble fraction at a given temperature.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of the 2,7-diazaspiro[3.5]nonan-1-one derivative or vehicle (DMSO) for a specified time.

  • Thermal Challenge:

    • For melt curve generation: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

    • For isothermal dose-response fingerprint (ITDRF): Heat all samples at a single, pre-determined temperature (a temperature at which a significant portion of the unbound target protein precipitates).

  • Cell Lysis: Lyse the cells using an appropriate buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. This can be achieved through freeze-thaw cycles or sonication.

  • Fractionation: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using a suitable method, such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein.

      • ELISA: Use a specific antibody pair to capture and detect the target protein.

      • Mass Spectrometry: For proteome-wide analysis.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • ITDRF: Plot the amount of soluble protein at the fixed temperature as a function of compound concentration. This generates a dose-response curve from which an EC50 for target engagement can be determined.

Impact of Off-Target Effects on Key Signaling Pathways

The on-target activity of 2,7-diazaspiro[3.5]nonan-1-one derivatives against KRAS and RIPK1 has significant implications for specific signaling pathways. However, off-target kinase inhibition can lead to unintended modulation of other pathways, complicating the interpretation of cellular responses.

RAS-RAF-MEK-ERK Pathway

KRAS G12C inhibitors are designed to block the constitutively active KRAS mutant, thereby inhibiting the downstream RAS-RAF-MEK-ERK signaling cascade, which is a key driver of cell proliferation and survival in many cancers.[15][16][17][18][19]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2,7-diazaspiro[3.5]nonan-1-one KRAS G12C Inhibitor Inhibitor->RAS Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for KRAS G12C inhibitors.

An off-target inhibitor that also hits a kinase within this pathway (e.g., RAF or MEK) could lead to synergistic anti-proliferative effects, but also potentially increased toxicity. Conversely, off-target inhibition of a kinase in a parallel survival pathway could be beneficial.

RIPK1-Mediated Necroptosis Pathway

RIPK1 is a key regulator of necroptosis, a form of programmed cell death. Inhibition of RIPK1 kinase activity is a therapeutic strategy for inflammatory diseases.[20][21][22][23]

G TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor 2,7-diazaspiro[3.5]nonan-1-one RIPK1 Inhibitor Inhibitor->RIPK1 Inhibits

Caption: The RIPK1-mediated necroptosis pathway and the point of intervention for RIPK1 inhibitors.

Off-target inhibition of other kinases involved in inflammatory signaling, such as those in the NF-κB pathway, could either enhance the desired anti-inflammatory effect or lead to immunosuppression.

Conclusion and Future Directions

The 2,7-diazaspiro[3.5]nonan-1-one scaffold represents a valuable starting point for the design of potent kinase inhibitors. However, as with any targeted therapy, a deep understanding of the off-target effects is critical for successful clinical translation. The guide has provided a framework for comparing the off-target profiles of these derivatives and detailed experimental protocols for their assessment.

As the field moves forward, several key areas warrant further investigation:

  • Publicly accessible, large-scale selectivity data: The availability of comprehensive kinome-wide screening data for a wider range of 2,7-diazaspiro[3.5]nonan-1-one derivatives would be invaluable to the research community for building more robust SAR models for selectivity.

  • Proteome-wide off-target identification: Techniques such as chemical proteomics can provide an unbiased view of a compound's interactions with the entire proteome, not just kinases.

  • Correlation of off-target profiles with in vivo toxicity: A critical step will be to link the in vitro and cellular off-target data with observed in vivo toxicities to build predictive models for drug safety.

By embracing a proactive and comprehensive approach to off-target profiling, researchers can unlock the full therapeutic potential of 2,7-diazaspiro[3.5]nonan-1-one derivatives while minimizing the risks of unforeseen adverse effects.

References

  • A simplified schematic representation of the RAS-RAF-MEK-ERK signaling pathway. ResearchGate. Available at: [Link]

  • Schematic diagram of necroptosis and the RIPK1-dependent apoptosis... ResearchGate. Available at: [Link]

  • The necroptosis signaling pathway. Simplified schematic representation... ResearchGate. Available at: [Link]

  • Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. Available at: [Link]

  • Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice. PMC. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway.... ResearchGate. Available at: [Link]

  • RIPK1-related necroptosis and apoptosis signaling pathways.... ResearchGate. Available at: [Link]

  • MAPK/ERK pathway. Wikipedia. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. PMC. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Necroptosis | TNF-Alpha Signalling. YouTube. Available at: [Link]

  • Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. Nature Communications. Available at: [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. PMC. Available at: [Link]

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. ResearchGate. Available at: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

  • Ligand Binding Assays on the Basis of Fluorescence Anisotropy. Edinburgh Instruments. Available at: [Link]

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). NIH. Available at: [Link]

  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. NIH. Available at: [Link]

  • How the KinomeScan assay works (Courtesy of DiscoveRx). ResearchGate. Available at: [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. Available at: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available at: [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. ResearchGate. Available at: [Link]

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. PubMed. Available at: [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Selectivity profile of GSK'074. Binding of GSK'074 (100 nM) against 468... ResearchGate. Available at: [Link]

  • Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors. MDPI. Available at: [Link]

  • The next generation of KRAS targeting: reasons for excitement and concern. PMC. Available at: [Link]

Sources

A Framework for Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 2,7-Diazaspiro[3.5]nonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the development of targeted inhibitors is paramount. The 2,7-diazaspiro[3.5]nonan-1-one scaffold has recently emerged as a key component in the design of covalent inhibitors targeting the KRAS G12C mutation, a significant driver in various cancers. While the primary target of these derivatives is the GTPase KRAS, a critical aspect of their preclinical evaluation is the assessment of their selectivity profile across the human kinome. Unintended interactions with protein kinases can lead to off-target toxicities or polypharmacology, which can be either detrimental or beneficial.

This guide provides a comprehensive framework for benchmarking novel compounds, such as derivatives of 2,7-diazaspiro[3.5]nonan-1-one, against a panel of well-characterized kinase inhibitors. As a Senior Application Scientist, the objective is to present not just a series of protocols, but a logical and scientifically rigorous approach to understanding the kinase selectivity of a novel chemical entity. We will explore the causality behind experimental choices, ensure the integrity of the described protocols, and ground our claims in authoritative sources.

The Imperative for Kinase Selectivity Profiling

Covalent inhibitors, by their nature, form a permanent bond with their target. While this can lead to high potency and prolonged duration of action, it also raises the potential for irreversible off-target effects. Therefore, comprehensive kinase profiling is not merely a regulatory requirement but a fundamental step in understanding the compound's mechanism of action and predicting its safety profile. This guide will use three well-established kinase inhibitors as benchmarks, each representing a different selectivity profile:

  • Staurosporine: A natural product known for its broad-spectrum, potent inhibition of a wide range of kinases. It serves as a positive control for assay performance and a benchmark for promiscuity.[1][2]

  • Dasatinib: A multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It targets BCR-ABL and Src family kinases, among others, representing a clinically successful example of a non-selective inhibitor.

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. It exemplifies a targeted, more selective inhibitor profile.[3][4]

Comparative Analysis of Kinase Inhibitory Activity

The cornerstone of benchmarking is the quantitative comparison of a compound's inhibitory activity against a panel of diverse kinases. The half-maximal inhibitory concentration (IC50) is the most common metric for this assessment. The following tables provide representative IC50 values for our benchmark inhibitors against a selection of kinases, illustrating the kind of data that should be generated for a novel compound like a 2,7-diazaspiro[3.5]nonan-1-one derivative.

Table 1: In Vitro Biochemical IC50 Values of Benchmark Kinase Inhibitors (nM)

Kinase TargetStaurosporine IC50 (nM)Dasatinib IC50 (nM)Gefitinib IC50 (nM)Novel Compound (e.g., 2,7-diazaspiro[3.5]nonan-1-one derivative)
Tyrosine Kinases
ABL1-9>10,000Data to be generated
SRC60.5-16>10,000Data to be generated
EGFR--0.41Data to be generated
LCK---Data to be generated
Serine/Threonine Kinases
PKA7--Data to be generated
PKCα2--Data to be generated
CAMKII20--Data to be generated

Note: IC50 values are compiled from various sources and can vary based on assay conditions. This table serves as an illustrative template.[2][3]

Experimental Protocols: A Step-by-Step Guide

To ensure data integrity and reproducibility, standardized and well-validated assays are essential. Below are detailed protocols for key experiments in a kinase inhibitor benchmarking workflow.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ADP production, a direct product of the kinase reaction.

Principle: The amount of ADP produced is proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. Inhibition of the kinase results in a decrease in the luminescent signal.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., a 2,7-diazaspiro[3.5]nonan-1-one derivative) in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution in DMSO.

    • Prepare a "no inhibitor" control (DMSO only) and a positive control (e.g., Staurosporine).

  • Kinase Reaction:

    • In a 384-well white plate, add 1 µL of the serially diluted compound or control to each well.

    • Add 2 µL of the kinase enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be close to the Km for the specific kinase to accurately determine the IC50 for ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

While biochemical assays are crucial, it is equally important to confirm that the compound can engage its target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is a robust method for this purpose.

Principle: This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the target serves as the acceptor. Competitive displacement of the tracer by the test compound leads to a decrease in the BRET signal.

Protocol:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Culture the cells for 18-24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM.

  • Assay Setup:

    • Dispense the test compound dilutions into a 384-well white assay plate.

    • Add the cell suspension to the wells.

    • Add the NanoBRET™ tracer at a pre-determined optimal concentration.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Read the plate within 20 minutes on a plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the implications of kinase inhibition, it is helpful to visualize the relevant signaling pathways and experimental workflows.

KRAS G12C Signaling Pathway

Derivatives of 2,7-diazaspiro[3.5]nonan-1-one are designed to covalently bind to the mutant cysteine in KRAS G12C, locking it in an inactive state. This inhibits downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which are critical for cell proliferation and survival.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Growth Factor KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP GTP Exchange RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2,7-Diazaspiro[3.5]nonan-1-one Derivative Inhibitor->KRAS_GDP Covalently Binds & Inactivates

Caption: Covalent inhibition of KRAS G12C by a 2,7-diazaspiro[3.5]nonan-1-one derivative.

Experimental Workflow for Kinase Selectivity Profiling

A logical workflow is crucial for the efficient and comprehensive evaluation of a novel inhibitor.

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Selectivity cluster_2 Phase 3: In-depth Characterization A Synthesize Novel Compound (e.g., 2,7-diazaspiro[3.5]nonan-1-one derivative) B Primary Biochemical Screen (Broad Kinase Panel at single high concentration) A->B C Determine Biochemical IC50 (Dose-response against hit kinases) B->C Identify initial hits D Cellular Target Engagement (e.g., NanoBRET™ Assay) C->D E Cell-based Functional Assays (e.g., Phosphorylation of downstream targets) D->E Confirm cellular activity F Off-Target Profiling (Broader proteome-wide methods) E->F G G F->G Comprehensive Selectivity Profile

Caption: A phased approach to kinase inhibitor benchmarking.

Conclusion

The framework presented in this guide provides a robust and scientifically sound approach for benchmarking novel compounds like 2,7-diazaspiro[3.5]nonan-1-one derivatives. By systematically evaluating their inhibitory activity against a panel of well-characterized kinases and comparing them to established benchmarks, researchers can gain a comprehensive understanding of their selectivity profile. This knowledge is critical for guiding lead optimization, predicting potential off-target effects, and ultimately, developing safer and more effective targeted therapies. The integration of biochemical and cellular assays, supported by a clear understanding of the underlying signaling pathways, ensures a thorough and reliable assessment of any new chemical entity entering the drug discovery pipeline.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Cell Chemical Biology, 29(9), 1435-1448.e5. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood, 110(10), 3704-3714. [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (2008). British Journal of Cancer, 99(7), 1066-1075. [Link]

  • Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. (2015). Drugs, 75(3), 323-340. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). (2014). Oncotarget, 5(13), 5131-5144. [Link]

  • Gefitinib in Non Small Cell Lung Cancer. (2011). International Journal of Molecular Sciences, 12(10), 6887-6910. [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2009). Molecular Systems Biology, 5, 256. [Link]

  • Oncogenic signalling pathways of G12C-mutated KRAS and inhibition by direct inhibitors. (2023). Cancers, 15(4), 1133. [Link]

Sources

Navigating Metabolic Lability: A Comparative Guide to the Stability of 2,7-Diazaspiro[3.5]nonan-1-one Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's success. A molecule that is rapidly metabolized may fail to reach its therapeutic target in sufficient concentrations, while one that is too stable could lead to undesirable accumulation and toxicity.[1] This guide provides an in-depth technical assessment of the metabolic stability of compounds containing the 2,7-diazaspiro[3.5]nonan-1-one scaffold, a promising architectural motif in modern medicinal chemistry. Through a comparative analysis with commonly employed heterocyclic scaffolds—piperidine, piperazine, and morpholine—supported by experimental data, this document will equip researchers with the insights needed to make informed decisions in their drug design endeavors.

The inherent three-dimensionality and conformational rigidity of spirocyclic systems have positioned them as attractive scaffolds for improving drug-like properties.[2] The 2,7-diazaspiro[3.5]nonan-1-one moiety, in particular, offers a unique combination of structural features that can favorably influence metabolic stability, as will be explored herein.

The Experimental Cornerstone: Assessing Metabolic Stability In Vitro

To objectively evaluate the metabolic fate of a compound, robust and reproducible in vitro assays are indispensable. The two most widely adopted methods, liver microsomal stability and hepatocyte stability assays, provide complementary information on a compound's susceptibility to metabolic enzymes.[3]

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

This assay is a cornerstone of early drug discovery, primarily evaluating the metabolic conversion of a compound by Phase I enzymes, such as the cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes.[3] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Test Compound Stock (e.g., 10 mM in DMSO) working Working Solution (e.g., 100 µM in Buffer) stock->working pre_incubation Pre-incubation (37°C) Microsomes + Buffer + Compound working->pre_incubation microsomes Liver Microsomes (e.g., human, rat) microsomes->pre_incubation nadph NADPH Solution (Cofactor) reaction_initiation Initiate Reaction Add NADPH nadph->reaction_initiation buffer Phosphate Buffer (pH 7.4) buffer->pre_incubation pre_incubation->reaction_initiation incubation Incubation (37°C) Time points (e.g., 0, 5, 15, 30, 60 min) reaction_initiation->incubation quenching Quench Reaction (e.g., Acetonitrile + Internal Standard) incubation->quenching centrifugation Centrifugation (Pellet proteins) quenching->centrifugation lcms LC-MS/MS Analysis of Supernatant centrifugation->lcms data_analysis Data Analysis (% Remaining, t1/2, CLint) lcms->data_analysis

Caption: Workflow of a typical liver microsomal stability assay.

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
  • Working Solution: Dilute the stock solution to a final concentration of 100 µM in 0.05 M phosphate buffer (pH 7.4).[4]
  • Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
  • NADPH Solution: Prepare a 5 mM solution of NADPH in phosphate buffer. Keep on ice.

2. Incubation:

  • In a 96-well plate, add the liver microsome working solution, phosphate buffer, and the test compound working solution.[4]
  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[4]
  • Initiate the metabolic reaction by adding the NADPH solution to each well, except for the negative control wells (to which buffer is added instead).[4]
  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).[4]

3. Sample Processing and Analysis:

  • Seal the plate and vortex to mix thoroughly.
  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
  • Determine the in vitro half-life (t1/2) from the slope of the natural logarithm of the percent remaining versus time plot.
  • Calculate the intrinsic clearance (CLint) using the half-life and the microsomal protein concentration.[5]
Hepatocyte Stability Assay: A More Comprehensive View

While the microsomal assay is a valuable screening tool, the hepatocyte stability assay offers a more holistic assessment of metabolic stability.[6] Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[7] This assay, therefore, provides a more physiologically relevant model of hepatic metabolism.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Test Compound Stock (e.g., 10 mM in DMSO) working Working Solution (in culture medium) stock->working incubation_mix Incubation (37°C, with shaking) Hepatocytes + Compound working->incubation_mix hepatocytes Cryopreserved Hepatocytes thawing Thaw and Prepare Hepatocyte Suspension hepatocytes->thawing thawing->incubation_mix sampling Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) incubation_mix->sampling quenching Quench Reaction (e.g., Acetonitrile + Internal Standard) sampling->quenching centrifugation Centrifugation (Pellet cell debris) quenching->centrifugation lcms LC-MS/MS Analysis of Supernatant centrifugation->lcms data_analysis Data Analysis (% Remaining, t1/2, CLint) lcms->data_analysis

Caption: Workflow of a typical hepatocyte stability assay.

1. Preparation of Hepatocytes and Reagents:

  • Hepatocyte Thawing: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant. Resuspend the cell pellet to the desired density.
  • Test Compound Working Solution: Prepare a working solution of the test compound in the hepatocyte incubation medium.

2. Incubation:

  • In a 96-well plate, add the hepatocyte suspension.
  • Initiate the assay by adding the test compound working solution to the wells.
  • Incubate the plate at 37°C with continuous shaking to maintain the cells in suspension.
  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation mixture and transfer them to a quenching solution (e.g., cold acetonitrile with an internal standard).[7]

3. Sample Processing and Analysis:

  • Process the samples by centrifugation to remove cell debris.
  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

4. Data Analysis:

  • The data analysis is similar to the microsomal stability assay, yielding the in vitro half-life (t1/2) and intrinsic clearance (CLint).[7]

Comparative Analysis of Metabolic Stability

The true value of a chemical scaffold is often revealed through comparison with established alternatives. Here, we present a comparative analysis of the metabolic stability of the 2,7-diazaspiro[3.5]nonan-1-one scaffold against piperidine, piperazine, and morpholine derivatives, based on available literature data.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound/ScaffoldIn Vitro SystemMetabolic Stability ParameterSource
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative (7b)HLMHigh Stability[8]
Piperidine derivative (3)HLMt1/2 ≈ 200 min[9]
Piperazine derivative (16)HLMGood Stability[10]
Arylpiperazine derivative (30)HLMt1/2 = 9.32 ± 0.04 min[11]
Morpholine isostere (11b)HLMHigh Stability[12]

Disclaimer: The data presented in this table are compiled from different sources and may have been generated under varying experimental conditions. Therefore, this table should be used for general comparison and trend analysis rather than for direct quantitative comparison.

Table 2: Comparative Metabolic Stability in Rat Liver Microsomes (RLM)

Compound/ScaffoldIn Vitro SystemMetabolic Stability ParameterSource
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative (7b)Mouse Liver MicrosomesHigh Stability[8]
Piperidine derivative (3)RLMt1/2 ≈ 30 min[9]
Piperazine derivativeRLMMetabolites detected[13]
Morpholine isostere (11b)Rat HepatocytesMore stable than PQR620[12]

Disclaimer: The data presented in this table are compiled from different sources and may have been generated under varying experimental conditions. Therefore, this table should be used for general comparison and trend analysis rather than for direct quantitative comparison.

Discussion and Mechanistic Insights

The data, though not from head-to-head studies, suggest that the 2,7-diazaspiro[3.5]nonan-1-one scaffold can be incorporated into molecules with high metabolic stability.[8] This is in line with the broader understanding that spirocyclic systems can enhance metabolic stability by reducing the number of metabolically labile sites and by restricting the molecule's conformation, which can prevent optimal binding to metabolic enzymes.[14]

  • Piperidine and Piperazine: These scaffolds are widely used in drug discovery, but they can be susceptible to metabolism, particularly oxidation at the carbons alpha to the nitrogen atoms.[15][16] The metabolic stability of piperidine and piperazine derivatives is often highly dependent on the nature and position of substituents.[10] In some cases, piperazine-containing compounds have shown better metabolic stability compared to their piperidine counterparts.[10]

  • Morpholine: The morpholine ring is generally considered to be metabolically more stable than piperidine and piperazine due to the presence of the oxygen atom, which deactivates the adjacent carbons towards oxidation. However, metabolism of the morpholine ring can still occur.[13] The replacement of a morpholine with a spirocyclic bioisostere has been shown to improve metabolic stability.[17]

  • 2,7-Diazaspiro[3.5]nonan-1-one: The spirocyclic nature of this scaffold introduces a quaternary carbon center, which is not susceptible to metabolism. This inherent structural feature likely contributes to the observed metabolic stability. Furthermore, the rigid conformation may orient substituents in a way that shields potential metabolic "soft spots" from enzymatic attack. The lactam functionality within the ring system may also influence the electronic properties and metabolic profile of the molecule.

Conclusion: The Strategic Advantage of the 2,7-Diazaspiro[3.5]nonan-1-one Scaffold

The strategic incorporation of the 2,7-diazaspiro[3.5]nonan-1-one scaffold into drug candidates presents a compelling approach to enhancing metabolic stability. The available data, coupled with the inherent structural features of this spirocyclic system, suggest that it can serve as a valuable bioisosteric replacement for more metabolically labile heterocycles like piperidine and piperazine.[18][19] By providing a rigid and less metabolically susceptible core, the 2,7-diazaspiro[3.5]nonan-1-one scaffold can help medicinal chemists design molecules with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success. As with any scaffold, a thorough experimental evaluation of metabolic stability using the robust in vitro methods detailed in this guide is essential for each new chemical series.

References

  • Al-Ghorbani, M., et al. (2021). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. ACS Omega, 6(39), 25485–25496. [Link]

  • Chen, Y., et al. (2022). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 27(3), 983. [Link]

  • Kumar, V., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(7), 672–677. [Link]

  • Imaizumi, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • Siwek, A., et al. (2016). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS ONE, 11(5), e0155528. [Link]

  • de la Torre, D. J., et al. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Society Reviews, 52(8), 2849-2868. [Link]

  • Khan, I., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 247, 115038. [Link]

  • Zhang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 568. [Link]

  • Procter, D. J., et al. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 86(17), 11641–11655. [Link]

  • Kalgutkar, A. S. (2019). Designing around Structural Alerts in Drug Discovery. Journal of Medicinal Chemistry, 62(21), 9417–9419. [Link]

  • Kalgutkar, A. S. (2020). Designing around Structural Alerts in Drug Discovery. Journal of Medicinal Chemistry, 63(12), 6206–6208. [Link]

  • Foloppe, N., et al. (2019). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Bioorganic & Medicinal Chemistry, 27(19), 115011. [Link]

  • Culp, J. M., et al. (2020). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 50(12), 1451–1461. [Link]

  • Obach, R. S., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1034–1038. [Link]

  • Stepan, A. F. (2019). Structure Alerts. In Comprehensive Medicinal Chemistry III (pp. 530-552). Elsevier. [Link]

  • Carreira, E. M., et al. (2020). a) Different modalities of piperidine-containing drugs and drug... [Link]

  • Wilson, J. E., et al. (2020). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 11(4), 459–465. [Link]

  • ResearchGate (2023). (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • Meanwell, N. A. (2021). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Medicinal Chemistry, 64(14), 9847–9912. [Link]

  • Kalgutkar, A. S. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. Chemical Research in Toxicology, 24(8), 1345–1410. [Link]

  • Łowicki, D., & Przybylski, P. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 259, 115668. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Drug Hunter (2019). Bioactivation of Structural Alerts. [Link]

  • MTTlab (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • SpiroChem (2017). SpiroCycles - Conformationally restricted (thio)morpholine/piperazine bioisosteres. [Link]

  • de la Torre, D. J., et al. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Society Reviews, 52(8), 2849-2868. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative molecules but also with the critical knowledge to handle them safely from acquisition to disposal. The spirocyclic scaffold of 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride represents a valuable building block in medicinal chemistry.[1] However, its responsible management is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a thorough hazard assessment. The ultimate principle is that all chemical waste must be handled as hazardous until proven otherwise, and its disposal must comply with federal, state, and local regulations.[2]

Hazard Assessment and Waste Characterization

The disposal of such chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This compound would be classified as chemical waste and must be managed through a licensed hazardous waste vendor. Do not discharge it to sewer systems or dispose of it in regular trash.[7][8]

Table 1: GHS Hazard Classification Summary (Inferred)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[3][9]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[3][4]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[3][4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |

This data is inferred from structurally similar compounds. Always refer to the vendor-specific SDS for definitive classifications.

Personal Protective Equipment (PPE) for Disposal Operations

Handling 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride, whether in pure form or as waste, requires stringent adherence to PPE protocols to mitigate exposure risks. The causality is clear: the compound is a known skin and eye irritant, and its dust can irritate the respiratory system.[3]

  • Hand Protection: Wear nitrile or other chemically impermeable gloves. Always inspect gloves for tears or punctures before use.[3]

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield to protect against splashes or airborne dust.[10]

  • Skin and Body Protection: A complete lab coat or chemical-resistant suit is mandatory to prevent skin contact.[3]

  • Respiratory Protection: All handling and packaging of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3][9][11]

Step-by-Step Disposal Protocol

This protocol covers the journey of the chemical from the moment it is declared "waste" to its final collection by trained personnel.

Step 1: Waste Segregation

The first and most critical step is proper segregation. Incompatible chemicals, if mixed, can lead to dangerous reactions.[12]

  • Action: Collect waste 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride and materials contaminated with it (e.g., wipes, contaminated PPE) in a dedicated waste container.

  • Causality: Do not mix this waste with other chemical streams like solvents, acids, or bases unless their compatibility is confirmed.[13][14] This prevents unforeseen chemical reactions and simplifies the final disposal process for the waste vendor.

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a container that is in good condition, free of leaks, and made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for solids).[5][8] The original product container is often the best choice.[8]

  • Causality: The container must be able to securely hold the waste without degrading or leaking. The lid must be tightly fitting and kept closed at all times except when waste is being added.[5][14] This minimizes the risk of spills and vapor exposure.

Step 3: Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.[15]

  • Action: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste" .[5][14]

    • The full chemical name: "2,7-Diazaspiro[3.5]nonan-1-one hydrochloride" (no abbreviations or formulas).[14]

    • A list of all contents, including any solvents used for decontamination, with approximate percentages.[14]

    • The associated hazards (e.g., "Harmful if Swallowed," "Skin/Eye Irritant").

    • The date the waste was first added to the container.

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is essential for regulatory compliance and proper final disposal by your institution's EHS office.[15]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Labs must store waste in a designated SAA pending pickup.

  • Action: Store the labeled, sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of the lab personnel generating the waste.[14]

  • Causality: The SAA regulation ensures that hazardous waste is managed safely in the immediate work area before being moved to a central storage facility. Keeping waste at its point of generation minimizes the risk of spills during transit within the facility.[14]

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the final transport and destruction of the waste.

  • Action: Once the container is full (approximately 90% capacity), contact your institution's Environmental Health & Safety (EHS) or equivalent office to schedule a waste pickup.[14][15]

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste, ensuring it is sent to a licensed and permitted treatment, storage, and disposal facility (TSDF) in full compliance with EPA and Department of Transportation (DOT) regulations.

Decontamination and Spill Management

Accidents happen, and a clear, pre-defined plan for managing spills and decontaminating surfaces is non-negotiable.

Decontamination Protocol
  • Step 1: Prepare a decontaminating solution. For a solid organic hydrochloride salt, a mild detergent solution can be effective for initial cleaning.[16]

  • Step 2: Wearing appropriate PPE, wipe down all surfaces (glassware, spatulas, stir bars, fume hood sash) that may have come into contact with the chemical.

  • Step 3: Perform a final rinse or wipe with a suitable solvent (e.g., water or ethanol), if appropriate for the surface.

  • Step 4: All cleaning materials (wipes, paper towels) are now considered hazardous waste and must be disposed of in your labeled waste container.[2]

Spill Response Protocol
  • Step 1: Evacuate and Secure. Alert others in the immediate area. If the spill is large or dust has become airborne, evacuate the lab and contact EHS immediately.

  • Step 2: Don PPE. Before addressing the spill, put on the full PPE described in Section 2.

  • Step 3: Contain and Clean. For a small, solid spill, carefully sweep or scoop the material into your hazardous waste container without creating dust.[3] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Step 4: Decontaminate. Once the bulk material is collected, decontaminate the spill area as described above. All cleanup materials must be disposed of as hazardous waste.[11]

Disposal of Empty Containers

An "empty" container that once held a hazardous chemical must be managed correctly to be considered non-hazardous.

  • Step 1: Remove all residual product by scraping, pouring, and shaking.

  • Step 2: Perform a "triple rinse" of the container.[8][13] This involves rinsing the container three consecutive times with a suitable solvent (water is appropriate for this hydrochloride salt) capable of removing the chemical.[8]

  • Step 3: Crucially, collect all three rinses (the "rinsate") as hazardous waste. [8] Add the rinsate to your aqueous hazardous waste stream.

  • Step 4: Once triple-rinsed, deface or remove the original manufacturer's label.[8]

  • Step 5: The clean, defaced container can now be disposed of in the regular laboratory glassware or plastic recycling bin, depending on its material.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride from use to disposal.

DisposalWorkflow start Material Generated: 2,7-Diazaspiro[3.5]nonan-1-one HCl is_waste Is material designated as waste? start->is_waste waste_type Identify Waste Type is_waste->waste_type Yes solid_waste Unused Reagent or Contaminated Solids (e.g., spill debris, wipes) waste_type->solid_waste Solid/Contaminated Material empty_container Empty Original Container waste_type->empty_container Empty Container containerize_solid Place in a compatible, sealed container solid_waste->containerize_solid label_waste Label container immediately: 'Hazardous Waste' + Full Chemical Name + Hazards + Date containerize_solid->label_waste triple_rinse Triple-rinse with appropriate solvent (e.g., water) empty_container->triple_rinse collect_rinsate Collect all rinsate as AQUEOUS HAZARDOUS WASTE triple_rinse->collect_rinsate deface_container Deface original label triple_rinse->deface_container collect_rinsate->containerize_solid Add to appropriate waste stream dispose_container Dispose of clean container in appropriate lab recycling deface_container->dispose_container store_saa Store in designated Satellite Accumulation Area (SAA) label_waste->store_saa ehs_pickup Contact EHS for pickup when container is full store_saa->ehs_pickup final_disposal Disposal by Licensed Hazardous Waste Vendor ehs_pickup->final_disposal

Caption: Decision workflow for managing 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride waste.

References

  • Angene Chemical. (2024). Safety Data Sheet: 2,7-Diazaspiro[3.5]nonane dihydrochloride.
  • American Chemical Society.Regulation of Laboratory Waste.
  • Case Western Reserve University.RCRA. Retrieved from CWRU Environmental Health and Safety.
  • LabManager. (2022). Hazardous Waste Management in the Laboratory.
  • ChemicalBook. (2025). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride Safety Data Sheet.
  • University of Houston-Clear Lake.RCRA addresses waste management, disposal and recycling.
  • CymitQuimica. (2024). Safety Data Sheet: 2,6-Diazaspiro[3.5]Nonan-1-one.
  • Benchchem.2,6-Diazaspiro[3.5]nonan-5-one hydrochloride.
  • Emory University.Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry.
  • OSHE UTHM.Guidelines on the Disposal of Chemical Wastes from Laboratories.
  • SickKids Research Institute. (2017). Safety Data Sheet.
  • University of Pennsylvania.Laboratory Chemical Waste Management Guidelines.
  • Columbia University.Hazardous Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste.
  • PubChem.2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride.
  • Guidechem.1-(2,7-diazaspiro[3.5]nonan-7-yl)-2-(4-methoxyphenyl)ethanone;hydrochloride.
  • ChemicalBook.2,7-Diazaspiro[3.5]nonan-1-one hydrochloride.
  • ChemicalBook.2,7-Diazaspiro[3.5]nonan-1-one hydrochloride | 1818847-63-0.
  • Labsolu.1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride.
  • Echemi.7-azaspiro[3.5]nonan-2-one hydrochloride SDS.
  • Apollo Scientific. (n.d.). 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride - SAFETY DATA SHEET.
  • EPA. (2019). Field Equipment Cleaning and Decontamination.

Sources

Operational Guide: Personal Protective Equipment for Handling 2,7-Diazaspiro[3.5]nonan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride. The procedural guidance herein is intended to promote laboratory safety and ensure proper chemical handling from receipt to disposal. Our approach is grounded in a thorough analysis of the compound's likely hazard profile, based on data from its close structural analog, 2,7-Diazaspiro[3.5]nonane dihydrochloride.

Immediate Safety Profile & Hazard Analysis

Based on the Safety Data Sheet (SDS) for the closely related 2,7-Diazaspiro[3.5]nonane dihydrochloride, we can anticipate a similar hazard profile for the monohydrochloride salt. The primary routes of exposure and associated hazards are well-defined and require stringent control measures.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy that provides a robust barrier against oral, dermal, ocular, and respiratory exposure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[1]

Causality-Driven PPE Selection

Understanding why a specific piece of PPE is chosen is fundamental to building a culture of safety. We move beyond simple checklists to a risk-based justification for each protective measure.

Dermal Protection: Preventing Skin Irritation and Contact

The primary defense against skin irritation (H315) is the correct selection and use of gloves and a laboratory coat.[1][2]

  • Hand Protection (Gloves): As a solid powder, incidental contact during weighing and transfer is the most significant risk. Nitrile or neoprene gloves provide an effective barrier.[3] It is crucial to inspect gloves for any signs of degradation or perforation before use.[1][4] The principle of "double gloving" can be employed during high-risk activities, such as handling larger quantities or during spill cleanup, to provide an additional layer of safety.[5][6]

  • Body Protection (Lab Coat): A full-length, long-sleeved laboratory coat is mandatory to protect against contamination of personal clothing.[3][7] This not only protects the individual but also prevents the transfer of the chemical outside of the controlled laboratory environment.[8]

Ocular Protection: Shielding Against Serious Eye Irritation

Given the H319 classification (Causes serious eye irritation), protecting the eyes from dust particles or splashes is critical.[1]

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required for all operations.[3] However, for procedures with a higher risk of aerosolization or splashing, such as preparing solutions or transfers between containers, chemical safety goggles are the preferred standard.[6][7] When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in conjunction with goggles to provide full facial protection.[1]

Respiratory Protection: Mitigating Inhalation Hazards

The H335 classification (May cause respiratory irritation) dictates that this compound must be handled in a manner that prevents its dust from becoming airborne and being inhaled.[1][2]

  • Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to ensure adequate ventilation and capture any generated dust.[7][9]

  • Respiratory Masks: In situations where engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator may be necessary. For nuisance dust exposure, a P95 or P1 particle respirator can be used.[1] For higher-risk scenarios, a more protective respirator may be required based on a formal risk assessment.[10]

PPE Specification Summary

The following table summarizes the recommended PPE for handling 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving/Unpacking Single pair of nitrile glovesSafety glasses with side shieldsLab coatNot generally required
Weighing/Transfer (Solid) Single pair of nitrile glovesChemical safety gogglesLab coatRequired: Chemical Fume Hood
Solution Preparation Single pair of nitrile glovesChemical safety goggles and face shieldLab coatRequired: Chemical Fume Hood
Spill Cleanup Double pair of nitrile glovesChemical safety goggles and face shieldChemical-resistant apron over lab coatRequired: NIOSH-approved respirator (e.g., N95)
Waste Disposal Single pair of nitrile glovesSafety glasses with side shieldsLab coatNot generally required

Operational and Disposal Plans

A self-validating protocol ensures safety at every stage, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[11] Designate a specific area for the handling of this compound.

  • Donning PPE: Put on all required PPE as specified in the table above. Check that gloves are free of defects.[4]

  • Handling: Perform all manipulations, including weighing and dissolution, within the fume hood to minimize inhalation exposure.[7] Use non-sparking tools where appropriate.[12]

  • Post-Handling: Tightly close the container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin.[1] Remove your lab coat and any other PPE before leaving the laboratory.[11]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][8]

Emergency First Aid
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Skin Contact: Wash off with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[2]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.

Disposal Plan

All waste containing 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride, including contaminated gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.[2] Place waste in a suitable, closed, and clearly labeled container for disposal by a licensed chemical destruction facility.[13] Do not discharge to sewer systems.[13]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_start 1. Review SDS & SOP verify_hood 2. Verify Fume Hood Certification prep_start->verify_hood gather_ppe 3. Assemble Required PPE verify_hood->gather_ppe don_ppe 4. Don PPE gather_ppe->don_ppe Proceed to Handling weigh_solid 5. Weigh Solid in Fume Hood don_ppe->weigh_solid prep_solution 6. Prepare Solution (if needed) weigh_solid->prep_solution decontaminate 7. Decontaminate Work Area prep_solution->decontaminate Proceed to Cleanup dispose_waste 8. Segregate Hazardous Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow Diagram

References

  • Personal protective equipment for handling Spiro[3.4]octan-6-ol. Benchchem.
  • Safety Data Sheet - 2,7-Diazaspiro[3.5]nonane dihydrochloride. Angene Chemical.
  • Safety Data Sheet - Special mixture Spiro 1. SOL B S.r.l.
  • Standard Operating Procedure - Hydrochloric acid. University of California Merced.
  • SAFETY DATA SHEET - {7-AZASPIRO[3.5]NONAN-2-. YLMETHANOL. HYDROCHLORIDE. CymitQuimica.
  • Personal Protective Equipment. US EPA.
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
  • USP Chapter <800>: Personal Protective Equipment. Pharmacy Times.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH).
  • SAFETY DATA SHEET - 2,6-Diazaspiro[3.5]Nonan-1-one. CymitQuimica.
  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • 7-azaspiro[3.5]nonan-2-one hydrochloride SDS. Echemi.
  • MSDS of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. Capot Chemical.
  • 2,7-Diazaspiro[3.5]nonan-1-one. ChemScene.
  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride Safety Data Sheet. ChemicalBook.
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diazaspiro[3.5]nonan-1-one hydrochloride
Reactant of Route 2
2,7-Diazaspiro[3.5]nonan-1-one hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.